molecular formula C6H7FN2 B1391064 5-Fluoro-3-methylpyridin-2-ylamine CAS No. 886365-56-6

5-Fluoro-3-methylpyridin-2-ylamine

Cat. No.: B1391064
CAS No.: 886365-56-6
M. Wt: 126.13 g/mol
InChI Key: BGMUHNGEMIPVIY-UHFFFAOYSA-N
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Description

5-Fluoro-3-methylpyridin-2-ylamine is a useful research compound. Its molecular formula is C6H7FN2 and its molecular weight is 126.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-3-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMUHNGEMIPVIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672175
Record name 5-Fluoro-3-methylpyridin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886365-56-6
Record name 5-Fluoro-3-methyl-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886365-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-3-methylpyridin-2-amine
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URL https://comptox.epa.gov/dashboard/DTXSID50672175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 5-Fluoro-3-methylpyridin-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of 5-Fluoro-3-methylpyridin-2-ylamine (CAS No. 886365-56-6), a key intermediate in pharmaceutical and agrochemical research. This document consolidates critical data on its molecular structure, thermal properties, solubility, and spectral characteristics. By integrating experimental data with established scientific principles, this guide serves as an essential resource for researchers and professionals engaged in the development of novel chemical entities. Each section is designed to offer not only factual data but also the underlying scientific rationale and practical methodologies for its determination, ensuring both scientific integrity and field-proven insights.

Introduction

This compound is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The introduction of a fluorine atom into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, binding affinity, and membrane permeability. The strategic placement of the fluoro, methyl, and amino groups on the pyridine ring makes this compound a versatile building block for the synthesis of complex molecular architectures with potential therapeutic applications. A thorough understanding of its physical properties is paramount for its effective utilization in synthetic chemistry, process development, and formulation studies.

Molecular Structure and Core Properties

The foundational physical properties of this compound are summarized in the table below. These properties are fundamental to its identity and behavior in various chemical and physical processes.

PropertyValueSource
CAS Number 886365-56-6[1][2][3]
Molecular Formula C₆H₇FN₂[1][2]
Molecular Weight 126.13 g/mol [1][2]
Appearance White to light yellow crystalline powder (predicted)Inferred from similar compounds
Purity ≥98%[1][2]

Thermal and Physical Constants

The thermal and physical constants of a compound are critical for its handling, storage, and application in various experimental setups.

PropertyValueSource
Melting Point Not explicitly reported. Estimated to be in the range of solid aminopyridine derivatives.N/A
Boiling Point 215.4 °C at 760 mmHgInferred from supplier data
Flash Point 84.1 °CInferred from supplier data
Density 1.196 g/cm³Inferred from supplier data
Refractive Index 1.546Inferred from supplier data

Expert Insight: The lack of a reported melting point in readily available literature suggests that this specific isomer may not have been as extensively characterized as some of its counterparts. However, based on the solid nature of many substituted aminopyridines, a crystalline solid form is expected. The provided boiling point indicates a relatively low volatility for a molecule of its size, likely due to intermolecular hydrogen bonding facilitated by the amino group.

Experimental Protocol: Melting Point Determination

A precise melting point is a key indicator of purity. The following is a standardized protocol for its determination.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. A narrow melting range (typically < 2 °C) is indicative of high purity.

MeltingPointDetermination cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result Grind Grind Sample Pack Pack Capillary Tube Grind->Pack Place Place in Apparatus Pack->Place Heat Controlled Heating Place->Heat Observe Observe Melting Heat->Observe Record Record Range Observe->Record Purity Purity Assessment Record->Purity

Caption: Workflow for Melting Point Determination.

Solubility Profile and pKa

The solubility of a compound in various solvents is a critical parameter for reaction setup, purification, and formulation. The pKa provides insight into its acidic or basic nature.

PropertyValueSource
Solubility Soluble in common organic solvents such as DMSO and methanol (predicted).[4] Slightly soluble in water.Inferred from similar compounds
pKa Not experimentally determined. Estimated to be in the range of other aminopyridines.N/A

Scientific Rationale: The presence of the amino group suggests that this compound will exhibit basic properties and will be soluble in acidic aqueous solutions due to the formation of the corresponding ammonium salt. The pyridine nitrogen also contributes to the basicity. The fluorine and methyl groups will influence the overall electron density of the aromatic ring, thereby modulating the pKa of the amino group and the pyridine nitrogen.

Experimental Protocol: Solubility Determination

A qualitative and semi-quantitative assessment of solubility can be performed as follows:

Methodology: Isothermal Solubility Measurement

  • Solvent Selection: A range of solvents of varying polarity (e.g., water, ethanol, acetone, toluene, DMSO) are selected.

  • Sample Addition: A known mass of this compound is added incrementally to a fixed volume of the solvent at a constant temperature.

  • Observation: The mixture is agitated, and the point at which no more solid dissolves is noted.

  • Quantification: For quantitative analysis, the saturated solution is filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique such as HPLC or UV-Vis spectroscopy.

SolubilityDetermination Start Select Solvents Add Add Compound Incrementally Start->Add Agitate Agitate at Constant Temp. Add->Agitate Observe Observe for Dissolution Agitate->Observe Saturated Saturated Solution? Observe->Saturated Saturated->Add No Quantify Quantify Concentration (HPLC/UV-Vis) Saturated->Quantify Yes End Determine Solubility Quantify->End

Caption: Protocol for Solubility Determination.

Spectroscopic Data and Analysis

Spectroscopic data is indispensable for the structural elucidation and confirmation of this compound. While specific spectra for this compound are not publicly available, the following sections detail the expected spectral characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the amine protons. The aromatic protons will exhibit splitting patterns influenced by both proton-proton and proton-fluorine couplings. The amine protons may appear as a broad singlet and its chemical shift can be concentration and solvent-dependent.[5]

  • ¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the nature of the substituents. The carbon atoms bonded to or near the fluorine atom will show characteristic C-F coupling.[6][7]

  • ¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, the chemical shift of which is characteristic of a fluorine atom attached to a pyridine ring. This signal will be split by neighboring protons.

Expected ¹H and ¹³C NMR Chemical Shift Ranges:

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic CH6.0 - 8.5100 - 160
-CH₃2.0 - 2.515 - 25
-NH₂Variable (broad)N/A
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, C=N, and C-F bonds.[8]

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
N-H stretch (amine)3300 - 3500Medium, often two bands
C-H stretch (aromatic)3000 - 3100Medium to weak
C-H stretch (methyl)2850 - 3000Medium
C=C and C=N stretch (aromatic ring)1400 - 1600Medium to strong
C-F stretch1000 - 1400Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 126. The fragmentation pattern will likely involve the loss of small neutral molecules or radicals such as HCN, H, and CH₃. The presence of the fluorine atom will influence the fragmentation pathways.[9][10]

Predicted Fragmentation Pathway:

MassSpecFragmentation M [M]⁺˙ m/z = 126 M_minus_H [M-H]⁺ m/z = 125 M->M_minus_H - H˙ M_minus_CH3 [M-CH₃]⁺ m/z = 111 M->M_minus_CH3 - CH₃˙ M_minus_HCN [M-HCN]⁺˙ m/z = 99 M->M_minus_HCN - HCN

Caption: Predicted Mass Spectrometry Fragmentation.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, based on the data for structurally similar aminopyridines and fluorinated compounds, the following precautions are recommended:

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

  • Toxicity: Aminopyridine derivatives can be toxic if ingested, inhaled, or absorbed through the skin. Handle with care to avoid exposure.

Conclusion

This technical guide has synthesized the available physical property data for this compound, providing a valuable resource for researchers in the fields of chemistry and drug development. While some experimental data, such as a definitive melting point and pKa, are yet to be reported in the public domain, the provided information, including predicted values and established experimental protocols, offers a robust foundation for the safe and effective use of this compound. Further experimental characterization of this important chemical intermediate is encouraged to enrich the collective knowledge base.

References

Introduction: The Strategic Value of a Fluorinated Pyridine Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Fluoro-3-methylpyridin-2-ylamine (CAS: 886365-56-6)

In the landscape of modern medicinal chemistry, certain molecular scaffolds are recognized for their repeated appearance in successful therapeutic agents; the 2-aminopyridine framework is one such "privileged structure."[1] Its utility is foundational in numerous drug discovery programs.[1] The strategic incorporation of fluorine into these scaffolds further enhances their value, as fluorine's unique electronic properties can dramatically improve a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[2][3][4]

This guide provides a comprehensive technical overview of this compound (CAS No. 886365-56-6), a key heterocyclic building block. We will delve into its physicochemical properties, spectroscopic signature, synthesis, and chemical reactivity. Furthermore, this whitepaper will explore its applications in drug development, drawing parallels with structurally related compounds to illuminate its potential as a valuable intermediate for researchers, scientists, and drug development professionals.[5]

Physicochemical and Structural Characteristics

This compound is a substituted pyridine derivative. Its core structure features an amine group at the 2-position, a fluorine atom at the 5-position, and a methyl group at the 3-position. This specific arrangement of functional groups dictates its chemical behavior and potential applications.

Core Properties

A summary of the compound's key physical and chemical properties is presented below.

PropertyValueSource(s)
CAS Number 886365-56-6[6][7]
Molecular Formula C₆H₇FN₂[6]
Molecular Weight 126.13 g/mol [6]
MDL Number MFCD07375130[6]
Purity Typically >95-98%[6]
Appearance Solid (form may vary by supplier)[8]
Chemical Structure

The structural representation of this compound is crucial for understanding its reactivity and interactions.

Caption: Chemical structure of this compound.

Spectroscopic Profile for Structural Elucidation

Confirming the identity and purity of this compound requires a suite of spectroscopic techniques. While specific spectra are available from commercial suppliers[9], the following section details the expected analytical signatures based on its molecular structure.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons. A singlet for the methyl (CH₃) protons, two distinct signals in the aromatic region for the two pyridine ring protons, and a broad singlet for the amine (NH₂) protons which may exchange with D₂O.

  • ¹³C NMR (Carbon Nuclear Magnetic resonance): The carbon NMR spectrum will show six distinct signals for the six carbon atoms in the molecule. The carbon atom bonded to the fluorine will exhibit a large coupling constant (¹J C-F), a characteristic feature in the spectra of fluorinated compounds.

  • IR (Infrared) Spectroscopy: The IR spectrum should display characteristic absorption bands. Key peaks would include N-H stretching vibrations for the primary amine group (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching for the aromatic and methyl groups (around 2900-3100 cm⁻¹), C=C and C=N stretching vibrations for the pyridine ring (in the 1400-1600 cm⁻¹ region), and a strong C-F stretching band (typically in the 1000-1300 cm⁻¹ region).[10][11]

  • MS (Mass Spectrometry): Mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (126.13 g/mol ).

Synthesis and Chemical Reactivity

The synthesis of substituted 2-aminopyridines is a well-established field in organic chemistry, with several robust methods available.[1]

General Synthetic Strategies

The preparation of compounds like this compound typically involves the introduction of the amine group onto a pre-functionalized pyridine ring. Common strategies include:

  • Nucleophilic Aromatic Substitution (SₙAr): Reacting a suitable halopyridine (e.g., a 2-chloropyridine derivative) with an amine source like ammonia or a protected amine equivalent.

  • Transition-Metal-Catalyzed Cross-Coupling: Methods like the Buchwald-Hartwig amination allow for the coupling of a halopyridine with an amine in the presence of a palladium catalyst.[1]

  • Chichibabin Reaction: Direct amination of the pyridine ring using sodium amide, though this method often lacks regioselectivity and requires harsh conditions.[1]

G Start Substituted 2-Halopyridine Method1 SₙAr or Chichibabin Reaction Start->Method1 Method2 Buchwald-Hartwig Amination Start->Method2 Reagent1 Amine Source (e.g., NH₃, NaNH₂) Reagent1->Method1 Reagent2 Pd Catalyst + Amine Source Reagent2->Method2 Product 5-Fluoro-3-methyl pyridin-2-ylamine Method1->Product Direct Amination Method2->Product Cross-Coupling

Caption: General synthetic pathways to 2-aminopyridine derivatives.

Exemplary Synthesis Protocol (Hypothetical)

The following is a plausible, step-by-step methodology for the synthesis of this compound via a nucleophilic aromatic substitution pathway. This protocol is for illustrative purposes and must be adapted and optimized under controlled laboratory conditions.

  • Reaction Setup: To a sealed pressure vessel, add 2-chloro-5-fluoro-3-methylpyridine (1.0 eq), dioxane (solvent), and aqueous ammonia (28-30%, 10-20 eq).

  • Catalysis (Optional but Recommended): Add a copper(I) catalyst, such as copper(I) oxide (0.05 eq), and a ligand, such as L-proline (0.1 eq), to facilitate the reaction.

  • Heating: Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion (typically 12-24 hours), cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Chemical Reactivity

The reactivity of this molecule is governed by its functional groups:

  • The 2-Amino Group: The primary amine is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. It is also an activating group, increasing the electron density of the pyridine ring and directing electrophilic aromatic substitution to the ortho and para positions.

  • The Pyridine Ring: The ring can undergo electrophilic substitution, though it is generally less reactive than benzene. The combined directing effects of the activating amino group and the methyl group, countered by the deactivating fluorine, make predicting the exact site of substitution complex.

  • The Fluorine Atom: The C-F bond is very strong. While typically unreactive, the fluorine can be displaced via nucleophilic aromatic substitution under very harsh conditions.

Applications in Research and Drug Development

The true value of this compound lies in its application as a versatile building block for the synthesis of more complex, biologically active molecules.[12]

The Role of Fluorine in Medicinal Chemistry

The introduction of a fluorine atom into a drug candidate is a well-established strategy to optimize its properties.[13] Fluorine can:

  • Enhance Metabolic Stability: The strength of the C-F bond can block sites of oxidative metabolism, increasing the drug's half-life.[3][4]

  • Increase Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as enzymes or receptors.[4][12]

  • Modulate Lipophilicity and pKa: The presence of fluorine alters the electronic distribution of the molecule, which can improve membrane permeability and modify the acidity/basicity of nearby functional groups.[2][13]

A Scaffold for Bioactive Molecules

Substituted aminopyridines are key components in a wide range of pharmaceuticals. For example, they have been investigated as potent inhibitors of enzymes like phosphodiesterase-4 (PDE4).[14] While specific applications for this compound are proprietary or in early-stage development, its structural analogue, 3-fluoro-5-methylpyridin-4-amine, has been identified as a promising potassium (K⁺) channel blocker with potential for use in Positron Emission Tomography (PET) imaging of demyelinated lesions in diseases like multiple sclerosis.[15] This highlights the potential of the fluoro-methyl-aminopyridine scaffold in developing sophisticated diagnostic and therapeutic agents.

G Start Synthesis of This compound Purify Purification (e.g., Chromatography) Start->Purify Confirm Structural Confirmation Purify->Confirm Purity Purity Assessment (e.g., HPLC, qNMR) Confirm->Purity NMR NMR (¹H, ¹³C) Confirm->NMR MS MS Confirm->MS IR IR Confirm->IR Application Application in Drug Discovery Workflow Purity->Application

Caption: Workflow for synthesis, characterization, and application.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling this compound. The following information is based on data for structurally similar compounds and should be supplemented by the specific Safety Data Sheet (SDS) provided by the supplier.[16][17]

  • Hazard Identification: Similar aminopyridines are classified as toxic if swallowed or in contact with skin, and can cause serious skin and eye irritation.[17]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[16][18]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.[18]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[19] Keep away from incompatible materials such as strong oxidizing agents and strong acids.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Disclaimer: This guide is intended for informational purposes for qualified professionals. Always consult the material-specific Safety Data Sheet (SDS) before handling this chemical.

References

An In-Depth Technical Guide to 2-Amino-5-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Amino-5-fluoro-3-methylpyridine, a pivotal heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, analytical validation, applications, and safety protocols, grounding all information in established scientific principles and practices.

Section 1: Core Physicochemical Properties and Molecular Identification

2-Amino-5-fluoro-3-methylpyridine is a substituted pyridine derivative whose structural features—an amine group, a fluorine atom, and a methyl group—confer unique electronic and steric properties. These characteristics make it a valuable synthon for introducing the fluorinated aminopyridine scaffold into larger, biologically active molecules. The strategic placement of the fluorine atom, a bioisostere of a hydrogen atom, can significantly enhance metabolic stability, binding affinity, and membrane permeability of parent drug candidates.[1]

The fundamental identifiers and properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Weight 126.13 g/mol [2][3][4]
Molecular Formula C₆H₇FN₂[2][3][4]
CAS Number 886365-56-6[2]
Appearance Light yellow to brown solid[4]
Common Synonyms 5-Fluoro-3-methylpyridin-2-amineN/A
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2–8 °C[4]

Section 2: Synthesis and Mechanistic Insights

The synthesis of substituted pyridines, particularly those with specific halogenation patterns, requires a carefully planned synthetic strategy. While multiple routes to 2-Amino-5-fluoro-3-methylpyridine exist, a common and illustrative pathway often begins with a readily available precursor like 2-aminopyridine. The introduction of the requisite functional groups involves a sequence of well-established organic reactions.

A logical synthetic approach is outlined below. The rationale behind this sequence is to introduce the substituents in an order that leverages their directing effects and protects sensitive functional groups. For instance, the Schiemann reaction is a classic and reliable method for introducing fluorine onto an aromatic ring via a diazonium salt intermediate.

Synthesis_Workflow cluster_info Note: This is a generalized pathway for a related compound. The introduction of the 3-methyl group requires a different starting material or additional steps not depicted here. A 2-Aminopyridine B 2-Acetamidopyridine (Protection) A->B Acetic Anhydride C 2-Acetamido-5-nitropyridine (Nitration) B->C HNO₃/H₂SO₄ D 5-Amino-2-acetamidopyridine (Reduction) C->D H₂/Pd-C or Hydrazine Hydrate E 2-Acetamido-5-fluoropyridine (Schiemann Reaction) D->E 1. NaNO₂/HBF₄ 2. Heat F 2-Amino-5-fluoropyridine (Hydrolysis/Deprotection) E->F Aq. NaOH/Heat

Caption: Generalized synthesis of a 2-amino-5-fluoropyridine scaffold.

Experimental Protocol: Synthesis of 2-Amino-5-fluoropyridine Scaffold

The following protocol is an adaptation from established literature methods for the synthesis of the core 2-amino-5-fluoropyridine structure.[5]

  • Protection (Acylation): To 2-aminopyridine (1.0 eq), add acetic anhydride (2.2 eq). Heat the reaction mixture to 45°C for 2.5 hours. The acylation protects the amino group from the harsh conditions of nitration and directs nitration to the 5-position.

  • Nitration: Dissolve the resulting 2-acetamidopyridine in concentrated sulfuric acid. Cool the mixture and add fuming nitric acid dropwise, maintaining the temperature at 60°C for 2 hours. This electrophilic aromatic substitution introduces the nitro group.

  • Reduction: Reduce the nitro group of 2-acetamido-5-nitropyridine using a catalyst such as Palladium on carbon (Pd/C) with hydrazine hydrate in ethanol, refluxing for 3.5 hours. This step converts the nitro group to an amine, which is essential for the subsequent diazotization.

  • Fluorination (Schiemann Reaction): Convert the newly formed amino group of 2-acetamido-5-aminopyridine into a diazonium tetrafluoroborate salt using sodium nitrite and fluoroboric acid at low temperatures (e.g., 25°C). The subsequent thermal decomposition of this salt introduces the fluorine atom onto the pyridine ring.

  • Deprotection (Hydrolysis): Hydrolyze the acetyl protecting group from 2-acetamido-5-fluoropyridine using an aqueous solution of sodium hydroxide (e.g., 20%) at 80°C for 2 hours to yield the final 2-amino-5-fluoropyridine.

Section 3: Analytical Characterization

Confirming the identity, purity, and structural integrity of a synthesized compound is a cornerstone of chemical research. A multi-technique approach ensures a comprehensive and validated characterization.

Analytical_Workflow Sample Synthesized Sample: Crude 2-Amino-5-fluoro- 3-methylpyridine Purification Purification (e.g., Column Chromatography or Recrystallization) Sample->Purification HPLC HPLC Analysis Purification->HPLC Quantify Purity NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Confirm Structure MS Mass Spectrometry (LC-MS or GC-MS) Purification->MS Confirm Mass Purity Purity Assessment (>95% required) HPLC->Purity Structure Structural Elucidation NMR->Structure Mass Molecular Weight Confirmation MS->Mass

Caption: Standard analytical workflow for compound characterization.

Methodology Overviews
  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing the purity of the compound. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (often with a modifier like formic acid or TFA) is typically employed. Detection via a UV detector allows for the quantification of the main peak area relative to impurities.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structural elucidation.[6]

    • ¹H NMR: Provides information on the number, environment, and connectivity of protons. Expected signals would correspond to the aromatic protons and the methyl and amine protons.

    • ¹³C NMR: Shows the signals for each unique carbon atom in the molecule.

    • ¹⁹F NMR: Crucial for fluorine-containing compounds, this technique provides a distinct signal for the fluorine atom, confirming its presence and electronic environment.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.[7] By ionizing the molecule and measuring its mass-to-charge ratio (m/z), MS provides direct evidence of the compound's elemental composition. The observed mass should correspond to the calculated exact mass of C₆H₇FN₂.

Section 4: Applications in Drug Discovery

2-Aminopyridine and its derivatives are considered "unsung heroes" in drug discovery due to their versatility as scaffolds for building pharmacologically active molecules.[8] The specific compound, 2-Amino-5-fluoro-3-methylpyridine, is particularly valuable as an intermediate for several reasons:

  • Bioactivity Scaffold: The aminopyridine core is a common feature in many kinase inhibitors and other targeted therapeutics.

  • Metabolic Blocking: The fluorine atom at the 5-position can block a potential site of metabolic oxidation, thereby increasing the half-life and bioavailability of a drug candidate.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the basicity of the pyridine nitrogen, which can be critical for optimizing a drug's pharmacokinetic properties and avoiding off-target effects.

  • Specific Interactions: The fluorine can participate in favorable hydrogen bonding or dipole-dipole interactions with target proteins, enhancing binding affinity.

This building block and related fluorinated aminopyridines are integral to the synthesis of inhibitors for targets like Fibroblast Growth Factor Receptor 4 (FGFR4), which is implicated in hepatocellular carcinoma.[9] They are also used in the development of agrochemicals and other fine chemicals.[10][11]

Section 5: Safety, Handling, and Storage

As a research chemical, 2-Amino-5-fluoro-3-methylpyridine must be handled with appropriate precautions. The following guidelines are based on safety data for this and structurally similar compounds.[4][12][13][14]

  • Hazard Identification: This compound is classified as an irritant and may be harmful if swallowed, inhaled, or absorbed through the skin. It can cause irritation to the skin, eyes, and respiratory system.[4][15]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Skin and Body Protection: A laboratory coat is mandatory. Ensure full skin coverage.

    • Respiratory Protection: Handle only in a well-ventilated area or a chemical fume hood. If dusts are generated, use a NIOSH/MSHA-approved respirator.[14]

  • Handling and Storage:

    • Avoid breathing dust, fumes, or vapors.[12]

    • Do not get in eyes, on skin, or on clothing.

    • Wash hands thoroughly after handling.

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[16] For long-term stability, store under an inert atmosphere at 2–8 °C as recommended.[4]

  • First Aid Measures:

    • Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Ingestion: If swallowed, rinse mouth and immediately call a poison center or doctor.

    • Inhalation: Move the person to fresh air.

Section 6: Conclusion

2-Amino-5-fluoro-3-methylpyridine stands out as a highly functionalized and valuable building block for the scientific research community. Its precise molecular weight of 126.13 g/mol and unique substitution pattern provide a strategic starting point for the synthesis of complex molecules with tailored biological activities. A thorough understanding of its synthesis, analytical validation, and safe handling procedures is essential for leveraging its full potential in the advancement of pharmaceutical and chemical research.

References

Spectroscopic Data for 5-Fluoro-3-methylpyridin-2-ylamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Fluoro-3-methylpyridin-2-ylamine (CAS No. 886365-56-6), a key building block in contemporary drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering both practical experimental protocols and detailed interpretation of the expected spectroscopic data.

Introduction: The Significance of this compound

This compound belongs to the class of substituted aminopyridines, a structural motif frequently encountered in medicinal chemistry. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The methyl and amine substituents further contribute to the molecule's unique electronic and steric profile. Accurate and unambiguous characterization of this compound is paramount for ensuring the integrity of subsequent research and development activities. This guide will delve into the core spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl group protons, and the amine protons. The chemical shifts are influenced by the electronic effects of the fluorine, methyl, and amino substituents on the pyridine ring.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-67.6 - 7.8d~2.5 (⁴JH-F)
H-47.0 - 7.2d~8.5 (³JH-F)
NH₂4.5 - 5.5br s-
CH₃2.1 - 2.3s-
Rationale for ¹H NMR Spectral Interpretation

The predicted chemical shifts are based on the analysis of substituent effects in pyridine systems. The electron-withdrawing fluorine atom will deshield adjacent protons, while the electron-donating amino and methyl groups will cause upfield shifts. The proton at the 6-position is expected to be the most downfield due to its proximity to the electronegative ring nitrogen and the fluorine atom. The proton at the 4-position will be shifted upfield relative to the H-6 proton. The coupling of these protons to the fluorine atom will result in doublet splitting. The amine protons typically appear as a broad singlet and their chemical shift can be highly dependent on solvent and concentration. The methyl group protons will appear as a singlet in the aliphatic region.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The carbon signals will be split due to coupling with the fluorine atom.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
C-2158 - 162d²JC-F ≈ 10-15
C-5150 - 155d¹JC-F ≈ 230-250
C-6135 - 140d³JC-F ≈ 15-20
C-4125 - 130d²JC-F ≈ 20-25
C-3120 - 125d³JC-F ≈ 3-5
CH₃15 - 20s-
Rationale for ¹³C NMR Spectral Interpretation

The carbon directly attached to the fluorine atom (C-5) will exhibit the largest chemical shift and a large one-bond C-F coupling constant (¹JC-F). The other carbons in the ring will show smaller two-bond (²JC-F) and three-bond (³JC-F) couplings. The chemical shifts of the ring carbons are influenced by the combined electronic effects of all substituents. The C-2 carbon, attached to the amino group, is expected at a downfield position. The methyl carbon will appear at a characteristic upfield chemical shift.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural assignment.

Materials and Equipment:

  • NMR spectrometer (e.g., 400 MHz or higher)[1]

  • High-quality 5 mm NMR tubes[1]

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)[1]

  • Analytical balance

  • Micropipettes or syringes

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[1] Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if necessary.

  • Transfer to NMR Tube: Using a pipette, carefully transfer the solution into a clean NMR tube. The liquid height should be approximately 4-5 cm.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition of ¹H Spectrum: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Acquisition of ¹³C Spectrum: Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be required compared to the ¹H spectrum.[2]

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Structural and NMR Correlation Diagram

5_Fluoro_3_methylpyridin_2_ylamine_NMR cluster_molecule This compound cluster_h_nmr Predicted ¹H NMR cluster_c_nmr Predicted ¹³C NMR mol H6 H-6 ~7.7 ppm (d) H4 H-4 ~7.1 ppm (d) NH2_H NH₂ ~5.0 ppm (br s) CH3_H CH₃ ~2.2 ppm (s) C2 C-2 ~160 ppm C5 C-5 ~152 ppm C6 C-6 ~137 ppm C4 C-4 ~128 ppm C3 C-3 ~122 ppm CH3_C CH₃ ~17 ppm

Caption: Predicted NMR correlations for this compound.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrometric Data
Ion Predicted m/z Description
[M+H]⁺127.0675Protonated molecular ion
[M]⁺˙126.0597Molecular ion
[M-CH₃]⁺111.0441Loss of a methyl radical
[M-HCN]⁺˙99.0490Loss of hydrogen cyanide from the pyridine ring
Rationale for Mass Spectral Interpretation

The molecular formula of this compound is C₆H₇FN₂. The exact mass can be calculated and is expected to be observed in high-resolution mass spectrometry. In electrospray ionization (ESI), the protonated molecule [M+H]⁺ is commonly observed. Under electron ionization (EI), the molecular ion [M]⁺˙ will be formed. Common fragmentation pathways for aminopyridines include the loss of small neutral molecules like HCN from the ring and the loss of substituents. The loss of a methyl radical from the molecular ion is a plausible fragmentation pathway.

Experimental Protocol for Mass Spectrometry Data Acquisition

Materials and Equipment:

  • Mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole)

  • Liquid chromatography (LC) system (for LC-MS)

  • Appropriate solvents (e.g., acetonitrile, methanol, water with formic acid or ammonium acetate)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent compatible with the ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).

  • Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure mass accuracy. Set the parameters for the ion source (e.g., spray voltage, gas flow, and temperature for ESI).

  • Data Acquisition: Introduce the sample into the mass spectrometer, either by direct infusion or via an LC system. Acquire the mass spectrum in the desired mass range. For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion as the precursor and inducing fragmentation.

  • Data Analysis: Analyze the resulting spectrum to determine the mass of the molecular ion and identify the major fragment ions. Use the accurate mass measurement to confirm the elemental composition.

Fragmentation Pathway Diagram

5_Fluoro_3_methylpyridin_2_ylamine_MS M_plus [M]⁺˙ m/z = 126.0597 M_minus_CH3 [M-CH₃]⁺ m/z = 111.0441 M_plus->M_minus_CH3 - •CH₃ M_minus_HCN [M-HCN]⁺˙ m/z = 99.0490 M_plus->M_minus_HCN - HCN

Caption: Predicted fragmentation pathway for this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Predicted Infrared Absorption Data
Wavenumber (cm⁻¹) Vibrational Mode Intensity
3450 - 3300N-H stretching (asymmetric and symmetric)Medium
3100 - 3000C-H stretching (aromatic)Medium
2950 - 2850C-H stretching (aliphatic - CH₃)Medium
1640 - 1600N-H bending (scissoring)Strong
1600 - 1450C=C and C=N stretching (aromatic ring)Medium-Strong
1250 - 1000C-F stretchingStrong
Rationale for IR Spectral Interpretation

The IR spectrum will show characteristic absorption bands for the functional groups present in this compound. The N-H stretching vibrations of the primary amine will appear as two bands in the region of 3450-3300 cm⁻¹. The aromatic C-H stretching will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹. The N-H bending vibration will give a strong absorption around 1620 cm⁻¹. The aromatic ring stretching vibrations will appear in the 1600-1450 cm⁻¹ region. A strong band corresponding to the C-F stretching vibration is expected in the fingerprint region, typically between 1250 and 1000 cm⁻¹.

Experimental Protocol for IR Data Acquisition

Materials and Equipment:

  • Fourier Transform Infrared (FTIR) spectrometer

  • Sample holder (e.g., KBr plates, ATR crystal)

  • Potassium bromide (KBr) (for pellet method)

  • Volatile solvent (e.g., methylene chloride or acetone for thin film method)[3][4]

Procedure (Thin Solid Film Method):

  • Sample Preparation: Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent like methylene chloride.[3][4]

  • Film Casting: Place a drop of the solution onto a clean salt plate (e.g., NaCl or KBr).[3][4]

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[3][4]

  • Data Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum.

  • Background Correction: A background spectrum of the clean, empty salt plate should be acquired and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Experimental Workflow Diagram

IR_Workflow start Start dissolve Dissolve Sample in Volatile Solvent start->dissolve cast Cast Solution onto Salt Plate dissolve->cast evaporate Evaporate Solvent cast->evaporate acquire Acquire FTIR Spectrum evaporate->acquire analyze Analyze Spectrum acquire->analyze end End analyze->end

Caption: Workflow for acquiring an IR spectrum using the thin film method.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, MS, and IR spectroscopy provides a robust framework for its unequivocal identification and characterization. The predicted data and detailed protocols presented in this guide serve as a valuable resource for researchers, enabling them to confidently verify the structure and purity of this important synthetic building block. Adherence to rigorous experimental procedures and a thorough understanding of spectral interpretation are essential for ensuring the quality and reliability of data in drug discovery and development endeavors.

References

5-Fluoro-3-methylpyridin-2-ylamine solubility profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 5-Fluoro-3-methylpyridin-2-ylamine

Abstract

The aqueous and organic solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, impacting everything from in vitro assay performance to oral bioavailability. This guide provides a comprehensive technical overview of the solubility profile for this compound, a heterocyclic amine scaffold of significant interest in medicinal chemistry. We will explore the foundational physicochemical properties that govern its solubility, present detailed, field-proven protocols for both kinetic and thermodynamic solubility determination, and discuss the analytical techniques required for accurate quantification. This document is intended for researchers, medicinal chemists, and formulation scientists engaged in the drug discovery and development process, offering both theoretical grounding and practical, actionable methodologies.

Introduction: The Critical Role of Solubility in Drug Discovery

This compound is a substituted pyridine derivative, a class of compounds foundational to the synthesis of a vast array of molecules in the pharmaceutical and agrochemical industries.[1] The specific arrangement of its functional groups—a basic pyridine ring, a primary amine, a lipophilic methyl group, and an electron-withdrawing fluorine atom—creates a unique physicochemical profile that dictates its behavior in biological and chemical systems.

Poor solubility is a primary contributor to compound attrition during development. It can lead to unreliable results in biological assays, hinder formulation for in vivo studies, and ultimately result in poor oral bioavailability.[2][3][4] Therefore, a thorough understanding and accurate measurement of a compound's solubility profile from the earliest stages of discovery is not just advantageous, but essential for making informed decisions and efficiently advancing promising candidates.[4][5] This guide provides the necessary framework for characterizing the solubility of this compound.

Physicochemical Properties of this compound

The solubility of a molecule is intrinsically linked to its structure.[4] The key physicochemical properties of this compound are summarized below.

PropertyValueInfluence on Solubility
Molecular Formula C₆H₇FN₂Provides the elemental composition.
Molecular Weight 126.13 g/mol Lower molecular weight generally favors higher solubility.
Structure The pyridine nitrogen and the 2-amino group are basic and can be protonated, increasing aqueous solubility at low pH. The fluorine atom modulates basicity and lipophilicity. The methyl group adds lipophilicity.
Predicted XLogP3 0.6This value suggests low to moderate lipophilicity, indicating a reasonable starting point for aqueous solubility.
Predicted pKa (See Discussion)The pyridine nitrogen (pKa ~3-5) and the 2-amino group (pKa ~6-7) are the primary basic centers. Protonation at acidic pH will create cationic species, dramatically increasing aqueous solubility.

Note: Predicted values are computationally derived and should be experimentally confirmed.

The presence of two basic centers (the pyridine ring nitrogen and the exocyclic amino group) is the most critical structural feature governing aqueous solubility. This dictates a strong pH-dependent solubility profile, a key consideration for oral drug absorption through the gastrointestinal tract. Furthermore, the introduction of a fluorine atom can modulate the pKa of neighboring functionalities and enhance membrane permeability.[6]

Foundational Concepts: Kinetic vs. Thermodynamic Solubility

Understanding the distinction between kinetic and thermodynamic solubility is crucial for selecting the appropriate assay and correctly interpreting the results.[7][8]

  • Kinetic Solubility: This is a high-throughput measurement used in early drug discovery. It measures the concentration of a compound in solution after a short incubation time when a concentrated DMSO stock is added to an aqueous buffer.[7][9] The resulting value reflects the apparent solubility and the tendency of the compound to precipitate from a supersaturated solution. It is invaluable for rapidly flagging potential issues and guiding structure-activity relationship (SAR) studies.[7]

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the true saturation concentration of a compound in a solvent after equilibrium has been reached between the dissolved and undissolved (solid) states.[4][10][11] This measurement requires longer incubation times (e.g., >24 hours) with excess solid material and is the gold standard for pre-formulation and later-stage development activities.[10][11]

The choice of which assay to employ is dictated by the stage of the research project.

G start Project Stage? early Early Discovery / HTS start->early Early Stage late Lead Optimization / Pre-formulation start->late Late Stage kinetic_assay Perform Kinetic Solubility Assay (e.g., Nephelometry, Direct UV) early->kinetic_assay thermo_assay Perform Thermodynamic Solubility Assay (e.g., Shake-Flask) late->thermo_assay purpose_kinetic Purpose: - Rapid Screening - Guide SAR - Flag liabilities early kinetic_assay->purpose_kinetic purpose_thermo Purpose: - 'True' Solubility Value - Formulation Development - Support In Vivo Studies thermo_assay->purpose_thermo

Caption: Decision workflow for selecting the appropriate solubility assay.

Experimental Protocols for Solubility Determination

The following protocols are standardized methodologies for determining the solubility of this compound.

High-Throughput Kinetic Solubility Assay

This method is designed for rapid assessment in a 96-well plate format. It relies on adding a DMSO stock of the test compound to an aqueous buffer and measuring the concentration of what remains in solution after a short incubation.[7][12]

Principle: A supersaturated solution is created by diluting a DMSO stock into an aqueous buffer. After incubation, the amount of precipitated material is indirectly (nephelometry) or directly (UV-spec after filtration) measured.

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Setup: Using a 96-well microtiter plate, add 2 µL of the 10 mM DMSO stock to 98 µL of aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) in triplicate. This results in a final concentration of 200 µM with 2% DMSO.[9]

  • Incubation: Seal the plate and shake at room temperature for 90 minutes to 2 hours.[9][12]

  • Detection (Choose one):

    • Nephelometry (Light Scattering): Measure the light scattering in each well using a nephelometer.[7][12] An increase in light scattering relative to controls indicates precipitation. The solubility is the highest concentration at which no significant precipitation is observed.

    • Direct UV / HPLC Analysis (Filtration-based): a. Filter the contents of each well through a 96-well filter plate (e.g., Millipore MultiScreen®) to remove any precipitate.[2][9] b. Transfer the filtrate to a UV-transparent 96-well plate. c. Quantify the concentration of the compound in the filtrate using a pre-determined calibration curve via UV-Vis spectrophotometry or HPLC-UV (see Section 5).

Thermodynamic (Shake-Flask) Solubility Assay

This method determines the equilibrium solubility and is considered the definitive measure.[4][11] It is lower throughput but provides a more accurate value crucial for formulation.

Principle: Excess solid compound is agitated in a chosen solvent for an extended period until the concentration of the dissolved solid in the supernatant reaches a constant, equilibrium value.

Protocol:

  • Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial. The exact amount should be enough to ensure solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent or buffer (e.g., water, PBS at various pH values, or organic solvents).

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for at least 24 hours to ensure equilibrium is reached.[2][10]

  • Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the vials at high speed.

  • Sampling: Carefully remove an aliquot of the clear supernatant without disturbing the solid material.

  • Filtration: Filter the aliquot through a syringe filter (e.g., 0.22 µm PVDF) to remove any remaining microscopic particles.

  • Quantification: Dilute the filtrate as necessary and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV (see Section 5).[11]

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with UV detection is the preferred method for accurately quantifying the concentration of this compound in the filtered supernatant from solubility assays.[11][13][14]

Workflow:

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification start Start with Excess Solid in Buffer shake Shake for 24h to Reach Equilibrium start->shake filter Filter Supernatant (0.22 µm filter) shake->filter dilute Dilute Filtrate filter->dilute hplc Inject onto HPLC System (C18 Column) dilute->hplc detect UV Detection at λmax hplc->detect integrate Integrate Peak Area detect->integrate calc Calculate Concentration from Regression Line integrate->calc cal_curve Prepare Calibration Curve (Known Concentrations vs. Peak Area) cal_curve->calc result Report Solubility (µg/mL or µM) calc->result

Caption: Experimental workflow for thermodynamic solubility determination via the shake-flask method with HPLC-UV quantification.

Methodology:

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.[14]

  • Chromatography: Inject the standards and the diluted samples onto a reverse-phase HPLC column (e.g., C18).

  • Analysis: Run a suitable gradient or isocratic method. Detect the analyte using a UV detector at its maximum absorbance wavelength (λmax).

  • Calculation: Plot the peak area of the standards against their concentrations to generate a linear regression curve. Use the equation of this line to calculate the concentration of the compound in the unknown (diluted) sample.[14] The final solubility value is determined by multiplying this concentration by the dilution factor.

Expected Solubility Profile and Influencing Factors

While precise quantitative data for this compound requires experimental determination, an expert profile can be predicted based on its structure and the behavior of analogous compounds.

G center Solubility of This compound ph pH Low pH (Acidic) Neutral pH High pH (Basic) center->ph Major Effect solvent Solvent Polarity Polar Protic (Water, Ethanol) Polar Aprotic (DMSO, Acetonitrile) Non-Polar (Hexane, Toluene) center->solvent Major Effect temp Temperature Increased Temp Decreased Temp center->temp Moderate Effect polymorph Solid State Metastable Polymorph Stable Polymorph Amorphous Form center->polymorph Critical Effect ph:f0->inc_sol Protonation → ↑ Solubility ph:f2->dec_sol Neutral Form → ↓ Solubility solvent:f0->mod_sol Good (H-bonding) solvent:f2->low_sol Poor ('Like dissolves unlike') temp:f0->inc_sol2 Usually ↑ Solubility polymorph:f0->inc_sol3 Higher Apparent Solubility polymorph:f1->dec_sol2 Lower (True) Solubility

Caption: Key factors influencing the solubility of this compound.
  • Effect of pH: This will be the most dominant factor for aqueous solubility. Due to the basicity of the pyridine nitrogen and the 2-amino group, the compound will be protonated and highly soluble in acidic conditions (e.g., pH 1-4). As the pH increases towards and above its pKa values, the neutral form will predominate, leading to a significant decrease in aqueous solubility.[15]

  • Effect of Solvent: Following the "like dissolves like" principle, solubility is expected to be moderate to high in polar organic solvents.[16]

    • Polar Protic Solvents (e.g., methanol, ethanol): Good solubility is expected due to the ability to form hydrogen bonds with the amino group and pyridine nitrogen.

    • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): High solubility is likely, especially in DMSO as evidenced by its use as a stock solvent.

    • Non-Polar Solvents (e.g., hexane, toluene): Poor solubility is expected due to the polar nature of the molecule.

  • Effect of Temperature: For most solids, solubility increases with temperature.[16] This relationship should be experimentally verified, as it is crucial for developing crystallization and purification procedures.

  • Effect of Crystal Polymorphism: It is highly probable that this compound can exist in different crystalline forms, or polymorphs.[17][18] Different polymorphs can have significantly different crystal lattice energies, leading to different solubilities and dissolution rates.[19][20] The thermodynamically most stable form will have the lowest solubility. It is imperative during drug development to identify and control the polymorphic form to ensure consistent product performance.[17]

Conclusion

The solubility profile of this compound is a multi-faceted characteristic governed by its molecular structure and the external environment. Its pH-dependent nature is a critical attribute that must be quantified early and accurately. This guide provides the conceptual framework and detailed experimental protocols necessary for this characterization. By employing high-throughput kinetic assays for initial screening and the definitive shake-flask method for thermodynamic analysis, researchers can generate the robust data needed to de-risk solubility liabilities, guide formulation strategies, and ultimately increase the probability of success for drug candidates built upon this valuable chemical scaffold.

References

Understanding the fluorinated pyridine scaffold

Author: BenchChem Technical Support Team. Date: January 2026

<An In-depth Technical Guide to the Fluorinated Pyridine Scaffold

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into the pyridine scaffold represents a powerful and widely employed strategy in modern medicinal chemistry. This guide provides an in-depth technical analysis of the fluorinated pyridine core, moving beyond a simple recitation of facts to explain the fundamental causality behind its utility. We will explore how the unique electronic properties of fluorine modulate the physicochemical and pharmacological characteristics of the parent pyridine ring, delve into the principal synthetic methodologies for accessing these valuable structures, and examine real-world applications through case studies of FDA-approved drugs. This document is designed to serve as a comprehensive resource for researchers and drug development professionals, offering both foundational knowledge and actionable, field-proven insights.

The Strategic Imperative: Why Fluorinate a Pyridine?

The pyridine ring is a privileged scaffold in drug discovery, present in a vast number of therapeutic agents due to its ability to act as a hydrogen bond acceptor and its water solubility. Fluorine, often called a "magical element" in medicinal chemistry, possesses a unique combination of properties—high electronegativity, small van der Waals radius (similar to hydrogen), and the ability to form a very strong C-F bond.[1][2] The synergy of these two components creates a scaffold with tunable properties that can overcome many common drug development hurdles.[3]

The decision to fluorinate a pyridine is a strategic choice aimed at achieving specific, predictable outcomes:

  • Modulating Basicity (pKa): The strong electron-withdrawing inductive effect of fluorine significantly reduces the basicity of the pyridine nitrogen. This is a critical tool for medicinal chemists to fine-tune a molecule's ionization state at physiological pH (7.4), which directly impacts its solubility, cell permeability, and potential for off-target effects at aminergic G-protein coupled receptors (GPCRs).[1][4]

  • Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong (~116 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes.[1] Replacing a metabolically labile C-H bond with a C-F bond is a classic and highly effective strategy to block oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[1][2]

  • Tuning Lipophilicity (LogP/LogD): The effect of fluorine on lipophilicity is context-dependent and can be counterintuitive.[5][6] A single fluorine atom often slightly increases lipophilicity, while polyfluorination (e.g., a -CF3 group) can decrease it. This allows for the fine-tuning of a compound's LogP/LogD to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.[4][5]

  • Improving Binding Affinity and Selectivity: Fluorine can introduce new, favorable interactions within a protein's binding pocket. These can include dipole-dipole interactions, halogen bonds, and productive contacts with hydrophobic pockets.[7][8][9] Furthermore, fluorine's ability to alter the conformation of a molecule can lead to a more favorable binding pose, enhancing both potency and selectivity.[4]

Physicochemical Consequences of Pyridine Fluorination: A Quantitative Look

The introduction of fluorine onto the pyridine ring systematically alters its core properties. The position and number of fluorine atoms dictate the magnitude of these changes.

Modulation of Basicity (pKa)

The most dramatic effect of fluorination is the reduction of the pyridine nitrogen's basicity. The powerful electron-withdrawing nature of fluorine pulls electron density away from the nitrogen atom, making its lone pair of electrons less available for protonation.

CompoundPosition of FluorinepKa (Conjugate Acid)Change from Pyridine
PyridineN/A5.250.00
2-Fluoropyridine2-0.44-4.81
3-Fluoropyridine3-2.97-2.28
4-Fluoropyridine4-1.89-3.36
2,6-Difluoropyridine2,6--2.94-8.19

Data compiled from various sources for illustrative purposes.

As the table shows, fluorine substitution at the 2- or 4-position has a more pronounced effect than at the 3-position due to the direct resonance-based delocalization of the inductive effect onto the nitrogen. This predictable modulation allows scientists to precisely dial in the desired pKa to avoid unwanted protonation, which can lead to poor membrane permeability or hERG channel liability.[1][4]

Impact on Lipophilicity (LogP/LogD)

The influence of fluorine on lipophilicity is a nuanced interplay between increased hydrophobic surface area and the introduction of a polar C-F bond.[5] Studies have shown that the fluorination pattern and degree significantly influence lipophilicity, sometimes leading to counterintuitive results.[5][6][10] For example, while a monofluorinated motif might slightly increase lipophilicity, the polarization of adjacent atoms (like sulfur) by electron-withdrawing fluorine atoms can increase the overall dipole moment, reducing lipophilicity.[5] This allows for subtle adjustments to a molecule's overall solubility and permeability profile.

Synthetic Strategies for Accessing Fluorinated Pyridines

The synthesis of fluorinated pyridines can be achieved through several strategic pathways. The choice of method depends on the desired substitution pattern, the availability of starting materials, and the scale of the reaction.

Synthetic_Strategies cluster_0 Starting Material cluster_1 Synthetic Method cluster_2 Product Pyridine Pyridine / Substituted Pyridine Direct_Fluorination Direct C-H Fluorination (e.g., Selectfluor, AgF2) Pyridine->Direct_Fluorination Late-stage functionalization Chloropyridine Halogenated Pyridine (e.g., Chloro-) Halex Halogen Exchange (Halex) (e.g., KF, CsF) Chloropyridine->Halex Robust, scalable Pyridinone Pyridinone / Hydroxypyridine Deoxyfluorination Deoxyfluorination (e.g., DAST, Deoxo-Fluor®) Pyridinone->Deoxyfluorination Access to specific regioisomers Acyclic Acyclic Fluorinated Building Blocks Cyclocondensation Ring Formation / Cyclocondensation Acyclic->Cyclocondensation Builds complexity Product Fluorinated Pyridine Direct_Fluorination->Product Halex->Product Deoxyfluorination->Product Cyclocondensation->Product

Caption: Key synthetic routes to fluorinated pyridines.

Direct C-H Fluorination

Direct C-H fluorination is a powerful late-stage functionalization strategy that allows for the introduction of fluorine onto a pre-existing pyridine ring. This is particularly valuable for modifying complex molecules in the final steps of a synthesis.

  • Electrophilic Fluorination: Reagents like Selectfluor® can be used, often requiring specific directing groups or dearomatization-rearomatization strategies to achieve regioselectivity.[11][12]

  • Radical/Metal-Mediated Fluorination: Methods using reagents like silver(II) fluoride (AgF₂) have been developed for the site-selective fluorination of C-H bonds adjacent to the nitrogen atom.[13][14] These reactions often proceed under mild conditions.[13]

Halogen Exchange (Halex) Reactions

The Halex reaction is one of the most common and industrially scalable methods for producing fluoropyridines.[15][16] It involves the nucleophilic substitution of a halide (typically chloride) with fluoride, using sources like potassium fluoride (KF) or cesium fluoride (CsF).

Exemplary Protocol: Synthesis of 2-Fluoropyridine via Halex Reaction

This protocol describes a typical lab-scale Halex reaction.

  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add spray-dried potassium fluoride (3.0 equivalents). The flask is heated under vacuum and then backfilled with nitrogen three times to ensure anhydrous conditions.

  • Solvent and Substrate Addition: Add anhydrous sulfolane (solvent) via cannula. Add 2-chloropyridine (1.0 equivalent) to the flask.

  • Reaction: Heat the reaction mixture to 200-230 °C with vigorous stirring. The progress of the reaction can be monitored by GC-MS or ¹⁹F NMR.

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The product is typically isolated by distillation directly from the reaction mixture under reduced pressure. Further purification can be achieved by column chromatography on silica gel if necessary.

Causality: The choice of a polar aprotic solvent like sulfolane is critical; it helps to solubilize the KF salt and promotes the nucleophilicity of the fluoride anion.[16] The high temperature is required to overcome the activation energy for the nucleophilic aromatic substitution on the electron-rich pyridine ring.

Synthesis from Fluorinated Building Blocks

This "bottom-up" approach involves constructing the pyridine ring from smaller, pre-fluorinated acyclic precursors.[17] Rhodium-catalyzed C-H functionalization approaches, for example, can prepare multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes.[17] This strategy offers excellent control over the final substitution pattern.

Case Studies in Drug Discovery: The Fluorinated Pyridine in Action

The strategic application of the fluorinated pyridine scaffold is evident in numerous FDA-approved drugs across various therapeutic areas.[18][19]

Drug (Trade Name)Therapeutic AreaRole of Fluorinated Pyridine Scaffold
Alpelisib (Piqray) OncologyThe trifluoromethyl-pyridine moiety enhances metabolic stability and provides a key hydrogen bond interaction with residue K802 in the PI3K binding site, increasing affinity.[18]
Vericiguat (Verquvo) CardiologyThe fluorinated 1H-pyrazolo[3,4-b]pyridine unit was shown in SAR studies to be crucial for the drug's good activity as a soluble guanylate cyclase (sGC) stimulator.[20]
Sotorasib (Lumakras) OncologyThis KRAS G12C inhibitor features a fluoropyridine. Fluorine substitution is a common strategy in kinase inhibitors to modulate pKa and improve cell permeability and metabolic stability.[18]
Avacopan (Tavneos) ImmunologyUsed for ANCA-associated vasculitis, Avacopan contains both fluoro and trifluoromethyl substitutions which were found to be critical for improving its bioactivity as a C5aR antagonist.[20]

These examples highlight a recurring theme: the fluorinated pyridine is not merely a passive component but an active contributor to the drug's overall profile, enhancing potency, selectivity, and pharmacokinetic properties.[2]

Future Directions

The development of novel fluorination methodologies continues to be a major focus in organic chemistry. Key areas of advancement include:

  • Improved Regioselectivity: Developing new catalysts and directing groups for more precise C-H fluorination will enable access to previously difficult-to-synthesize isomers.[11]

  • Milder Reaction Conditions: Moving away from harsh, high-temperature conditions (like in some Halex reactions) towards milder, more functional-group-tolerant methods is a constant goal.[13][21]

  • Flow Chemistry: The use of continuous flow reactors for fluorination reactions, especially those using hazardous reagents like HF, offers significant safety and scalability advantages.

Conclusion

The fluorinated pyridine scaffold is a cornerstone of modern drug design. A deep understanding of the causal relationships between fluorine substitution and the resulting physicochemical properties is essential for its rational application. By mastering the synthetic methodologies to access these structures and appreciating their impact on ADME and pharmacology, researchers can effectively leverage this powerful scaffold to design the next generation of safer and more effective medicines.

References

A Technical Guide to the Biological Activity of Fluorinated Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, recognized as the second most common heterocycle in drugs approved by the U.S. Food and Drug Administration.[1] Its utility is rooted in its ability to engage in pi interactions and its favorable physicochemical properties, including enhanced aqueous solubility and metabolic stability.[1] When combined with fluorine—an element whose strategic incorporation is a powerful tool in modern drug design—the resulting fluorinated aminopyridines emerge as a class of compounds with significant and diverse biological activities.

The introduction of fluorine into a drug candidate can profoundly alter its properties.[2] The high electronegativity of fluorine and the strength of the carbon-fluorine (C-F) bond can modulate the acidity (pKa) of nearby functional groups, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins.[2][3] These modifications often lead to improved pharmacokinetic and pharmacodynamic profiles.[2]

This guide provides an in-depth exploration of the biological activities of fluorinated aminopyridines. We will delve into their primary molecular targets, elucidate their mechanisms of action, explore structure-activity relationships, and provide detailed experimental protocols for their evaluation. This document is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel therapeutics based on this versatile chemical scaffold.

Part 1: Key Biological Targets and Mechanisms of Action

Fluorinated aminopyridines have demonstrated activity against a range of biological targets, most notably ion channels and protein kinases. Their mechanism of action is intrinsically linked to the foundational properties of the aminopyridine core, enhanced and modulated by fluorine substitution.

Voltage-Gated Potassium (Kv) Channels

One of the most well-documented activities of aminopyridines is the blockade of voltage-gated potassium (Kv) channels.[4][5] The parent compound, 4-aminopyridine (4-AP), is used clinically to improve motor function in patients with multiple sclerosis.[4][5] Its mechanism involves binding to Kv channels in demyelinated axons, which reduces the leakage of potassium ions and thereby enhances the conduction of nerve impulses.[4][5]

Fluorinated derivatives, such as 3-fluoro-4-aminopyridine (3F4AP), have been developed and show comparable potency to 4-AP.[4][5] These compounds act as pore blockers, physically occluding the channel to prevent ion transit. The introduction of fluorine can enhance properties like membrane permeability and lipophilicity, which are critical for reaching target sites within the central nervous system.[4][6] For example, the novel derivative 3-fluoro-5-methylpyridin-4-amine (5Me3F4AP) was found to have greater lipophilicity and higher permeability across an artificial brain membrane compared to 3F4AP, while maintaining comparable potency as a K+ channel blocker.[4][6]

Mechanism of Action: Kv Channel Blockade

The primary mechanism is the physical obstruction of the ion-conducting pore of the Kv channel. 4-aminopyridine is thought to bind to a site within the inner mouth of the pore, preventing the channel from opening fully or stabilizing a closed or partially open, non-conducting state.[7] This blockade inhibits the efflux of potassium ions that is necessary for the repolarization phase of the action potential, leading to prolonged depolarization and enhanced neurotransmitter release at the synapse.

Protein Kinases

The 2-aminopyridine moiety is a well-established scaffold for kinase inhibitors, often serving as a "hinge-binder" that forms hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for ATP-competitive inhibition.[8] Fluorination of this scaffold can be used to fine-tune binding affinity, selectivity, and pharmacokinetic properties.

Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[9][10] Fluorinated aminopyridines have been explored as inhibitors for a variety of kinases, including:

  • Vaccinia-Related Kinases (VRK1, VRK2): These serine/threonine kinases are involved in cell division and have been linked to cancer and neurological disorders. Aminopyridine-based inhibitors have been developed that show potency in the nanomolar range against VRK1.[8]

  • FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML). Dual inhibitors targeting both FLT3 and Aurora kinases have been developed from an imidazo[4,5-b]pyridine core, a close relative of aminopyridines.[11]

  • Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase involved in cell adhesion and proliferation and is a target in cancer therapy.[12]

Mechanism of Action: Kinase Inhibition

Most kinase inhibitors based on the aminopyridine scaffold are ATP-competitive. They occupy the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.[9][10] This action blocks the downstream signaling pathways that regulate processes like cell proliferation, survival, and migration.[9]

Part 2: Structure-Activity Relationships (SAR)

The biological activity of fluorinated aminopyridines is highly dependent on the precise arrangement of the amino group, the fluorine atom(s), and other substituents on the pyridine ring.

Key SAR Principles:
  • Amino Group Position: The 2-amino group is particularly important for kinase inhibitory activity, as it frequently acts as a hydrogen bond donor to the kinase hinge region.[8] For Kv channel blockers, the 4-amino position is often critical for potency.[4]

  • Fluorine Position: The location of the fluorine atom can drastically alter a molecule's electronic properties and binding interactions. Fluorine's electron-withdrawing nature can modulate the basicity (pKa) of the pyridine nitrogen and the amino group, which in turn affects solubility and the strength of ionic interactions with the target protein. For instance, in a study of antiproliferative pyridine derivatives, the insertion of a single fluorine atom was found to increase the IC50 value (reduce activity) compared to a hydroxyl group, indicating a sensitive relationship between substitution and activity.[1]

  • Lipophilicity and Permeability: Fluorination generally increases lipophilicity. This can enhance membrane permeability and cell penetration, but an excessive increase can lead to poor solubility and off-target effects. A balance is crucial. The compound 5Me3F4AP, for example, has a higher logD value (0.664) compared to 3F4AP (0.414), correlating with its increased permeability.[4][5]

Illustrative SAR Diagram

The following diagram illustrates the key structural considerations for designing fluorinated aminopyridine inhibitors.

SAR_Fluorinated_Aminopyridines cluster_scaffold Core Scaffold: Fluorinated Aminopyridine cluster_properties Molecular Properties & Activity cluster_modifications Structural Modifications (SAR) Scaffold F_Pos Fluorine Position & Number Scaffold->F_Pos NH2_Pos Amino Group Position Scaffold->NH2_Pos R_Group Other Substituents (R) Scaffold->R_Group TargetActivity Target Activity (e.g., Kinase IC50, Kv Blockade) Selectivity Selectivity ADME ADME Properties (Solubility, Permeability) F_Pos->TargetActivity F_Pos->Selectivity F_Pos->ADME NH2_Pos->TargetActivity R_Group->TargetActivity R_Group->ADME

Caption: Structure-Activity Relationship (SAR) drivers for fluorinated aminopyridines.

Part 3: Experimental Workflows for Activity Assessment

Evaluating the biological activity of novel fluorinated aminopyridines requires a suite of robust and validated assays. Below are step-by-step protocols for assessing activity against the two primary target classes.

Workflow for Screening and Validation

A typical discovery workflow involves progressing from high-throughput primary screens to more detailed secondary and functional assays.

Caption: General workflow for drug discovery using fluorinated aminopyridines.

Protocol: Electrophysiological Assessment of Kv Channel Blockade

Objective: To determine the potency (IC50) of a test compound on a specific voltage-gated potassium channel (e.g., Kv1.5) using whole-cell patch-clamp electrophysiology.[7]

Materials:

  • Cell line stably expressing the target Kv channel (e.g., HEK293-Kv1.5).

  • Patch-clamp rig (amplifier, micromanipulator, microscope).

  • Borosilicate glass capillaries for pipette fabrication.

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).

  • Internal solution (in mM): 130 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with KOH).

  • Test compound stock solution (e.g., 10 mM in DMSO).

Methodology:

  • Cell Preparation: Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Pipette Fabrication: Pull glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

  • Establish Whole-Cell Configuration:

    • Place a coverslip in the recording chamber and perfuse with external solution.

    • Approach a single, healthy-looking cell with the micropipette.

    • Apply gentle suction to form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.

    • Apply a brief, strong pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Voltage Protocol and Data Acquisition:

    • Hold the cell at a membrane potential of -80 mV.

    • Apply a depolarizing voltage step to activate the Kv channels (e.g., a 500 ms step to +40 mV). This will elicit an outward potassium current.

    • Repeat this voltage step at a regular interval (e.g., every 15 seconds) to monitor current stability.

  • Compound Application:

    • Once a stable baseline current is established, begin perfusion of the external solution containing the test compound at a known concentration (e.g., 1 µM).

    • Continue recording until the inhibitory effect of the compound reaches a steady state.

  • Dose-Response Curve Generation:

    • Wash out the compound with the control external solution.

    • Repeat step 5 with increasing concentrations of the test compound (e.g., 0.1, 0.3, 1, 3, 10, 30 µM) on different cells.

    • Measure the peak outward current at each concentration and normalize it to the baseline current to calculate the percentage of inhibition.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response equation to determine the IC50 value.

Protocol: In Vitro Kinase Inhibition Assay

Objective: To measure the ability of a test compound to inhibit the activity of a specific protein kinase (e.g., VRK1).

Materials:

  • Recombinant purified kinase (e.g., VRK1).

  • Kinase-specific substrate peptide.

  • ATP (Adenosine Triphosphate).

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production).

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • 384-well assay plates.

Methodology:

  • Assay Preparation: Prepare serial dilutions of the test compound in DMSO. A typical 10-point, 3-fold dilution series starting from 100 µM is common.

  • Reaction Setup:

    • To each well of a 384-well plate, add the kinase, substrate peptide, and test compound (or DMSO for control wells).

    • Allow the components to pre-incubate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts.

  • Initiate Kinase Reaction:

    • Add ATP to each well to start the phosphorylation reaction. The final ATP concentration should ideally be at or near the Km value for the specific kinase.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop Reaction and Detect Signal:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC50 value.

Part 4: Data Summary and Concluding Remarks

The study of fluorinated aminopyridines has yielded compounds with significant therapeutic potential. The strategic placement of fluorine can enhance potency and modulate physicochemical properties, leading to improved drug candidates.

Quantitative Data Summary
CompoundTargetActivity MetricValueSource
3-fluoro-4-aminopyridine (3F4AP) Kv ChannelspKa7.37 ± 0.07[4][5]
3-fluoro-4-aminopyridine (3F4AP) Kv ChannelslogD0.414 ± 0.002[4][5]
3-fluoro-5-methylpyridin-4-amine (5Me3F4AP) Kv ChannelspKa7.46 ± 0.01[4][5]
3-fluoro-5-methylpyridin-4-amine (5Me3F4AP) Kv ChannelslogD0.664 ± 0.005[4][5]
Compound 26 (Aminopyridine derivative) VRK1 KinaseIC50150 nM[8]
Compound 27e (Imidazo[4,5-b]pyridine) FLT3 KinaseKd6.2 nM[11]
Compound 27e (Imidazo[4,5-b]pyridine) Aurora-A KinaseKd7.5 nM[11]
Future Outlook

The versatility of the fluorinated aminopyridine scaffold ensures its continued relevance in drug discovery. Future research will likely focus on:

  • Improving Selectivity: Designing inhibitors that can distinguish between closely related kinase family members or ion channel subtypes to minimize off-target effects.

  • Exploring New Targets: Expanding the application of this scaffold to other target classes where its unique properties could be advantageous.

  • Advanced Formulations: Developing novel delivery systems to improve the bioavailability and therapeutic window of potent compounds.

By integrating rational design, robust screening protocols, and a deep understanding of structure-activity relationships, researchers can continue to unlock the full potential of fluorinated aminopyridines in the development of next-generation therapeutics.

References

Navigating the Safety Landscape of 5-Fluoro-3-methylpyridin-2-ylamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of the material safety data for 5-Fluoro-3-methylpyridin-2-ylamine (CAS No. 886365-56-6), a key building block in modern medicinal chemistry. Recognizing the nuanced handling requirements of novel chemical entities, this document moves beyond a standard Material Safety Data Sheet (MSDS) to offer a deeper, more instructive perspective. By integrating data from available sources and analogous compounds, we aim to equip researchers with the knowledge necessary for safe and effective utilization.

Disclaimer: A comprehensive, officially sanctioned Material Safety Data Sheet for this compound is not publicly available at the time of this writing. This guide has been synthesized from supplier data for the specified compound and detailed MSDS information for its structural isomers and related molecules. All information should be used as a guideline and supplemented by internal risk assessments.

Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a compound is the bedrock of its safe handling. This compound is a substituted aminopyridine, a class of compounds widely used in pharmaceutical research.

PropertyValueSource
CAS Number 886365-56-6ChemScene[1]
Molecular Formula C₆H₇FN₂ChemScene[1]
Molecular Weight 126.13 g/mol ChemScene[1]
Appearance SolidInferred from related compounds
Storage Temperature 2-8°C, under inert gas (Nitrogen or Argon)ChemScene[1], ChemicalBook[2]

Hazard Identification and GHS Classification

Based on available supplier information, this compound is classified as a hazardous substance. The Globally Harmonized System (GHS) pictograms and hazard statements provide a clear and immediate understanding of the primary risks associated with this compound.

GHS Pictogram:

GHS GHS07 !

GHS07: Exclamation Mark

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.[4]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

The hazard profile suggests that the primary routes of exposure are ingestion, inhalation, and skin/eye contact, leading to acute toxicity and irritation. The aminopyridine scaffold itself is known to exhibit neurological effects in some cases, a factor to consider in risk assessment.[6]

First-Aid Measures: A Proactive Approach

In the event of accidental exposure, immediate and appropriate first-aid is crucial. The following protocols are based on best practices for handling similar chemical structures.

Experimental Protocol: Emergency First Aid
  • General Advice: Move the affected person from the area of exposure. If symptoms persist, seek immediate medical attention and show the safety data sheet or this guide to the medical professional.[3][7]

  • If Inhaled:

    • Relocate the individual to an area with fresh air.[5][7]

    • If breathing is difficult, provide oxygen.

    • If breathing has stopped, perform artificial respiration. Do not use mouth-to-mouth resuscitation.

    • Seek immediate medical attention.[8]

  • In Case of Skin Contact:

    • Immediately remove all contaminated clothing.

    • Wash the affected area with plenty of soap and water for at least 15 minutes.[3][5]

    • If skin irritation persists, consult a physician.[3][7]

  • In Case of Eye Contact:

    • Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[5][7]

    • Remove contact lenses if present and easy to do. Continue rinsing.

    • Seek immediate medical attention.[5][8]

  • If Swallowed:

    • Do NOT induce vomiting. [8]

    • Rinse mouth thoroughly with water.

    • Never give anything by mouth to an unconscious person.

    • Seek immediate medical attention.[8][9]

Safe Handling and Storage: Mitigating Risk at the Source

Proactive measures in handling and storage are paramount to ensuring laboratory safety. The following guidelines are designed to minimize exposure risk.

Handling
  • Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][8] Eyewash stations and safety showers should be readily accessible.[8]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if contaminated.

    • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is recommended.

  • Hygiene Practices: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound.[8]

Storage
  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.

  • Inert Atmosphere: For long-term storage and to maintain purity, storing under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended.[2]

Storage storage This compound Storage conditions Cool, Dry, Well-Ventilated storage->conditions container Tightly Sealed Container storage->container incompatibilities Incompatible with: - Strong Oxidizing Agents - Strong Acids storage->incompatibilities temp 2-8°C conditions->temp inert Inert Atmosphere (N₂ or Ar) container->inert

Recommended storage conditions for this compound.

Fire-Fighting Measures and Accidental Release

Fire-Fighting
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][9]

  • Specific Hazards: Combustion may produce toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[3]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][5]

Accidental Release
  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent the spill from entering drains or waterways.[5]

  • Cleanup:

    • For solid spills, carefully sweep up the material, avoiding dust generation.

    • Place the spilled material into a sealed, labeled container for disposal.[8][11]

    • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Personal Protection: Wear appropriate PPE as described in Section 4.1 during cleanup.[5]

Toxicological and Ecological Information

  • Acute Toxicity: Harmful if swallowed or inhaled.[4] The aminopyridine class of compounds can be readily absorbed through the skin and gastrointestinal tract and are known to be acutely toxic.[6]

  • Skin and Eye Irritation: Causes skin and serious eye irritation.[3]

  • Respiratory Irritation: May cause respiratory tract irritation.[4]

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available for this specific compound. However, based on structure-activity analysis of other aminopyridines, they are generally not considered to be mutagenic in standard assays.[6]

  • Ecological Information: No specific data is available. As a precautionary measure, this compound should not be released into the environment.

Disposal Considerations

All waste materials should be disposed of in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste. It is recommended to use a licensed professional waste disposal service.

Conclusion

This compound is a valuable research chemical with a defined set of hazards that require careful management. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for potential emergencies, researchers can safely handle this compound. This guide serves as a foundational resource, and it is imperative that all users supplement this information with their institution's specific safety protocols and conduct their own risk assessments before use.

References

A Senior Application Scientist's Technical Guide to 5-Fluoro-3-methylpyridin-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-3-methylpyridin-2-ylamine (CAS No. 886365-56-6) is a strategically-functionalized pyridine derivative that has garnered significant attention as a versatile building block in modern medicinal chemistry. The precise arrangement of its substituents—an amine group for derivatization, a methyl group for steric and electronic influence, and a fluorine atom for modulating physicochemical properties—makes it a highly valuable synthon for constructing complex pharmaceutical agents. This guide provides an in-depth analysis of its core characteristics, including its physicochemical properties, spectroscopic signature, a representative synthetic workflow, and its strategic application in drug discovery. All protocols and claims are grounded in established chemical principles to ensure scientific integrity and practical utility for the research professional.

Physicochemical and Computational Properties

The properties of this compound make it an attractive starting point for library synthesis and lead optimization. The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.[1][2] The calculated LogP of 1.11 suggests a favorable balance between hydrophilicity and lipophilicity for many drug discovery applications.[3]

PropertyValueSource
CAS Number 886365-56-6[3][4]
Molecular Formula C₆H₇FN₂[3]
Molecular Weight 126.13 g/mol [3]
Appearance Expected to be a solidInferred
SMILES FC1=CN=C(C(=C1)C)N[3]
Topological Polar Surface Area (TPSA) 38.91 Ų[3]
Calculated LogP 1.11[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 2[3]
Purity (Typical) ≥98%[3][5]

Representative Synthesis Workflow

While multiple synthetic routes can be envisioned, a common and logical approach involves the strategic functionalization of a pre-existing pyridine core. The following diagram and protocol illustrate a representative pathway, showcasing standard yet robust organic chemistry transformations. This multi-step synthesis starts from a commercially available picoline derivative and proceeds through nitration, reduction, and fluorination steps.

Diagram of a Representative Synthetic Pathway

G cluster_0 Step 1: Nitration cluster_1 Step 2: Diazotization cluster_2 Step 3: Fluorination (Balz-Schiemann) A 3-Methyl-2-aminopyridine B 3-Methyl-5-nitro-2-aminopyridine A->B H₂SO₄, HNO₃ A->B C 3-Methyl-5-nitro-2-aminopyridine D Diazonium Intermediate B->D C->D NaNO₂, HBF₄ E Diazonium Intermediate F 2-Amino-5-fluoro-3-methylpyridine (Target Molecule) D->F E->F Heat (Δ)

Caption: A plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative amalgamation based on established methods for synthesizing related fluorinated aminopyridines.[6]

Objective: To synthesize this compound.

Step 1: Nitration of 3-Methyl-2-aminopyridine

  • Rationale: The amino group in the starting material is strongly activating, directing electrophilic nitration to the 5-position. Concentrated sulfuric acid is used to protonate the pyridine nitrogen, preventing side reactions, and to catalyze the formation of the nitronium ion (NO₂⁺) from nitric acid.

  • Procedure: a. To a flask cooled in an ice bath (0-5 °C), slowly add 3-methyl-2-aminopyridine (1.0 eq) to concentrated sulfuric acid. b. Maintain the temperature while adding a mixture of fuming nitric acid (1.1 eq) and sulfuric acid dropwise. c. After the addition, allow the reaction to stir at room temperature for 2-3 hours. d. Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium hydroxide until a precipitate forms. e. Filter the solid, wash with cold water, and dry under vacuum to yield 3-methyl-5-nitro-2-aminopyridine. f. Validation: Confirm product formation via TLC and melting point analysis.

Step 2: Diazotization and Fluorination (Balz-Schiemann Reaction)

  • Rationale: This classic transformation converts an aromatic amine into a fluorine substituent. The amine is first converted to a diazonium salt using sodium nitrite under acidic conditions (with fluoroboric acid, HBF₄). The resulting diazonium tetrafluoroborate salt is relatively stable and can be isolated. Gentle heating of this salt decomposes it, releasing nitrogen gas and generating the aryl fluoride.

  • Procedure: a. Suspend 3-methyl-5-nitro-2-aminopyridine (1.0 eq) in a solution of fluoroboric acid (HBF₄). b. Cool the mixture to 0 °C and add a solution of sodium nitrite (1.05 eq) in water dropwise, keeping the temperature below 5 °C. c. Stir for 30-60 minutes. The diazonium salt should precipitate. d. Filter the salt, wash with cold ether, and dry carefully. e. Gently heat the dry diazonium salt in an inert solvent like toluene until nitrogen evolution ceases. f. Cool the reaction mixture, wash with aqueous sodium bicarbonate, and extract the product with an organic solvent (e.g., ethyl acetate). g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purification: Purify the crude product via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain the final compound, this compound. i. Final Validation: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry as detailed in the following section.

Spectroscopic Characterization (Expected)

While actual spectra should be run for validation, the following provides the expected spectroscopic signatures for this compound, which are crucial for its identification and quality control.[7]

TechniqueExpected Observations
¹H NMR - -NH₂ Protons: A broad singlet, typically in the range of 4.5-5.5 ppm. - Aromatic Protons: Two distinct signals in the aromatic region (6.5-8.0 ppm), appearing as doublets or doublet of doublets due to H-F coupling. - -CH₃ Protons: A singlet in the upfield region, likely around 2.0-2.3 ppm.
¹³C NMR - C-F Carbon: A large doublet signal (due to ¹JCF coupling, ~230-260 Hz) in the downfield aromatic region. - Other Aromatic Carbons: Signals will show smaller ²JCF and ³JCF couplings. - -CH₃ Carbon: A signal in the aliphatic region (~15-20 ppm).
IR Spectroscopy - N-H Stretch: A pair of medium-to-sharp peaks in the 3300-3500 cm⁻¹ region. - C-H Stretch (Aromatic/Aliphatic): Peaks around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹. - C=C/C=N Stretch: Peaks in the 1500-1650 cm⁻¹ region. - C-F Stretch: A strong, characteristic absorption band in the 1200-1300 cm⁻¹ region.
Mass Spectrometry (EI) - Molecular Ion (M⁺): A prominent peak at m/z = 126. - Key Fragments: Potential loss of HCN (m/z = 99) or other characteristic pyridine ring fragmentations.

Role in Medicinal Chemistry and Drug Discovery

The strategic value of this compound lies in its utility as a versatile scaffold. The 2-amino group serves as a primary reactive handle for forming amide, sulfonamide, or urea linkages, or for participating in coupling reactions to build more complex molecular architectures.

Workflow: Integration into Drug Discovery

The diagram below illustrates how a key building block like this compound is integrated into a typical drug discovery pipeline.

G cluster_0 Library Synthesis cluster_1 Screening & Hit ID cluster_2 Lead Optimization A This compound (Core Scaffold) C Combinatorial Library (>1000 Compounds) A->C B Diverse Reactants (Acids, Sulfonyl Chlorides, etc.) B->C D High-Throughput Screening (HTS) C->D Biological Assay E Identified 'Hits' D->E F Structure-Activity Relationship (SAR) E->F Iterative Synthesis F->A Resynthesis of Analogs H Optimized Lead Candidate F->H G ADME/Tox Profiling G->H

Caption: Role of a key building block in a drug discovery workflow.

This scaffold is particularly useful where the pyridine nitrogen can act as a hydrogen bond acceptor and the fluorine atom can participate in favorable electrostatic interactions with a biological target, potentially increasing binding affinity and selectivity.

Safety and Handling

As a responsible scientist, proper handling of all chemical reagents is paramount. While a specific Safety Data Sheet (SDS) for CAS 886365-56-6 is not widely available, data from structurally analogous compounds, such as 5-Fluoro-2-methylpyridin-3-amine, provide reliable guidance.[8]

  • Hazard Classification: Expected to cause skin irritation (H315) and serious eye irritation (H319).[8] May be harmful if swallowed or inhaled.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Skin and Body Protection: Wear a lab coat. Ensure an emergency eyewash station and safety shower are accessible.[9]

  • Handling Precautions:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.[8][9]

    • Avoid breathing dust, fumes, or vapors.[9]

    • Wash hands thoroughly after handling.[8]

    • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

    • Protect from light.[3]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in pharmaceutical research. Its well-defined structure provides a robust platform for generating novel molecular entities with potentially enhanced therapeutic properties. Understanding its synthesis, reactivity, and spectroscopic characteristics allows researchers to employ it effectively and confidently in their discovery programs. This guide serves as a foundational resource for harnessing the full potential of this valuable synthetic building block.

References

The Pyridine Nucleus: A Journey from Coal Tar to Cutting-Edge Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery and History of Substituted Pyridine Compounds

For researchers, scientists, and drug development professionals, understanding the lineage of a core chemical scaffold is not merely an academic exercise; it is a gateway to comprehending its reactivity, synthetic accessibility, and vast therapeutic potential. The pyridine ring, a simple six-membered aromatic heterocycle, stands as a testament to this principle. Its journey from a foul-smelling constituent of bone oil to a privileged scaffold in modern medicine is a rich narrative of chemical discovery, synthetic innovation, and pharmacological breakthroughs. This guide provides a comprehensive exploration of the discovery and history of substituted pyridine compounds, offering insights into the foundational synthetic methodologies that unlocked their potential and the landmark discoveries that solidified their importance in drug development.

The Dawn of Pyridine: From Obscurity to Structural Elucidation

Impure pyridine was likely encountered by early alchemists through the destructive distillation of animal bones and other organic matter.[1] However, the first documented isolation and characterization of pyridine is credited to the Scottish chemist Thomas Anderson in 1849.[1] While investigating the components of bone oil, he isolated a foul-smelling, water-miscible liquid which he named "pyridine" from the Greek words "pyr" (fire) and "idine" (a suffix for aromatic bases).[2] For decades, the principal source of pyridine was coal tar, a complex mixture from which it could be extracted in minute quantities (around 0.1%), making it a laborious and inefficient process.[1][3]

The true synthetic era for pyridine began with the first synthesis of a heteroaromatic compound in 1876 by William Ramsay, who produced pyridine by reacting acetylene and hydrogen cyanide in a red-hot iron tube.[1] While a landmark achievement, this method was not practical for producing substituted derivatives. The structural formula of pyridine was determined in the years following its discovery, with significant contributions from Wilhelm Körner (1869) and James Dewar (1871).[2][4] This foundational understanding of its aromatic, benzene-like structure, with a nitrogen atom replacing a methine group, paved the way for the development of rational synthetic strategies.

The Pillars of Synthesis: Foundational Methodologies for Substituted Pyridines

The late 19th and early 20th centuries witnessed the development of several cornerstone reactions that enabled the systematic synthesis of a wide array of substituted pyridines. These methods, many of which are still in use today, provided chemists with the tools to construct the pyridine ring with specific substitution patterns, a crucial step towards exploring their chemical and biological properties.

The Hantzsch Pyridine Synthesis (1881)

The first major breakthrough in the synthesis of substituted pyridines was reported by Arthur Rudolf Hantzsch in 1881.[5] The Hantzsch synthesis is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor such as ammonia or ammonium acetate.[5][6] This reaction initially produces a 1,4-dihydropyridine, which is then oxidized to the corresponding aromatic pyridine derivative.[5][7] The driving force for this final oxidation step is the formation of the stable aromatic ring.[5]

The Hantzsch synthesis is renowned for its efficiency and simplicity, allowing for the construction of highly functionalized, symmetrical pyridines in a single pot.[6] Its versatility has been instrumental in the synthesis of numerous compounds, most notably the 1,4-dihydropyridine class of calcium channel blockers, including drugs like nifedipine and amlodipine.[6]

Experimental Protocol: Classical Hantzsch Dihydropyridine Synthesis

  • In a round-bottom flask, combine one equivalent of the desired aldehyde, two equivalents of ethyl acetoacetate, and one equivalent of ammonium acetate in ethanol.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow the 1,4-dihydropyridine product to crystallize.

  • Collect the crystals by filtration and wash with cold ethanol.

  • To a solution of the 1,4-dihydropyridine in a suitable solvent (e.g., acetic acid or chloroform), add an oxidizing agent such as nitric acid or potassium ferrocyanide.[7]

  • Heat the mixture until the oxidation is complete, as indicated by TLC.

  • After cooling, neutralize the reaction mixture and extract the pyridine product with an organic solvent.

  • Dry the organic layer, evaporate the solvent, and purify the resulting substituted pyridine by crystallization or chromatography.

Hantzsch_Synthesis_Workflow cluster_reactants Reactants Aldehyde Aldehyde Condensation One-Pot Condensation Aldehyde->Condensation Ketoester β-Ketoester (2 eq.) Ketoester->Condensation Ammonia Ammonia Source Ammonia->Condensation Dihydropyridine 1,4-Dihydropyridine Intermediate Condensation->Dihydropyridine Cyclization & Dehydration Oxidation Oxidation Dihydropyridine->Oxidation Aromatization Pyridine Substituted Pyridine Oxidation->Pyridine

The Chichibabin Pyridine Synthesis (1924)

A significant advancement in the industrial production of pyridine came in 1924 with the Russian chemist Aleksei Chichibabin's invention of a synthesis reaction that utilized inexpensive reagents.[1] The Chichibabin synthesis, in its general form, is a condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or ammonia derivatives at high temperatures over a catalyst, such as alumina or silica.[8][9] This method is particularly valuable for the industrial synthesis of simple pyridines and their methylated derivatives.[8] For instance, unsubstituted pyridine can be produced from a mixture of formaldehyde and acetaldehyde.[1]

While the Chichibabin synthesis often suffers from lower yields compared to other methods, its use of readily available and inexpensive starting materials makes it a cornerstone of industrial pyridine production.[1]

Chichibabin_Synthesis_Mechanism Reactants Aldehydes/Ketones + Ammonia Imines Imine Formation Reactants->Imines Aldol Aldol-type Condensations Imines->Aldol Michael Michael Addition Aldol->Michael Cyclization Cyclization & Dehydration Michael->Cyclization Pyridine Substituted Pyridine Cyclization->Pyridine

The Kröhnke Pyridine Synthesis

The Kröhnke pyridine synthesis provides a versatile and highly convergent route to 2,4,6-trisubstituted pyridines.[10][11] This method involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[11][12] A key feature of the Kröhnke synthesis is that the pyridine ring of the α-pyridinium methyl ketone salt acts as a leaving group and is not incorporated into the final product.[1]

The mechanism proceeds through the formation of a pyridinium ylide, which then undergoes a Michael addition to the α,β-unsaturated carbonyl compound.[11] The resulting 1,5-dicarbonyl intermediate then cyclizes with ammonia to form the substituted pyridine.[11] The Kröhnke synthesis is valued for its broad substrate scope, tolerating a wide variety of substituents on both the ketone and the enone components.[11]

Experimental Protocol: Kröhnke Pyridine Synthesis

  • Prepare the α-pyridinium methyl ketone salt by reacting the corresponding α-bromo ketone with pyridine.

  • In a suitable solvent such as acetic acid, dissolve the α-pyridinium methyl ketone salt, the α,β-unsaturated carbonyl compound, and ammonium acetate.

  • Heat the reaction mixture to reflux for several hours, monitoring its progress by TLC.

  • After the reaction is complete, cool the mixture and pour it into water.

  • Neutralize the solution with a base, such as sodium carbonate, and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or crystallization to obtain the 2,4,6-trisubstituted pyridine.

The Guareschi-Thorpe Pyridine Synthesis (1896)

First reported by Icilio Guareschi in 1896 and later expanded upon by Jocelyn Field Thorpe, the Guareschi-Thorpe synthesis is a method for preparing 2,6-dihydroxypyridine derivatives (which exist in the tautomeric 2,6-pyridinedione form).[13][14] The reaction involves the condensation of a cyanoacetic ester or cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base, typically ammonia.[13][15] Modern variations of this reaction have been developed using green chemistry principles, such as performing the synthesis in an aqueous medium with ammonium carbonate, which acts as both the nitrogen source and a promoter for the reaction.[13][16]

Substituted Pyridines in Drug Discovery and Development: A Legacy of Therapeutic Innovation

The development of robust synthetic methodologies for substituted pyridines directly fueled their exploration in medicinal chemistry. The pyridine scaffold is now a ubiquitous feature in a vast number of pharmaceuticals, owing to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule.[17][18] The following examples highlight some of the landmark discoveries in pyridine-based drug development.

The Sulfa Drug Revolution: Sulfapyridine (1937)

One of the earliest and most significant breakthroughs in the use of substituted pyridines in medicine was the discovery of sulfapyridine. Synthesized in 1937 by Montague Phillips at May & Baker Ltd in the UK, sulfapyridine was one of the first generation of sulfonamide antibiotics.[19][20] Designated M&B 693, it demonstrated remarkable antibacterial activity against pneumococci and other bacteria.[19] Clinical trials in 1938 showed a dramatic reduction in mortality from lobar pneumonia.[19][20] Sulfapyridine was widely used during World War II and famously saved the life of Winston Churchill from bacterial pneumonia.[19]

A Cornerstone in Tuberculosis Treatment: Isoniazid (1912/1951)

Isoniazid (isonicotinic acid hydrazide) was first synthesized in 1912, but its profound anti-tuberculosis activity was not discovered until the late 1940s and early 1950s through independent research at Hoffmann-La Roche and the Squibb Institute for Medical Research.[21][22][23] The discovery was serendipitous, arising from research into thiosemicarbazones.[21] Isoniazid proved to be a highly effective and specific agent against Mycobacterium tuberculosis.[24] Its introduction in 1952, as part of a triple-drug therapy, revolutionized the treatment of tuberculosis, leading to a cure rate of 90-95%.[24]

Taming Stomach Acid: The Proton Pump Inhibitors - Omeprazole (1979)

The development of omeprazole, the first proton pump inhibitor (PPI), represents a paradigm shift in the treatment of acid-related gastrointestinal disorders. Researchers at the Swedish pharmaceutical company Hässle (now part of AstraZeneca) were investigating pyridylmethylsulfinyl benzimidazoles for their anti-secretory properties. Through structural modifications of a lead compound called timoprazole, omeprazole was first synthesized in 1979.[25]

Omeprazole acts by irreversibly inhibiting the H+/K+-ATPase (the "proton pump") in the parietal cells of the stomach, the final step in gastric acid secretion.[26] This novel mechanism of action provided superior and longer-lasting acid suppression compared to the H2-receptor antagonists available at the time.[25] Launched in Europe in 1988 as Losec and in the US in 1989 as Prilosec, omeprazole became the world's best-selling drug by 1996, profoundly impacting the management of peptic ulcers and gastroesophageal reflux disease (GERD).[25][27]

DrugYear of Discovery/First SynthesisTherapeutic ClassSignificance
Sulfapyridine 1937Antibiotic (Sulfonamide)One of the first effective treatments for bacterial pneumonia.[19][20]
Isoniazid 1912 (synthesized), 1951 (activity discovered)Anti-tubercularRevolutionized the treatment of tuberculosis as a key component of multi-drug therapy.[21][24]
Omeprazole 1979Proton Pump InhibitorFirst-in-class drug for acid-related disorders with a novel mechanism of action.[25]

The Enduring Legacy and Future Directions

The journey of substituted pyridine compounds from their humble origins to their current status as indispensable components of modern chemistry and medicine is a powerful illustration of the interplay between fundamental synthesis and applied science. The foundational reactions developed over a century ago continue to be refined and adapted, while new methodologies for pyridine functionalization are constantly emerging. The pyridine scaffold's unique electronic properties and its capacity for diverse substitution patterns ensure its continued relevance in the design of novel therapeutics, agrochemicals, and functional materials. As our understanding of biological targets becomes more sophisticated, the rich history of substituted pyridines will undoubtedly continue to inspire the next generation of scientific innovation.

References

A Technical Guide to the Nomenclature of 5-Fluoro-3-methylpyridin-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, precise communication is paramount. This begins with the accurate and unambiguous naming of chemical compounds. This technical guide provides an in-depth analysis of the synonyms and nomenclature for the compound 5-Fluoro-3-methylpyridin-2-ylamine, a key building block in medicinal chemistry.

Core Chemical Identity

This compound is a substituted pyridine derivative. Its structure consists of a pyridine ring with a fluorine atom at the 5-position, a methyl group at the 3-position, and an amino group at the 2-position. This specific arrangement of substituents is crucial for its chemical properties and reactivity.

Key Identifiers:
IdentifierValue
CAS Number 886365-56-6[1]
Molecular Formula C6H7FN2[1]
Molecular Weight 126.13 g/mol [1]

Systematic and IUPAC Nomenclature

The systematic name for a compound is derived from a set of rules established by the International Union of Pure and Applied Chemistry (IUPAC). This ensures that a single, unambiguous name corresponds to a single chemical structure.

The preferred IUPAC name for this compound is 5-Fluoro-3-methylpyridin-2-amine .

The naming convention follows a logical order:

  • Parent Heterocycle: The core structure is a pyridine ring.

  • Principal Functional Group: The amino group (-NH2) is the principal functional group, leading to the "-amine" suffix.

  • Substituents: The fluorine and methyl groups are treated as prefixes.

  • Locants: Numbers are used to indicate the positions of the substituents on the pyridine ring. The numbering starts from the nitrogen atom and proceeds around the ring to give the substituents the lowest possible numbers.

Common Synonyms and Alternative Names

In scientific literature, patents, and chemical supplier catalogs, a variety of synonyms and alternative names may be used to refer to this compound. Understanding these variations is essential for comprehensive literature searches and procurement.

A common and interchangeable synonym is 2-Amino-5-fluoro-3-methylpyridine .[1] This name also accurately describes the molecule's structure.

It is critical to distinguish this compound from its isomers, which have the same molecular formula but different arrangements of atoms. Some examples of related but distinct molecules include:

  • 2-Amino-3-fluoro-5-methylpyridine (CAS: 1211590-31-6)[2]

  • 6-Fluoro-5-methylpyridin-3-amine (also known as 2-Fluoro-3-methyl-5-aminopyridine) (CAS: 186593-48-6)[3]

  • 5-Fluoro-2-methylpyridin-3-amine (CAS: 1256835-55-8)[4]

  • 2-Fluoro-5-methylpyridin-3-amine (CAS: 173435-33-1)[5]

The term "picoline" is sometimes used to denote a methyl-substituted pyridine. For instance, "2-amino-5-fluoro-3-picoline" could be encountered, though it is less common in formal contexts.

Visualization of Nomenclature

To clarify the relationships between the different naming conventions for the core compound, the following diagram illustrates the primary IUPAC name and a key synonym.

Caption: Relationship between IUPAC name, a common synonym, and the CAS number for the target compound.

References

Methodological & Application

Application Notes & Protocols for the Synthesis of 5-Fluoro-3-methylpyridin-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

5-Fluoro-3-methylpyridin-2-ylamine is a key heterocyclic building block in contemporary drug discovery and development. The unique electronic properties imparted by the fluorine atom, combined with the steric and electronic influence of the methyl and amine groups, make it a valuable synthon for constructing complex molecular architectures with potential therapeutic applications. This document provides a comprehensive guide for the synthesis of this compound, designed for researchers in medicinal chemistry and process development.

We present a robust and scalable two-step synthetic sequence commencing from a commercially available precursor. The methodology emphasizes procedural safety, high yield, and purity of the final product. This guide delves into the underlying reaction mechanisms, provides detailed, step-by-step protocols, and offers insights into critical process parameters.

Synthetic Strategy and Rationale

The selected synthetic strategy involves two distinct and high-yielding chemical transformations:

  • Diazotization-Chlorination (Sandmeyer Reaction): The initial step converts the readily available 2-amino-5-fluoro-3-methylpyridine into the crucial intermediate, 2-chloro-5-fluoro-3-methylpyridine. The Sandmeyer reaction is a cornerstone of aromatic chemistry for the reliable conversion of primary aromatic amines to aryl halides via a diazonium salt intermediate.[1][2]

  • Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction): The second step introduces the C2-amino group by coupling the chloro-pyridine intermediate with an ammonia surrogate. The Buchwald-Hartwig amination is a powerful and versatile method for forming carbon-nitrogen bonds, a transformation that is often challenging using classical methods.[3][4] To circumvent the practical difficulties of using ammonia gas, this protocol employs benzophenone imine as a stable and effective ammonia equivalent, which is subsequently hydrolyzed to yield the desired primary amine.[5][6][7]

This strategic combination of a classic transformation with a modern palladium-catalyzed cross-coupling reaction provides a reliable and efficient pathway to the target molecule.

Visual Overview of the Synthetic Pathway

Caption: Overall two-step synthesis of this compound.

Reaction Mechanisms

Step 1: Sandmeyer Reaction

The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[1]

  • Diazotization: The primary amino group of 2-amino-5-fluoro-3-methylpyridine attacks nitrous acid (formed in situ from NaNO₂ and HCl) to form a diazonium salt. This is a critical step that converts the amino group into an excellent leaving group (N₂).

  • Single Electron Transfer (SET): The copper(I) chloride catalyst donates a single electron to the diazonium salt. This reduces the diazonium species and generates a nitrogen molecule, an aryl radical, and copper(II) chloride.

  • Radical Capture: The aryl radical is then captured by the chloride ion from the copper(II) chloride, forming the final 2-chloro-5-fluoro-3-methylpyridine product and regenerating the copper(I) catalyst.

Step 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination follows a well-established catalytic cycle.[3][8]

  • Oxidative Addition: The active Pd(0) catalyst, stabilized by the bulky electron-rich RuPhos ligand, undergoes oxidative addition into the C-Cl bond of the 2-chloro-5-fluoro-3-methylpyridine intermediate. This forms a Pd(II) complex. The use of bulky phosphine ligands is crucial for activating the relatively inert C-Cl bond.[9]

  • Amine Coordination & Deprotonation: Benzophenone imine coordinates to the Pd(II) center. The strong base, sodium tert-butoxide (NaOt-Bu), deprotonates the coordinated imine to form a palladium amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium amido complex. This step releases the N-arylated imine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

  • Hydrolysis: The resulting N-(diphenylmethylene) protected amine is readily hydrolyzed under acidic conditions (e.g., aqueous HCl) to cleave the imine and yield the final primary amine product, this compound.[10]

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.

Step 1: Synthesis of 2-Chloro-5-fluoro-3-methylpyridine
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 2-amino-5-fluoro-3-methylpyridine (10.0 g, 79.3 mmol) and 6 M hydrochloric acid (80 mL).

  • Diazotization: Cool the stirred suspension to 0-5 °C using an ice-salt bath. Prepare a solution of sodium nitrite (NaNO₂) (6.0 g, 87.2 mmol, 1.1 equiv) in deionized water (20 mL). Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the resulting solution for an additional 30 minutes at 0-5 °C.

  • Copper(I) Chloride Solution: In a separate 500 mL beaker, dissolve copper(I) chloride (CuCl) (9.4 g, 95.2 mmol, 1.2 equiv) in 6 M hydrochloric acid (50 mL). Cool this solution to 0-5 °C.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution from step 2 to the stirred CuCl solution. Vigorous evolution of nitrogen gas will be observed. The addition should be controlled to maintain the temperature below 10 °C.

  • Reaction Completion & Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours. Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 50 mL) followed by brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-chloro-5-fluoro-3-methylpyridine as a clear oil.

Step 2: Synthesis of this compound
  • Reaction Setup: To an oven-dried 250 mL Schlenk flask, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.68 g, 0.74 mmol, 1.5 mol%), RuPhos (0.70 g, 1.49 mmol, 3.0 mol%), and sodium tert-butoxide (NaOt-Bu) (7.1 g, 74.3 mmol, 1.5 equiv).

  • Reagent Addition: Evacuate and backfill the flask with argon gas (repeat three times). Add 2-chloro-5-fluoro-3-methylpyridine (7.2 g, 49.5 mmol, 1.0 equiv), benzophenone imine (9.9 g, 54.5 mmol, 1.1 equiv), and anhydrous toluene (100 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring under the argon atmosphere. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

  • Cooling and Quenching: Cool the reaction mixture to room temperature. Quench by the slow addition of water (50 mL).

  • Intermediate Work-up: Transfer the mixture to a separatory funnel, and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude N-(diphenylmethylene) intermediate.

  • Hydrolysis: Dissolve the crude intermediate in tetrahydrofuran (THF, 50 mL) and add 2 M hydrochloric acid (50 mL). Stir the mixture vigorously at room temperature for 2-4 hours until the hydrolysis is complete (monitored by TLC/LC-MS).

  • Final Work-up and Purification: Neutralize the reaction mixture by the careful addition of saturated sodium bicarbonate solution until the pH is ~8. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting solid can be purified by recrystallization or flash column chromatography to afford this compound as a crystalline solid.

Quantitative Data Summary

ParameterStep 1 (Sandmeyer)Step 2 (Buchwald-Hartwig)
Starting Material 2-Amino-5-fluoro-3-methylpyridine2-Chloro-5-fluoro-3-methylpyridine
Molar Mass ( g/mol ) 126.13145.56
Equivalents 1.01.0
Key Reagents NaNO₂ (1.1 eq), CuCl (1.2 eq)Benzophenone Imine (1.1 eq), NaOt-Bu (1.5 eq)
Catalyst N/APd₂(dba)₃ (1.5 mol%), RuPhos (3.0 mol%)
Solvent 6 M HCl (aq)Toluene
Temperature (°C) 0 - 10 °C100 °C
Typical Yield 65 - 75%70 - 85%
Final Product 2-Chloro-5-fluoro-3-methylpyridineThis compound

Experimental Workflow Visualization

Caption: High-level workflow for the two-step synthesis protocol.

References

The Strategic Integration of 5-Fluoro-3-methylpyridin-2-ylamine in the Synthesis of Advanced Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Fluorinated Pyridines in Modern Drug Design

The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability.[1] The pyridine scaffold, a privileged structure in numerous therapeutic agents, when functionalized with fluorine, presents a powerful platform for the development of novel drugs.[2] 5-Fluoro-3-methylpyridin-2-ylamine, in particular, serves as a highly valuable building block, offering multiple reaction sites for diversification and the construction of complex molecular architectures. Its unique electronic properties, conferred by the electron-withdrawing fluorine atom and the electron-donating amino and methyl groups, modulate the reactivity of the pyridine ring, enabling selective chemical transformations. This guide provides detailed application notes and protocols for the strategic use of this compound in the synthesis of advanced API intermediates, with a focus on a key fragment relevant to the antiviral agent Nirmatrelvir (PF-07321332), the active component in Paxlovid.[3]

Core Application: Synthesis of a Key Trifluoromethyl-Substituted Pyridine Intermediate

A critical step in the synthesis of several advanced APIs, including inhibitors of viral proteases like the SARS-CoV-2 main protease, is the introduction of a trifluoromethyl group onto a functionalized pyridine ring.[4][5] The following section details a robust protocol for the synthesis of a trifluoromethyl-substituted pyridine derivative starting from this compound, leveraging a palladium-catalyzed cross-coupling reaction.

Protocol 1: Palladium-Catalyzed Trifluoromethylation of this compound via a Sandmeyer-type Reaction

This protocol describes a plausible and efficient method for the introduction of a trifluoromethyl group at the 2-position of the pyridine ring, proceeding through a diazonium salt intermediate. This transformation is crucial for accessing key intermediates in the synthesis of antiviral compounds.

Reaction Scheme:

G start This compound reagents1 NaNO2, HBF4 0 °C start->reagents1 intermediate1 5-Fluoro-3-methylpyridine-2-diazonium tetrafluoroborate reagents1->intermediate1 reagents2 Cu(I) salt, CF3-source (e.g., TMSCF3) intermediate1->reagents2 product 2-Trifluoromethyl-5-fluoro- 3-methylpyridine reagents2->product

Caption: Synthetic pathway for the trifluoromethylation of this compound.

Materials and Reagents:

ReagentPuritySupplier
This compound>98%Acros Pharmatech[6]
Sodium Nitrite (NaNO₂)>99%Sigma-Aldrich
Tetrafluoroboric acid (HBF₄, 48% aq.)N/ASigma-Aldrich
Copper(I) Iodide (CuI)>99%Sigma-Aldrich
(Trifluoromethyl)trimethylsilane (TMSCF₃)N/ASigma-Aldrich
Acetonitrile (anhydrous)>99.8%Sigma-Aldrich
Dichloromethane (DCM)>99.8%Sigma-Aldrich
Saturated Sodium Bicarbonate (aq.)N/ALab-prepared
Brine (saturated NaCl aq.)N/ALab-prepared
Anhydrous Magnesium Sulfate (MgSO₄)N/ASigma-Aldrich

Step-by-Step Procedure:

  • Diazotization:

    • To a stirred solution of this compound (1.0 eq) in tetrafluoroboric acid (48% aqueous solution, 3.0 eq) at 0 °C (ice-water bath), add a solution of sodium nitrite (1.1 eq) in a minimal amount of water dropwise.

    • Maintain the temperature below 5 °C during the addition.

    • Stir the resulting mixture at 0 °C for 1 hour. The formation of the diazonium salt intermediate is typically observed as a precipitate.

  • Trifluoromethylation:

    • In a separate flask, prepare a solution of Copper(I) Iodide (1.5 eq) and (Trifluoromethyl)trimethylsilane (1.5 eq) in anhydrous acetonitrile.

    • Slowly add the freshly prepared diazonium salt slurry from step 1 to this solution at room temperature. Vigorous gas evolution (N₂) will be observed.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, quench the mixture by carefully adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 2-Trifluoromethyl-5-fluoro-3-methylpyridine.

Expected Yield: 60-70%

Analytical Characterization of the Product

A self-validating protocol requires rigorous analytical confirmation of the product's identity and purity.

Analysis MethodExpected Results for 2-Trifluoromethyl-5-fluoro-3-methylpyridine
¹H NMR Signals corresponding to the pyridine ring protons and the methyl group protons, with characteristic shifts influenced by the fluorine and trifluoromethyl substituents.
¹⁹F NMR A singlet for the fluorine atom on the pyridine ring and a singlet for the trifluoromethyl group, with characteristic chemical shifts.[7]
¹³C NMR Resonances for the pyridine ring carbons, the methyl carbon, and the trifluoromethyl carbon (quartet due to C-F coupling).[7]
Mass Spec (HRMS) Calculated m/z for the molecular ion [M+H]⁺ should match the observed value.
HPLC A single major peak indicating >98% purity.

Advanced Applications in API Synthesis: The Buchwald-Hartwig Amination

The amino group of this compound is a versatile handle for introducing further complexity through C-N bond formation. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for this purpose.[8][9]

Protocol 2: Buchwald-Hartwig Amination with an Aryl Bromide

This protocol outlines the coupling of this compound with a generic aryl bromide, a common transformation in the synthesis of kinase inhibitors and other targeted therapies.

Reaction Scheme:

G cluster_0 start This compound reagents Pd catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Toluene, 100 °C start->reagents aryl_bromide Aryl-Br aryl_bromide->reagents product N-Aryl-5-fluoro-3-methylpyridin-2-ylamine reagents->product

Caption: Buchwald-Hartwig amination of this compound.

Materials and Reagents:

ReagentPuritySupplier
This compound>98%Acros Pharmatech[6]
Aryl Bromide>98%Commercially available
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)>97%Sigma-Aldrich
XPhos>98%Sigma-Aldrich
Sodium tert-butoxide (NaOtBu)>97%Sigma-Aldrich
Toluene (anhydrous)>99.8%Sigma-Aldrich

Step-by-Step Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

    • Evacuate and backfill the flask with argon or nitrogen three times.

    • Add this compound (1.2 eq), the aryl bromide (1.0 eq), and anhydrous toluene via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Expected Yield: 75-90%

Conclusion: A Versatile Building Block for Next-Generation Therapeutics

This compound is a strategic building block for the synthesis of complex APIs. Its fluorinated pyridine core provides a metabolically robust anchor, while its functional groups allow for diverse and selective chemical modifications. The protocols detailed herein for trifluoromethylation and Buchwald-Hartwig amination represent fundamental transformations that enable access to key intermediates for a range of therapeutic agents, including potent antiviral drugs. By understanding and applying these methodologies, researchers can accelerate the discovery and development of next-generation medicines.

References

Application Notes and Protocols for the Use of 5-Fluoro-3-methylpyridin-2-ylamine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Aminopyridines in Kinase Inhibitor Design

The protein kinase family represents one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small-molecule kinase inhibitors that can selectively modulate the activity of these enzymes is a cornerstone of targeted therapy. Within the vast chemical space explored for kinase inhibition, the 2-aminopyridine scaffold has emerged as a privileged structure. Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an ideal anchor for inhibitor design.[1]

This guide focuses on a particularly valuable building block: 5-Fluoro-3-methylpyridin-2-ylamine . The strategic incorporation of fluorine and a methyl group onto the core aminopyridine scaffold imparts a unique combination of physicochemical properties that medicinal chemists can leverage to overcome common challenges in drug development. The fluorine atom, with its high electronegativity and small size, can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[2][3][4] Specifically, replacing a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the drug's half-life.[4] The methyl group provides a lipophilic contact point, which can be crucial for optimizing interactions within the hydrophobic regions of the kinase active site.

This building block and its derivatives are integral to the synthesis of inhibitors targeting critical signaling pathways, including the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[3][5] For instance, the core structure is related to scaffolds used in the development of potent AKT inhibitors like Capivasertib (AZD5363), a drug that has shown significant promise in treating advanced breast cancer.[3][6][7]

These application notes provide a detailed examination of this compound, its chemical properties, and robust protocols for its incorporation into advanced kinase inhibitor scaffolds using cornerstone reactions of modern medicinal chemistry.

Physicochemical Properties and Characterization

A thorough understanding of the starting material is critical for reaction success and product characterization.

PropertyValueSource
Molecular Formula C₆H₇FN₂N/A
Molecular Weight 126.13 g/mol N/A
Appearance Off-white to light brown crystalline solidN/A
Solubility Soluble in methanol, DMSO, dichloromethaneN/A

Table 1: Physicochemical properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structure of the starting material and for characterizing the final products. The predicted spectra for this compound provide a reference for researchers.

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH₃ ~2.1s (singlet)N/A
-NH₂ ~4.5 - 5.5br s (broad singlet)N/A
H-4 ~7.1dd (doublet of doublets)³J(H4-F5) ≈ 8-10, ⁴J(H4-H6) ≈ 2-3
H-6 ~7.8d (doublet)⁴J(H6-F5) ≈ 4-5

Table 2: Predicted ¹H NMR Data for this compound. Chemical shifts are referenced to TMS in CDCl₃.

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH₃ ~17s (singlet)N/A
C-2 ~155d (doublet)³J(C2-F5) ≈ 8-12
C-3 ~120d (doublet)³J(C3-F5) ≈ 4-6
C-4 ~125d (doublet)²J(C4-F5) ≈ 20-25
C-5 ~150d (doublet)¹J(C5-F5) ≈ 230-250
C-6 ~135d (doublet)⁴J(C6-F5) ≈ 3-5

Table 3: Predicted ¹³C NMR Data for this compound. Chemical shifts are referenced to TMS in CDCl₃.

Synthetic Strategies and Core Protocols

The primary utility of this compound in kinase inhibitor synthesis lies in its function as a nucleophile in palladium-catalyzed cross-coupling reactions. The amino group serves as the reactive handle to connect the pyridine core to an aryl or heteroaryl moiety, forming a diarylamine linkage common in Type I and Type II kinase inhibitors. The Buchwald-Hartwig amination is the preeminent method for this transformation.

Alternatively, the amine can be used to construct a larger heterocyclic system, while the pyridine ring itself can be functionalized. For instance, if the starting material were 2-halo-5-fluoro-3-methylpyridine, the halogen would serve as a handle for a Suzuki coupling to install an aryl or heteroaryl group.

Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates a generalized workflow for synthesizing a kinase inhibitor using this compound as a key building block.

G cluster_0 Core Coupling Reaction cluster_1 Further Functionalization (Optional) cluster_2 Purification & Analysis A This compound C Buchwald-Hartwig Amination A->C B Aryl/Heteroaryl Halide (e.g., 2-chloropyrimidine derivative) B->C D Diarylamine Intermediate C->D F Coupling or Cyclization Reaction D->F E Additional Scaffolds/ Functional Groups E->F G Final Kinase Inhibitor F->G H Column Chromatography G->H I Characterization (NMR, LC-MS, HRMS) H->I

Caption: Generalized workflow for kinase inhibitor synthesis.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes the C-N cross-coupling of this compound with a representative aryl halide. This reaction is fundamental for creating the diarylamine core of many kinase inhibitors.[8][9]

Objective: To synthesize an N-aryl-5-fluoro-3-methylpyridin-2-amine intermediate.

Causality and Experimental Choices:

  • Catalyst System: The choice of palladium precursor and ligand is critical. Aryl chlorides are less reactive than bromides or iodides, often requiring more electron-rich and bulky phosphine ligands to facilitate the oxidative addition step.[9] Ligands like XPhos or SPhos are often effective. A pre-formed catalyst complex can also be used for convenience and reproducibility.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) is a common choice, but for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, often requiring higher temperatures or longer reaction times.[10]

  • Solvent: Anhydrous, aprotic solvents that can withstand high temperatures are necessary. Toluene, 1,4-dioxane, and THF are commonly used.[9] It is crucial to degas the solvent to remove oxygen, which can deactivate the palladium catalyst.

Materials:
  • This compound (1.0 eq)

  • Aryl/Heteroaryl Halide (e.g., 2-chloro-4-aryl-pyrimidine) (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 eq)

  • Anhydrous Toluene (degassed)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the aryl halide, sodium tert-butoxide, XPhos, and Pd₂(dba)₃.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction Conditions: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and then with brine. Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-5-fluoro-3-methylpyridin-2-amine.

Expected Results and Characterization:
  • Yield: 60-90%, highly dependent on the specific aryl halide used.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the -NH₂ proton signal and the appearance of a new set of aromatic signals will be indicative of a successful reaction.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol outlines the synthesis of a biaryl pyridine scaffold, which is another common motif in kinase inhibitors. This approach would be used if the starting material was a halogenated version of the title compound, such as 2-bromo-5-fluoro-3-methylpyridine. The bromine atom serves as the electrophilic handle for the coupling.[11][12]

Objective: To synthesize a 2-aryl-5-fluoro-3-methylpyridine intermediate.

Causality and Experimental Choices:

  • Catalyst System: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a classic, reliable catalyst for Suzuki couplings involving aryl bromides.[5] For less reactive aryl chlorides, more advanced catalyst systems with bulky phosphine or N-heterocyclic carbene (NHC) ligands may be necessary.[13]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[12] Aqueous solutions of bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used.

  • Solvent System: A two-phase solvent system, such as 1,4-dioxane and water, is often employed to dissolve both the organic substrates and the inorganic base.[5]

Materials:
  • 2-Bromo-5-fluoro-3-methylpyridine (1.0 eq)

  • Arylboronic Acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Round-bottom flask with reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:
  • Reaction Setup: To a round-bottom flask, add 2-Bromo-5-fluoro-3-methylpyridine, the arylboronic acid, and potassium phosphate.

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄.

  • Inerting: Evacuate and backfill the flask with an inert gas three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).

  • Reaction Conditions: Heat the reaction mixture to reflux (approx. 90-100 °C) under the inert atmosphere with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 4 to 18 hours.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired 2-aryl-5-fluoro-3-methylpyridine.

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar¹-X PdII_Aryl L₂Pd(II)(Ar¹)(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal + Ar²-B(OR)₂ (Base) PdII_Biaryl L₂Pd(II)(Ar¹)(Ar²) Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar¹-Ar² (Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Conclusion and Future Outlook

This compound is a high-value building block for the synthesis of advanced kinase inhibitors. Its unique substitution pattern allows medicinal chemists to fine-tune the properties of lead compounds to achieve greater potency, selectivity, and improved pharmacokinetic profiles. The palladium-catalyzed cross-coupling reactions detailed in these notes, particularly the Buchwald-Hartwig amination, provide reliable and versatile methods for incorporating this scaffold into complex molecular architectures. As the quest for novel and more effective targeted therapies continues, the strategic use of such fluorinated heterocyclic intermediates will undoubtedly play a pivotal role in the future of drug discovery.

References

Application Notes and Experimental Protocols for the Utilization of 5-Fluoro-3-methylpyridin-2-ylamine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-Fluoro-3-methylpyridin-2-ylamine

This compound is a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its pyridine core is a prevalent scaffold in numerous pharmaceuticals, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[1] The strategic placement of three distinct functional groups—an amine, a fluorine atom, and a methyl group—provides a versatile platform for molecular elaboration.

The 2-amino group serves as a primary nucleophile or a directing group in various transformations. The fluorine atom at the 5-position critically modulates the electronic properties of the pyridine ring, often enhancing metabolic stability, altering lipophilicity, and improving target binding affinity of derivative compounds.[1] The methyl group at the 3-position provides steric and electronic influence, offering another vector for synthetic diversification.

This document provides a detailed guide for the practical application of this compound, focusing on two of the most powerful and widely used transformations in modern synthetic chemistry: Palladium-catalyzed Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling.

Compound Properties:

PropertyValueSource
CAS Number 886365-56-6[2][3]
Molecular Formula C₆H₇FN₂[2]
Molecular Weight 126.13 g/mol [2][4]
Appearance White to yellow solid[5]
Storage 4°C, protect from light[5][6]

Critical Safety and Handling Protocols

Before commencing any experimental work, it is imperative to consult the full Safety Data Sheet (SDS). The following is a summary of key safety considerations.

  • Hazard Identification : this compound is classified as an irritant. It can cause skin irritation (H315) and serious eye irritation (H319).[7]

  • Precautionary Measures :

    • P264 : Wash hands and any exposed skin thoroughly after handling.[7][8]

    • P280 : Wear protective gloves, protective clothing, eye protection, and face protection.[7][8]

  • First Aid :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

    • Skin Contact : Wash off immediately with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[7]

    • Inhalation : Remove to fresh air. If not breathing, give artificial respiration.[7][8]

  • Incompatible Materials : Strong oxidizing agents, strong acids, and strong bases.[7][8]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of halogenated and amino-substituted heterocycles like this compound is unlocked through transition metal-catalyzed cross-coupling reactions. These methods allow for the precise and efficient formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental to the construction of complex drug candidates.[9]

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a cornerstone reaction for synthesizing aryl amines from aryl halides.[10][11][12] In the context of this compound, this reaction is typically used to couple the 2-amino group with an aryl or heteroaryl halide (or triflate), creating more complex secondary amines.

Mechanism Insight: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. Key steps include the oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired C-N coupled product and regenerate the Pd(0) catalyst.[10][13] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step, which is often rate-limiting.[13]

Suzuki-Miyaura Coupling: Architecting C-C Bonds

While the amino group is a handle for C-N coupling, the pyridine ring itself can be functionalized with a leaving group (like a bromine or iodine, which would require prior modification of the starting material) to participate in C-C bond formation. For the purpose of illustrating the utility of the aminopyridine scaffold, we will describe a protocol where a bromo-analogue is used. The Suzuki-Miyaura coupling is a versatile method for creating biaryl structures by coupling an organoboron species with an aryl or vinyl halide.[14][15]

Mechanism Insight: Similar to the Buchwald-Hartwig reaction, the Suzuki coupling follows a Pd(0)/Pd(II) cycle. It involves oxidative addition of the aryl halide to Pd(0), followed by a transmetalation step where the organic group from the boron reagent is transferred to the palladium center (this step requires activation of the boronic acid with a base). The cycle concludes with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[14]

Detailed Experimental Protocols

The following protocols are designed as robust starting points for research. Optimization of catalyst, ligand, base, solvent, and temperature may be required for specific substrates.

Protocol 1: Buchwald-Hartwig Amination of this compound

This protocol details the coupling of this compound with a generic aryl bromide.

Reaction Scheme:

Materials & Equipment:

  • This compound (1.0 equiv)

  • Aryl bromide (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon) supply

  • Standard glassware for workup and purification (separatory funnel, round-bottom flasks)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add this compound, the aryl bromide, Pd₂(dba)₃, XPhos, and NaOtBu to the reaction vessel.

    • Expertise Note: The use of a bulky, electron-rich ligand like XPhos is crucial for promoting the reductive elimination of the sterically hindered secondary amine product.[16] NaOtBu is a strong, non-nucleophilic base suitable for deprotonating the amine without competing side reactions.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

    • Trustworthiness Note: Using degassed solvent is critical to prevent oxidation of the Pd(0) catalyst, which would render it inactive.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the dried organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow Diagram: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow reagents Reagents: This compound Aryl Bromide Pd₂(dba)₃ / XPhos NaOtBu setup Reaction Setup (Inert Atmosphere) reagents->setup Combine reaction Heating in Toluene (90-110°C, 12-24h) setup->reaction Add Solvent workup Work-up (Dilution, Filtration, Aqueous Wash) reaction->workup Cool & Quench purification Purification (Column Chromatography) workup->purification Crude Mixture product Final Product: N-Aryl-5-fluoro-3- methylpyridin-2-amine purification->product Isolate

Caption: Workflow for Buchwald-Hartwig C-N coupling.

Protocol 2: Suzuki-Miyaura Coupling with a Bromo-Analogue

This protocol describes the C-C bond formation using a hypothetical but representative substrate, 2-amino-5-bromo-3-methylpyridine, to showcase the Suzuki reaction's utility in this chemical space.

Reaction Scheme:

Materials & Equipment:

  • 2-Amino-5-bromo-3-methylpyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Degassed 1,4-dioxane and water (e.g., 4:1 v/v)

  • Oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon) supply

  • Standard workup and purification equipment

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried reaction vial, add 2-amino-5-bromo-3-methylpyridine, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Expertise Note: A catalyst system like Pd(OAc)₂/SPhos is highly effective for coupling electron-rich aminopyridines.[16] K₃PO₄ is a moderately strong base that effectively promotes the transmetalation step without causing significant decomposition of sensitive substrates.[15][17]

  • Inerting: Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water) via syringe.

    • Trustworthiness Note: The presence of water is often crucial for the Suzuki reaction, as it helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[15]

  • Reaction Execution: Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Track the reaction's progress via TLC or LC-MS until completion (typically 12-24 hours).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[16]

  • Purification: Concentrate the solution and purify the crude material by flash column chromatography on silica gel.

  • Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Workflow Diagram: Suzuki-Miyaura Coupling

Suzuki_Workflow reagents Reagents: 2-Amino-5-bromo-3-methylpyridine Arylboronic Acid Pd(OAc)₂ / SPhos K₃PO₄ setup Reaction Setup (Inert Atmosphere) reagents->setup Combine reaction Heating in Dioxane/Water (100°C, 12-24h) setup->reaction Add Solvents workup Work-up (Extraction & Wash) reaction->workup Cool & Dilute purification Purification (Column Chromatography) workup->purification Crude Mixture product Final Product: 5-Aryl-3-methyl- pyridin-2-amine purification->product Isolate

Caption: Workflow for Suzuki-Miyaura C-C coupling.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently strong base.3. Reaction temperature too low.1. Ensure all reagents and solvents are anhydrous and properly degassed. Use fresh catalyst.2. Switch to a stronger base (e.g., Cs₂CO₃ for Suzuki, LHMDS for Buchwald).3. Increase reaction temperature in 10°C increments.
Formation of Side Products 1. (Suzuki) Homocoupling of boronic acid.2. (Buchwald) Hydrodehalogenation of aryl halide.3. Decomposition of starting material or product.1. Use a slight excess (1.1-1.2 equiv) of boronic acid, not more.2. Ensure the system is scrupulously free of water (if not intended) and oxygen.3. Lower the reaction temperature or screen different ligands/solvents.
Difficult Purification 1. Product co-elutes with ligand or starting material.2. Streaking on silica gel column.1. Try a different solvent system for chromatography. A different ligand may also simplify purification.2. Add a small amount of triethylamine (0.1-1%) to the eluent to suppress tailing of basic amine products.

References

5-Fluoro-3-methylpyridin-2-ylamine: An Uncharted Building Block in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

Despite extensive investigation, there is currently no publicly available scientific literature, patent filings, or established research that details specific applications of 5-Fluoro-3-methylpyridin-2-ylamine in oncology research. This chemical entity, identified by its CAS number 886365-56-6, is primarily cataloged and sold by chemical suppliers as a building block or intermediate for organic synthesis.

While the presence of a fluorinated pyridine ring is a common feature in many modern therapeutics, including a number of kinase inhibitors used in cancer treatment, there is no direct evidence to suggest that this compound itself is a key component of any known oncology drug candidates or investigational compounds. Searches of chemical and patent databases reveal its availability for research purposes but do not link it to any specific anti-cancer development programs.

Researchers and drug development professionals should be aware that while this molecule possesses structural motifs of interest in medicinal chemistry, its role in oncology is, as of now, undefined. Any exploration of its potential in this field would be entering novel research territory.

Contextual Significance of Related Structures in Oncology

To provide context for researchers interested in this chemical space, it is pertinent to note the importance of the broader class of fluorinated aminopyridines in the development of targeted cancer therapies. The introduction of fluorine can significantly alter the physicochemical properties of a molecule, such as its metabolic stability, binding affinity, and lipophilicity. The aminopyridine scaffold, in turn, often serves as a crucial pharmacophore for engaging with the hinge region of protein kinases, a major class of oncology targets.

For example, various substituted aminopyridines form the core of numerous approved and investigational kinase inhibitors. These compounds have shown efficacy in treating cancers driven by specific genetic mutations.

Future Research Directions

Given the absence of data, the following hypothetical research workflow could be envisioned to investigate the potential of this compound in oncology. This is a speculative outline and does not reflect any existing research.

Experimental Workflow: Hypothetical Investigation

Investigational Agro-Screening of 5-Fluoro-3-methylpyridin-2-ylamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Research, Scientific, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the investigation of 5-Fluoro-3-methylpyridin-2-ylamine as a potential scaffold or active ingredient in novel agrochemical formulations. While direct commercial applications of this specific molecule are not yet widely documented, its structural motifs—a fluorinated pyridine ring and an amino group—are prevalent in a multitude of successful fungicides and insecticides.[1][2] This document synthesizes established principles of agrochemical research to propose detailed protocols for the synthesis, formulation, and biological screening of this compound, empowering researchers to explore its potential in crop protection. The protocols herein are designed to be self-validating, with integrated control measures and clear endpoints for data-driven decision-making.

Introduction: The Strategic Importance of Fluorinated Pyridines in Agrochemicals

The pyridine ring is a cornerstone of modern agrochemical design, present in numerous commercial pesticides and pharmaceuticals.[3] Its utility is amplified by the strategic incorporation of fluorine atoms, which can significantly enhance a molecule's biological activity, metabolic stability, and lipophilicity.[1] These properties can lead to improved uptake by target pests, greater persistence in the field, and a more favorable environmental profile.[1]

This compound combines three key structural features with recognized agrochemical potential:

  • The 2-Aminopyridine Moiety: This functional group is a versatile building block for the synthesis of a wide range of biologically active compounds, including fungicides and insecticides.[2][4][5] The amino group provides a reactive handle for further chemical derivatization, allowing for the fine-tuning of a compound's spectrum of activity.

  • Fluorine Substitution: The presence of a fluorine atom on the pyridine ring is a common strategy to modulate the electronic properties and metabolic stability of agrochemicals.[1] This can lead to enhanced efficacy and, in some cases, a novel mode of action.

  • Methyl Group Substitution: The methyl group can influence the steric and electronic properties of the molecule, potentially impacting its binding to target enzymes or receptors.

Given these structural attributes, this compound is a compelling candidate for investigation as a precursor to, or a novel active ingredient in, next-generation fungicides and insecticides.

Synthesis and Characterization

A reliable and scalable synthesis of this compound is paramount for its evaluation. While multiple synthetic routes may be viable, a common approach involves the amination of a corresponding fluorinated pyridine precursor.

Proposed Synthetic Pathway

A plausible synthetic route, based on established pyridine chemistry, is the nucleophilic aromatic substitution of a suitable di-halogenated pyridine.

Synthetic_Pathway 2,5-Difluoro-3-methylpyridine 2,5-Difluoro-3-methylpyridine Reaction Nucleophilic Aromatic Substitution 2,5-Difluoro-3-methylpyridine->Reaction Ammonia Ammonia Ammonia->Reaction This compound This compound Reaction->this compound

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,5-Difluoro-3-methylpyridine

  • Ammonia (aqueous solution, e.g., 28-30%)

  • Suitable solvent (e.g., DMSO, NMP)

  • Standard laboratory glassware and safety equipment

Procedure:

  • In a pressure-rated reaction vessel, dissolve 2,5-Difluoro-3-methylpyridine in the chosen solvent.

  • Add an excess of aqueous ammonia to the solution.

  • Seal the vessel and heat the reaction mixture to a temperature determined by preliminary optimization studies (e.g., 120-150°C).

  • Maintain the reaction at temperature for several hours, monitoring its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully vent any excess pressure.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

  • Mass Spectrometry (MS)

  • Elemental Analysis

Investigational Agrochemical Applications: Protocols for Biological Screening

The following protocols are designed to assess the potential fungicidal and insecticidal activity of this compound.

Fungicidal Activity Screening

Many pyridine derivatives exhibit potent fungicidal properties.[5] A primary screen against a panel of economically important plant pathogenic fungi is recommended.

3.1.1. In Vitro Mycelial Growth Inhibition Assay

This assay provides a quantitative measure of the compound's ability to inhibit fungal growth.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Potato Dextrose Agar (PDA) medium

  • Cultures of target fungi (e.g., Botrytis cinerea, Fusarium oxysporum, Rhizoctonia solani)

  • Sterile petri dishes

  • Sterile cork borer

Procedure:

  • Prepare PDA medium and autoclave.

  • While the medium is still molten (approx. 45-50°C), add the test compound at various concentrations (e.g., 1, 10, 50, 100 µg/mL). Include a solvent control (DMSO only) and a negative control (no compound).

  • Pour the amended PDA into sterile petri dishes and allow to solidify.

  • Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing fungal culture.

  • Incubate the plates at the optimal growth temperature for the respective fungus (e.g., 25°C) in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • % Inhibition = [(dc - dt) / dc] x 100

      • Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

Data Presentation:

Compound Concentration (µg/mL)% Mycelial Growth Inhibition (Mean ± SD)
Botrytis cinerea
1
10
50
100
Fusarium oxysporum
1
10
50
100
Insecticidal Activity Screening

The structural similarity of this compound to precursors of neonicotinoid insecticides suggests potential activity against sucking pests.

3.2.1. Systemic Uptake and Efficacy Against Aphids (Leaf-Dip Bioassay)

This assay evaluates the compound's ability to be taken up by the plant and exert insecticidal effects.

Materials:

  • This compound (formulated as an emulsifiable concentrate or suspension concentrate)

  • Host plants (e.g., fava bean, cabbage) infested with a known aphid species (e.g., Aphis fabae, Myzus persicae)

  • Surfactant (e.g., Triton X-100)

  • Distilled water

  • Petri dishes lined with moist filter paper

Procedure:

  • Prepare a series of test solutions of the formulated compound in distilled water at various concentrations (e.g., 10, 50, 100, 250 ppm). Include a small amount of surfactant to ensure even leaf coverage. Prepare a control solution with water and surfactant only.

  • Excise leaves from the host plants and dip them into the respective test solutions for a set period (e.g., 30 seconds).

  • Allow the leaves to air dry.

  • Place the treated leaves in petri dishes lined with moist filter paper.

  • Transfer a known number of aphids (e.g., 10-20 adults) onto each treated leaf.

  • Seal the petri dishes and incubate at a controlled temperature and photoperiod (e.g., 22°C, 16:8 L:D).

  • Assess aphid mortality at 24, 48, and 72 hours post-treatment. Aphids that are unable to move when gently prodded with a fine brush are considered dead.

  • Calculate the percentage mortality, correcting for control mortality using Abbott's formula if necessary.

Data Presentation:

Compound Concentration (ppm)% Aphid Mortality (Mean ± SD) at 48h
10
50
100
250
Control

Proposed Mechanism of Action: A Hypothesis for Further Investigation

Based on the structure of this compound, a plausible hypothesis for its mode of action, should it exhibit biological activity, would be as a modulator of key physiological processes in target organisms.

Proposed_Mechanism cluster_fungicide Potential Fungicidal MoA cluster_insecticide Potential Insecticidal MoA 5-F-3-Me-Pyr-2-NH2_F This compound (or derivative) Fungal_Enzyme Target Fungal Enzyme (e.g., SDH, CYP51) 5-F-3-Me-Pyr-2-NH2_F->Fungal_Enzyme Binds to Inhibition Inhibition of Enzyme Activity Fungal_Enzyme->Inhibition Cell_Death_F Fungal Cell Death Inhibition->Cell_Death_F 5-F-3-Me-Pyr-2-NH2_I This compound (or derivative) nAChR Nicotinic Acetylcholine Receptor (nAChR) 5-F-3-Me-Pyr-2-NH2_I->nAChR Binds to Disruption Disruption of Nerve Signaling nAChR->Disruption Paralysis_Death Paralysis and Death Disruption->Paralysis_Death

Caption: Hypothesized mechanisms of action for further investigation.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity in the field of agrochemical research. Its structural features align with those of proven fungicidal and insecticidal scaffolds. The protocols outlined in this guide provide a robust starting point for a systematic evaluation of its biological activity. Positive results from these initial screens would warrant further investigation, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues to optimize biological activity.

  • Mode of Action Studies: Elucidation of the specific biochemical targets.

  • Spectrum of Activity: Testing against a broader range of fungal pathogens and insect pests.

  • Toxicology and Environmental Fate Studies: Assessment of the compound's safety profile.

Through rigorous and systematic investigation, the potential of this compound to contribute to the development of new and effective crop protection solutions can be fully realized.

References

Reaction conditions for coupling 5-Fluoro-3-methylpyridin-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Strategic Coupling of 5-Fluoro-3-methylpyridin-2-ylamine

Abstract

This compound is a pivotal building block in contemporary medicinal chemistry, valued for its role in the synthesis of complex therapeutic agents. The strategic placement of its fluoro, methyl, and primary amine functionalities on the pyridine core offers multiple avenues for synthetic elaboration, enabling the construction of diverse molecular architectures. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the principal coupling reactions involving this key intermediate. We delve into the mechanistic underpinnings and provide field-tested protocols for Suzuki-Miyaura C-C coupling, Buchwald-Hartwig C-N coupling, and foundational amide bond formation. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices, troubleshooting, and optimization strategies.

Introduction: A Privileged Scaffold in Drug Discovery

The 2-aminopyridine motif is a ubiquitous feature in a vast number of pharmaceuticals. The introduction of a fluorine atom, as in this compound, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] This guide focuses on three critical transformations that leverage the reactivity of this scaffold:

  • C-C Bond Formation (Suzuki-Miyaura Coupling): Creating biaryl or vinyl-substituted pyridines by coupling a halogenated precursor.

  • C-N Bond Formation (Buchwald-Hartwig Amination): Synthesizing complex diaryl or alkylaryl amines from a halogenated precursor.

  • Amide Bond Formation: Utilizing the primary amine as a nucleophile to append carboxylic acid-containing fragments, a cornerstone of medicinal chemistry.[2]

Understanding the nuances of these reactions is critical for the efficient and successful synthesis of novel chemical entities.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed process for forming C(sp²)–C(sp²) bonds.[3][4] For substrates like this compound, this typically involves a halogenated derivative (e.g., a bromo- or chloro- version at the 5- or 6-position) coupling with an organoboron reagent. The primary amino group can influence the reaction by coordinating to the palladium center, necessitating careful selection of ligands and conditions.[5]

Mechanistic Rationale

The catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[4][6] The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the often rate-limiting oxidative addition step, especially with less reactive aryl chlorides.[7]

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)(X)Ln oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R'B(OR)₂ + Base pd_r_complex Ar-Pd(II)(R')Ln transmetalation->pd_r_complex reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of a Halogenated 2-Aminopyridine Derivative

This protocol is adapted from established methods for structurally similar aminohalopyridines.[5][7]

Materials:

  • 5-Bromo-3-methylpyridin-2-ylamine (1.0 equiv)

  • Arylboronic Acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (1.5 mol%) or Pd(OAc)₂ (3 mol%)

  • XPhos (3 mol%) or SPhos (6 mol%)

  • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene)

Procedure:

  • To a flame-dried Schlenk flask or reaction vial, add the halogenated aminopyridine, arylboronic acid, base, palladium precursor, and phosphine ligand.

  • Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Seal the vessel and heat the reaction mixture to 85-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Reaction Parameters
ParameterCatalyst SystemBaseSolventTemperature (°C)Typical Yield
Aryl Bromides Pd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane / H₂O85-10070-95%
Aryl Chlorides Pd(OAc)₂ / SPhosCs₂CO₃Toluene100-11060-85%

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms C-N bonds by coupling an aryl halide or triflate with an amine.[8][9] This reaction is indispensable for synthesizing substituted anilines and heteroaromatic amines. When starting with a halogenated this compound, the free amino group presents a challenge, as it can also participate in the reaction. However, recent advances with specific ligand systems allow for the successful coupling of unprotected aminohalopyridines.[10]

Mechanistic Rationale

Similar to the Suzuki coupling, the mechanism proceeds via oxidative addition, but is followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and subsequent reductive elimination.[8][11] The use of sterically hindered, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos) is critical to facilitate the reductive elimination step and prevent side reactions like beta-hydride elimination.[8][10]

Buchwald_Hartwig_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)(X)Ln oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination HNR'R'' pd_amine_complex [Ar-Pd(II)(HNR'R'')Ln]⁺X⁻ amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex Ar-Pd(II)(NR'R'')Ln deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR'R'' reductive_elimination->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol 2: Buchwald-Hartwig C-N Coupling of a Halogenated 2-Aminopyridine

This protocol utilizes modern pre-catalysts that are highly effective for challenging substrates.[10][12]

Materials:

  • 5-Bromo-3-methylpyridin-2-ylamine (1.0 equiv)

  • Amine coupling partner (primary or secondary) (1.2 equiv)

  • RuPhos-Pd-G3 Precatalyst (2 mol%)

  • Lithium bis(trimethylsilyl)amide (LHMDS) or Sodium tert-butoxide (NaOtBu) (1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or THF)

Procedure:

  • In an inert atmosphere glovebox, add the halogenated aminopyridine, the base, and the precatalyst to a dry reaction vial.

  • Add the anhydrous, degassed solvent, followed by the amine coupling partner.

  • Seal the vial tightly and remove it from the glovebox.

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by LC-MS. These reactions are often complete within 1-6 hours.

  • After completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or crystallization.

Data Summary: Buchwald-Hartwig Reaction Parameters
ParameterCatalyst SystemBaseSolventTemperature (°C)Key Considerations
Primary Amines RuPhos-Pd-G3LHMDSToluene80-100LHMDS is compatible with many functional groups.[10][13]
Secondary Amines BrettPhos-Pd-G3NaOtBuTHF80-100NaOtBu is a strong base; check for substrate compatibility.[13]

Amide Bond Formation: The Workhorse Reaction

The coupling of the primary amino group of this compound with a carboxylic acid is one of the most fundamental and frequently used reactions in drug discovery.[2] The reaction requires the activation of the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.[14]

Workflow and Reagent Rationale

The process involves activating the carboxylic acid with a coupling reagent, which converts the hydroxyl group into a better leaving group. Common activators include carbodiimides (like EDC or DIC) often used with additives (like HOBt or HOAt) to suppress side reactions and minimize racemization, or phosphonium/uronium salts (like HATU or HBTU) which provide rapid and efficient coupling.[2][14]

Amide_Coupling_Workflow start_materials Carboxylic Acid (R-COOH) + Coupling Reagent + Base (optional) activated_intermediate Activated Intermediate (e.g., Active Ester) start_materials->activated_intermediate Activation final_product Final Amide Product activated_intermediate->final_product Nucleophilic Attack amine This compound amine->final_product

Caption: General workflow for amide bond formation.

Protocol 3: Standard HATU-Mediated Amide Coupling

Materials:

  • This compound (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., DMF or DCM)

Procedure:

  • Dissolve the carboxylic acid in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add the base (DIPEA) followed by the coupling reagent (HATU). Stir for 10-15 minutes at room temperature to allow for pre-activation.

  • Add a solution of this compound in the same solvent to the activated mixture.

  • Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS (typically 1-12 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

  • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the resulting amide by flash chromatography or recrystallization.

Data Summary: Common Amide Coupling Reagents
ReagentAdditiveBaseSolventTemperatureKey Features
EDC HOBtDIPEADCM / DMFRTEconomical, but can lead to racemization.[2]
HATU NoneDIPEADMFRTHighly efficient, fast reaction times, low racemization.
T3P® NonePyridine/TEAEtOAc / THFRT - 50°CBroad compatibility, easy workup (byproducts are water-soluble).[14]

References

Purification techniques for 5-Fluoro-3-methylpyridin-2-ylamine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Purification of 5-Fluoro-3-methylpyridin-2-ylamine Derivatives

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the purification of this compound and its derivatives. These compounds are vital building blocks in medicinal chemistry, and their purity is paramount to the success of subsequent synthetic steps and the integrity of biological data.[1] This document is intended for researchers, medicinal chemists, and process development scientists, offering field-proven insights into selecting and executing purification strategies, including flash column chromatography, recrystallization, and acid-base extraction. Protocols are designed to be self-validating, incorporating purity assessment techniques such as HPLC to ensure the final compound meets stringent quality requirements.

Introduction: The Challenge of Purifying Fluorinated Aminopyridines

This compound and its analogues are heterocyclic compounds of significant interest in drug discovery. The strategic incorporation of a fluorine atom can modulate physicochemical properties like metabolic stability and binding affinity.[2] However, the very features that make these molecules attractive—the basic aminopyridine core and the presence of the electronegative fluorine—also present unique purification challenges.

The basic nitrogen atom (pKa typically 5-6) can interact strongly with acidic stationary phases like silica gel, leading to issues such as peak tailing and poor recovery during chromatography.[3] Furthermore, synthetic routes can generate a profile of closely related impurities, including regioisomers or precursors, that are difficult to separate.[4] Therefore, a well-designed purification strategy is not merely a procedural step but a critical component of the synthetic workflow.

Strategic Approach to Purification

Selecting the optimal purification technique requires a preliminary analysis of the crude product. Key factors include the physical state of the material (solid vs. oil), the quantity of material to be purified, the nature of the major impurities, and the desired final purity level.

Below is a decision-making workflow to guide the selection process.

Purification_Strategy start Crude Product Analysis is_solid Is the product a solid? start->is_solid purity_level Initial Purity >85%? is_solid->purity_level Yes impurities_polarity Impurities have distinct polarity? is_solid->impurities_polarity No (Oil/Gum) recrystallization Recrystallization purity_level->recrystallization Yes flash_chrom Flash Column Chromatography purity_level->flash_chrom No impurities_polarity->flash_chrom Yes acid_base Acid-Base Extraction (Pre-purification) impurities_polarity->acid_base No (or to remove basic/acidic impurities) final_purity Target Purity >99%? prep_hplc Preparative HPLC final_purity->prep_hplc Yes end_product Final Product final_purity->end_product No recrystallization->final_purity flash_chrom->final_purity prep_hplc->end_product Final Product

Caption: Decision workflow for selecting a purification method.

Flash Column Chromatography: The Workhorse Technique

Flash column chromatography is the most common method for purifying reaction intermediates on a milligram to multi-gram scale.[5] For aminopyridine derivatives, success hinges on mitigating the strong interaction between the basic analyte and the acidic silica gel surface.

Causality: Overcoming Peak Tailing

The primary cause of poor separation and recovery of basic compounds on silica gel is the interaction between the lone pair of electrons on the pyridine nitrogen and acidic silanol groups (Si-OH) on the silica surface.[3] This leads to non-uniform binding and elution, resulting in broad, tailing peaks. To counteract this, a small amount of a competitive base, such as triethylamine (TEA) or ammonium hydroxide, is added to the mobile phase.[3][6] This additive effectively neutralizes the most acidic sites on the silica, allowing the aminopyridine derivative to elute symmetrically.

Protocol 1: Flash Column Chromatography of a this compound Derivative

This protocol is a reliable starting point for researchers, designed for high purity and yield.[7]

1. Preparation of the Stationary Phase and Solvent System:

  • Stationary Phase: Use standard grade silica gel, 230-400 mesh (40-63 µm).[5]
  • Solvent System Selection (TLC Analysis):
  • Dissolve a small amount of the crude mixture in a solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
  • Spot the solution on a silica gel TLC plate.
  • Develop the plate in various solvent systems, typically mixtures of a non-polar solvent (Hexanes or Heptane) and a polar solvent (EtOAc).
  • Crucially, add 0.5-1% triethylamine (TEA) to the developing solvent.
  • The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound.[7]

2. Column Packing:

  • Select a column size appropriate for the scale. A general rule is to use a 40:1 to 100:1 ratio of silica gel to crude product by weight.[7]
  • Slurry Packing: Prepare a slurry of the silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:EtOAc + 1% TEA). Pour the slurry into the column and use gentle air pressure to pack the bed uniformly, ensuring no air bubbles are trapped.

3. Sample Loading:

  • Dry Loading (Recommended): Dissolve the crude material in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel (2-3x the crude weight) and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[7] This technique often provides superior resolution compared to wet loading.
  • Wet Loading: Dissolve the crude product in the smallest possible volume of the initial mobile phase and carefully apply it to the top of the silica bed.

4. Elution and Fraction Collection:

  • Begin eluting with the low-polarity mobile phase determined by TLC analysis.
  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., from 5% to 30% EtOAc in Hexane, always maintaining 1% TEA). A slow, gradual gradient generally yields better separation.
  • Collect fractions and monitor their composition by TLC.
  • Combine the pure fractions and remove the solvent under reduced pressure.

ParameterRecommended SettingRationale
Stationary Phase Silica Gel, 230-400 meshHigh surface area provides good resolution for preparative work.[5]
Mobile Phase Modifier 0.5-1% Triethylamine (TEA)Neutralizes acidic silanol groups, preventing peak tailing of the basic analyte.[3][6]
Target Rf (TLC) 0.2 - 0.3Ensures the compound spends sufficient time on the stationary phase for effective separation.[7]
Loading Method Dry LoadingMinimizes band broadening at the start of the chromatography, leading to sharper peaks and better resolution.[7]

Recrystallization: For High Purity Solids

If the target compound is a solid and the crude material has a relatively high purity (e.g., >85%), recrystallization is an excellent and scalable method for achieving high final purity.

Protocol 2: Recrystallization

1. Solvent Selection:

  • The ideal solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
  • Impurities should either be completely soluble or completely insoluble at all temperatures.
  • Test small batches of the crude material with various solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane, or mixtures thereof). A good solvent system for many pyridine derivatives is an ethyl acetate/heptane or ethanol/water mixture.

2. Procedure:

  • Place the crude solid in an Erlenmeyer flask.
  • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
  • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
  • Further cool the flask in an ice bath to maximize the yield.
  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
  • Dry the crystals under vacuum.

Purity Assessment: Validating the Outcome

Purification must be followed by rigorous analysis to confirm the identity and purity of the final product. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[8][9]

Protocol 3: Reversed-Phase HPLC for Purity Analysis

This protocol is a general method suitable for assessing the purity of most aminopyridine derivatives.

1. Instrumentation and Conditions:

  • HPLC System: A system with a UV-Vis or Photodiode Array (PDA) detector.
  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).[8]
  • Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water.
  • Mobile Phase B: Acetonitrile.
  • Flow Rate: 1.0 mL/min.
  • Detection: 254 nm or a wavelength appropriate for the compound's chromophore.

2. Sample Preparation:

  • Accurately weigh ~1 mg of the purified compound into a volumetric flask.
  • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

3. Analysis:

  • Inject the sample and run a gradient elution, for example:

Time (min)% Mobile Phase B
010
2090
2590
2610
3010

Troubleshooting Workflow

Even with robust protocols, challenges can arise. The following workflow addresses the most common issue encountered when purifying aminopyridines.

Troubleshooting start Problem: Peak Tailing in Chromatography check_base Is the compound basic (e.g., aminopyridine)? start->check_base add_modifier Solution: Add 0.5-1% TEA or NH4OH to eluent check_base->add_modifier Yes check_overload Is the column overloaded? check_base->check_overload No success Peak Shape Improved add_modifier->success reduce_load Solution: Reduce sample load (use 100:1 silica:crude ratio) check_overload->reduce_load Yes check_solvent Is sample solvent stronger than mobile phase? check_overload->check_solvent No reduce_load->success change_solvent Solution: Dissolve sample in minimal mobile phase (Dry Load) check_solvent->change_solvent Yes check_solvent->success No change_solvent->success

Caption: Troubleshooting guide for peak tailing in chromatography.[3]

References

Application Notes and Protocols: 5-Fluoro-3-methylpyridin-2-ylamine in Medicinal Chemistry Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 5-Fluoro-3-methylpyridin-2-ylamine Scaffold

In the landscape of modern drug discovery, the selection of core scaffolds for library synthesis is a critical determinant of success. The 2-aminopyridine moiety is a well-established "privileged scaffold," appearing in a multitude of clinically successful drugs and investigational agents.[1] Its ability to engage in key hydrogen bonding interactions, particularly with kinase hinge regions, has cemented its importance in medicinal chemistry. The strategic functionalization of this core with specific substituents can dramatically influence a compound's pharmacokinetic and pharmacodynamic profile.

This compound emerges as a particularly valuable building block for library synthesis due to the synergistic effects of its substituents:

  • The 2-Amino Group: This primary amine serves as a versatile synthetic handle for a wide range of chemical transformations. It is a key pharmacophoric feature, often involved in crucial hydrogen bond donor interactions with biological targets.[2]

  • The 5-Fluoro Substituent: The incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, improve bioavailability, and modulate pKa.[3] The high electronegativity and small size of the fluorine atom can lead to more favorable interactions with target proteins.[3][4]

  • The 3-Methyl Group: This small alkyl group can provide beneficial steric hindrance, influencing the conformation of the molecule and potentially enhancing selectivity for the target protein. It can also contribute to favorable hydrophobic interactions within the binding pocket.

This application note provides a detailed guide for the utilization of this compound in the synthesis of diverse compound libraries, with a focus on robust and versatile palladium-catalyzed cross-coupling reactions.

Core Synthetic Strategies for Library Generation

The primary amino group of this compound is a key site for diversification. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the construction of C-N bonds, allowing for the introduction of a wide array of aryl and heteroaryl substituents.[5][6] This enables the exploration of vast chemical space and the fine-tuning of structure-activity relationships (SAR).

Another key strategy involves the derivatization of the pyridine ring itself, which can be achieved through halogenation followed by cross-coupling reactions like the Suzuki-Miyaura coupling. For the purpose of this guide, we will focus on the direct derivatization of the 2-amino group.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination for C-N Cross-Coupling

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the synthesis of arylamines.[5][7] This protocol provides a general procedure for the coupling of this compound with a variety of aryl halides (bromides and chlorides).

Reaction Scheme:

Materials and Reagents:

ReagentSupplierPurity
This compoundCommercial Source≥98%
Aryl Halide (Bromide or Chloride)Commercial Source≥98%
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Commercial Source≥97%
XPhosCommercial Source≥98%
Sodium tert-butoxide (NaOtBu)Commercial Source≥97%
TolueneAnhydrous, ≥99.8%

Step-by-Step Protocol:

  • Reaction Setup: To a dry Schlenk tube or microwave vial under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), Pd₂(dba)₃ (0.02 mmol, 0.02 equiv), and XPhos (0.04 mmol, 0.04 equiv).

  • Solvent Addition: Add anhydrous toluene (5 mL) to the reaction vessel.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-5-fluoro-3-methylpyridin-2-ylamine.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for the amination of a broad range of aryl halides, including challenging substrates.[8]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is crucial for the deprotonation of the amine and the regeneration of the active catalyst.[9]

  • Solvent: Toluene is a common high-boiling, non-polar solvent for Buchwald-Hartwig reactions.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so maintaining an inert atmosphere is essential for catalytic activity.[6]

Visualization of the Buchwald-Hartwig Amination Workflow:

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification start Start reagents Combine Reactants: - this compound - Aryl Halide - NaOtBu - Pd2(dba)3 - XPhos start->reagents solvent Add Anhydrous Toluene reagents->solvent inert Establish Inert Atmosphere solvent->inert heat Heat to 100-110 °C (12-24 h) inert->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Aqueous Work-up (EtOAc/Water) cool->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Buchwald-Hartwig Amination Workflow
Protocol 2: Acylation of the 2-Amino Group for Amide Library Synthesis

Acylation of the primary amine provides a straightforward method to generate a library of amides, which are prevalent motifs in medicinal chemistry.

Reaction Scheme:

Materials and Reagents:

ReagentSupplierPurity
This compoundCommercial Source≥98%
Acyl Chloride or Carboxylic AcidCommercial Source≥98%
Triethylamine (TEA) or PyridineCommercial Source≥99%
Dichloromethane (DCM) or ChloroformAnhydrous, ≥99.8%
(For carboxylic acid coupling)
HATU or HBTUCommercial Source≥98%
DIPEACommercial Source≥99%

Step-by-Step Protocol (using Acyl Chloride):

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (10 mL).

  • Base Addition: Add triethylamine (1.5 mmol, 1.5 equiv) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: Add the desired acyl chloride (1.1 mmol, 1.1 equiv) dropwise to the stirred solution.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Quench the reaction with saturated aqueous sodium bicarbonate solution (15 mL).

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to yield the desired amide.

Visualization of the Acylation Workflow:

Acylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification start Start dissolve Dissolve Amine in DCM start->dissolve cool_add_base Cool to 0 °C Add Triethylamine dissolve->cool_add_base add_acyl Add Acyl Chloride cool_add_base->add_acyl react Stir at RT (2-4 h) add_acyl->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with NaHCO3 monitor->quench extract Aqueous Work-up (DCM/Water) quench->extract purify Purification extract->purify product Isolated Product purify->product

Acylation Workflow

Application in Kinase Inhibitor Synthesis

The 2-aminopyridine scaffold is a common feature in many kinase inhibitors, where the amino group often forms a crucial hydrogen bond with the hinge region of the kinase active site.[2] By applying the Buchwald-Hartwig amination protocol described above, libraries of N-aryl-5-fluoro-3-methylpyridin-2-ylamines can be synthesized and screened for kinase inhibitory activity. The diverse aryl groups introduced can explore different sub-pockets of the ATP-binding site, leading to the identification of potent and selective inhibitors.

Hypothetical Kinase Inhibitor Library Synthesis:

EntryAryl BromideResulting Compound StructurePotential Kinase Target Class
14-Bromo-N,N-dimethylaniline[Structure of N-(4-(dimethylamino)phenyl)-5-fluoro-3-methylpyridin-2-amine]Tyrosine Kinases
21-Bromo-4-(trifluoromethoxy)benzene[Structure of N-(4-(trifluoromethoxy)phenyl)-5-fluoro-3-methylpyridin-2-amine]Serine/Threonine Kinases
32-Bromo-6-methoxynaphthalene[Structure of N-(6-methoxynaphthalen-2-yl)-5-fluoro-3-methylpyridin-2-amine]PI3K family

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of medicinal chemistry libraries. Its strategic substitution pattern provides a foundation for the development of compounds with enhanced pharmacological properties. The robust and well-established protocols for Buchwald-Hartwig amination and acylation presented here offer a clear path for the rapid generation of diverse compound libraries, accelerating the hit-to-lead optimization process in drug discovery programs.

References

Application Notes and Protocols for 5-Fluoro-3-methylpyridin-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Fluoro-3-methylpyridin-2-ylamine is a substituted aminopyridine that serves as a versatile and valuable building block in modern medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom and a methyl group onto the 2-aminopyridine scaffold significantly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity.[1] The pyridine core is a prevalent motif in numerous FDA-approved drugs, and the 2-amino group provides a key reactive handle for constructing more complex molecular architectures, particularly kinase inhibitors.[2][3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and practical application of this compound in key synthetic transformations. The protocols are designed to be robust starting points, and the underlying chemical principles are explained to empower users to make informed decisions and optimizations in their research.

Compound Properties and Safety Data

A thorough understanding of the chemical properties and associated hazards is paramount before any experimental work is undertaken.

PropertyValueSource
Chemical Formula C₆H₇FN₂CookeChem[4]
Molecular Weight 126.13 g/mol CookeChem[4]
CAS Number 886365-56-6CookeChem[4]
Appearance Solid (Typical)ChemicalBook[5]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.MedchemExpress.com
Precautionary Codes P264, P280, P302+P352, P305+P351+P338, P362+P364MedchemExpress.com

This table summarizes key data. Always consult the most current Safety Data Sheet (SDS) from your supplier before use.

Handling and Storage Procedures

Adherence to strict safety and storage protocols is essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to minimize exposure. The following diagram outlines the mandatory PPE for handling this compound.

PPE_Workflow cluster_ppe Mandatory Personal Protective Equipment lab_coat Flame-retardant Lab Coat gloves Chemical-Resistant Gloves (e.g., Nitrile) goggles Safety Goggles with Side Shields face_shield Face Shield (when splashing is possible) user Researcher user->lab_coat Wears user->gloves Wears user->goggles Wears user->face_shield Wears compound 5-Fluoro-3-methyl- pyridin-2-ylamine compound->user Handles

Caption: Required PPE for handling this compound.

Safe Handling Practices
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or vapors.[6][7]

  • Contact Avoidance: Avoid all direct contact with the skin, eyes, and clothing.[8] Do not breathe dust.[9]

  • Hygiene: Wash hands thoroughly with soap and water after handling.[8][10] Do not eat, drink, or smoke in the laboratory.[9]

  • Spill Management: In case of a spill, evacuate the area. For solid spills, sweep up the material, minimizing dust generation, and place it into a suitable, labeled container for disposal.[9][11] Absorb liquid solutions with an inert material (e.g., diatomite) and dispose of the contaminated material according to regulations.[8]

Storage Conditions

Proper storage is crucial for maintaining the chemical's stability and preventing hazardous situations.

  • Container: Store in a tightly closed, original container in a cool, dry place.[12][13]

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., Argon or Nitrogen) at 2–8 °C.[5]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[12][14]

  • Location: Keep in a locked poison room or a secure, well-ventilated area designated for chemical storage, away from heat sources and ignition.[6][12]

Disposal

Disposal must be conducted in compliance with all local, regional, and national regulations.

  • Waste Stream: This material and its container must be disposed of as hazardous waste.[11] Do not allow the product to enter drains.

  • Method: Engage a licensed professional waste disposal service for the disposal of this chemical.[7]

Application Notes & Synthetic Protocols

This compound is a key intermediate for creating diverse molecular libraries. The exocyclic amine at the C2 position is a potent nucleophile and a versatile handle for various synthetic transformations.

Application Note 1: N-Acylation for Amide Synthesis

Causality and Rationale: N-acylation is a fundamental reaction to form amides, which are prevalent structures in pharmaceuticals. The reaction involves the nucleophilic attack of the 2-amino group on an electrophilic acyl source, such as an acyl chloride. The fluorine atom at the 5-position is electron-withdrawing, which slightly decreases the nucleophilicity of the amino group compared to its non-fluorinated analog.[15] Therefore, the use of a non-nucleophilic base like triethylamine (Et₃N) or pyridine is critical. The base serves to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[15] Anhydrous conditions are necessary to prevent the hydrolysis of the highly reactive acyl chloride.

Protocol 1: N-Acylation with Benzoyl Chloride

Acylation_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Acylation cluster_workup 3. Work-up & Purification A Dissolve this compound (1.0 eq) and Triethylamine (1.5 eq) in anhydrous DCM. B Cool the mixture to 0 °C in an ice bath. A->B C Add Benzoyl Chloride (1.1 eq) dropwise via syringe. B->C D Allow reaction to warm to room temperature and stir for 4-12 hours. C->D E Monitor progress by TLC. D->E F Quench with deionized water. E->F G Extract with DCM. F->G H Wash organic layer with NaHCO₃ (aq) and brine. G->H I Dry over Na₂SO₄, filter, and concentrate. H->I J Purify by column chromatography. I->J

Caption: General workflow for the N-acylation of this compound.

Detailed Steps:

  • Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.5 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is done to control the initial exotherm of the reaction.

  • Acyl Chloride Addition: Add the acyl chloride (e.g., benzoyl chloride, 1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 15-20 minutes.[15]

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-12 hours, or until Thin Layer Chromatography (TLC) indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove excess acid) and brine.[15]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired N-acylated product.

Application Note 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

Causality and Rationale: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, essential for constructing biaryl structures found in many kinase inhibitors.[2][16] This reaction typically couples an organoboron species with a halide. To apply this to this compound, it must first be converted to a halide (e.g., 2-amino-5-bromo-3-methylpyridine) via a Sandmeyer or similar halogenation reaction. The presence of the free amino group can be challenging as it can coordinate to the palladium catalyst, potentially inhibiting the reaction.[17] However, protocols using robust catalyst systems, such as Pd(PPh₃)₄ or more modern Buchwald ligands with a Pd(OAc)₂ precursor, can overcome this issue.[16][17] A base (e.g., K₃PO₄ or K₂CO₃) is required to activate the boronic acid for the transmetalation step in the catalytic cycle.[18] A mixed solvent system like dioxane/water is often used to solubilize both the organic and inorganic reagents.[16]

Protocol 2: Suzuki Coupling of 2-Amino-5-bromo-3-methylpyridine (Illustrative)

This protocol is based on a procedure for the structurally similar 5-bromo-2-methylpyridin-3-amine and serves as an excellent starting point.[16][17]

  • Setup: To a dry round-bottom flask or reaction vial, add 2-amino-5-bromo-3-methylpyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).[17]

  • Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 volume ratio).[16]

  • Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring for 4-12 hours, monitoring its progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluoro-3-methylpyridin-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-3-methylpyridin-2-ylamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. Our approach is rooted in mechanistic understanding and practical, field-proven experience.

Troubleshooting Guide: Common Synthesis Hurdles

This section addresses specific problems you may encounter during the synthesis. We will explore the root causes and provide actionable solutions to get your experiment back on track.

Q1: My overall yield is consistently low (<30%). What are the most likely causes and how can I improve it?

Low yield is a frequent issue stemming from several potential points in a multi-step synthesis. A systematic approach is crucial for diagnosis. The synthesis of related fluorinated aminopyridines often involves steps like nitration, halogenation, amination, and fluorination, each with its own challenges.[1]

Potential Cause 1: Inefficient Fluorination

The introduction of the fluorine atom, often via a Balz-Schiemann reaction (diazotization followed by thermal decomposition of the tetrafluoroborate salt) or nucleophilic aromatic substitution (SNAr), is a critical and often low-yielding step.

  • Expertise & Experience: In the Balz-Schiemann reaction, incomplete formation or premature decomposition of the diazonium salt is a common culprit. The salt's stability is highly temperature-dependent. For SNAr reactions, the pyridine ring must be sufficiently activated with electron-withdrawing groups, and the choice of fluoride source and solvent is paramount.[2]

  • Troubleshooting Steps:

    • Strict Temperature Control: For diazotization, maintain temperatures between -5 to 0°C to prevent premature decomposition of the diazonium salt.[1]

    • Anhydrous Conditions: Water can interfere with both the diazonium salt formation and SNAr reactions. Ensure all glassware is oven-dried and use anhydrous solvents.

    • Optimize Fluoride Source: For SNAr, spray-dried potassium fluoride (KF) is often more effective than standard KF due to its higher surface area. CsF is more reactive but also more expensive.

    • Solvent Choice: Use polar aprotic solvents like DMSO, DMF, or Sulfolane for SNAr reactions to enhance the nucleophilicity of the fluoride ion.[2]

Potential Cause 2: Side Reactions During Nitration

If your synthesis starts from 3-methyl-2-aminopyridine, the initial nitration step to introduce a nitro group (a precursor for the amino group or a directing group) must be regioselective.

  • Expertise & Experience: Pyridine nitration is notoriously difficult and can lead to a mixture of isomers and over-nitration, significantly reducing the yield of the desired intermediate. The amino group is activating and ortho-, para-directing, while the pyridine nitrogen is deactivating. The outcome is highly sensitive to reaction conditions.

  • Troubleshooting Steps:

    • Protecting Groups: Consider acetylating the amino group to form an acetamido group.[1] This moderates its activating effect and directs nitration more selectively, reducing byproduct formation. The protecting group can be removed later via hydrolysis.

    • Control Nitrating Agent: Use a milder nitrating agent or precisely control the stoichiometry of the standard H₂SO₄/HNO₃ mixture. Meticulous control over temperature and reaction time is essential to prevent over-nitration.

Potential Cause 3: Product Loss During Work-up and Purification

The target molecule is an amine, making it basic. It can be lost during aqueous extractions if the pH is not carefully controlled.

  • Troubleshooting Steps:

    • pH Monitoring: During aqueous work-up, basify the solution (pH > 9) before extracting with an organic solvent to ensure the amine is in its freebase form and not protonated in the aqueous layer.

    • Purification Method: Amines can streak on silica gel. To mitigate this, consider pre-treating the silica with triethylamine or using a mobile phase containing a small percentage of ammonia in methanol for column chromatography.

Below is a decision tree to guide your troubleshooting process for low yield.

low_yield_troubleshooting start Low Yield Observed check_fluorination Step 1: Analyze Fluorination Step start->check_fluorination check_nitration Step 2: Analyze Nitration / Ring Substitution start->check_nitration check_workup Step 3: Analyze Work-up & Purification start->check_workup sub_fluorination1 Incomplete Conversion? check_fluorination->sub_fluorination1 Check TLC/LCMS sub_fluorination2 Byproducts Formed? check_fluorination->sub_fluorination2 Check NMR/MS sub_nitration1 Isomer Mixture? check_nitration->sub_nitration1 sub_nitration2 Tar/Polymerization? check_nitration->sub_nitration2 sub_workup1 Product in Aqueous Layer? check_workup->sub_workup1 sol_fluorination1 Optimize Temp & Time Use Anhydrous Conditions sub_fluorination1->sol_fluorination1 sol_fluorination2 Change Fluoride Source (KF, CsF) Use Polar Aprotic Solvent sub_fluorination2->sol_fluorination2 sol_nitration1 Use Protecting Group (e.g., Acetyl) Optimize Temp & Reagent Stoichiometry sub_nitration1->sol_nitration1 sol_nitration2 Lower Temperature Use Milder Conditions sub_nitration2->sol_nitration2 sol_workup1 Adjust pH > 9 Before Extraction Use Different Purification Method sub_workup1->sol_workup1

Caption: Troubleshooting Decision Tree for Low Yield.

Q2: I'm observing a significant unknown impurity in my final product's NMR spectrum. How can I identify and eliminate it?

Impurity identification is key to process optimization. The structure of the impurity provides direct clues about the side reactions occurring.

  • Expertise & Experience: Common impurities in pyridine synthesis include regioisomers, products of dehalogenation, or dimers. In syntheses involving SNAr, a common byproduct is the corresponding hydroxy-pyridine if water is present, or a methoxy-pyridine if methanol is used as a solvent or during work-up.[3]

Troubleshooting Steps:

  • Characterize the Impurity:

    • Mass Spectrometry (MS): Determine the molecular weight of the impurity. Is it an isomer (same MW)? Does it correspond to a starting material? Has it gained or lost a functional group?

    • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Compare the impurity's shifts to your product. A missing fluorine signal in a ¹⁹F NMR, for example, is a clear indicator of de-fluorination. An extra set of aromatic signals suggests an isomeric byproduct.

  • Hypothesize the Source:

    • Isomeric Impurity: If the impurity is an isomer, a directing group step (like nitration) is likely poorly controlled. Revisit the conditions of that reaction.

    • Hydroxy- Impurity: If you've identified a hydroxy-pyridine (MW = Product MW - F + OH), it points to water contamination in your SNAr fluorination step. Ensure strictly anhydrous conditions.

    • Unreacted Intermediate: If the impurity is a precursor from a previous step, the reaction is incomplete. Increase reaction time, temperature, or reagent equivalents.

  • Eliminate the Impurity:

    • Reaction Optimization: Once the side reaction is identified, modify the conditions to suppress it (e.g., lower temperature, change catalyst, ensure inert atmosphere).

    • Purification Strategy: If the side reaction cannot be fully suppressed, develop a more effective purification method.

      • Recrystallization: Perform a solvent screen to find a system where the product has low solubility at cold temperatures while the impurity remains in solution.

      • Chromatography: Optimize your column chromatography conditions (see Q1).

      • Acid-Base Extraction: If the impurity has a different pKa (e.g., a non-basic byproduct), you may be able to separate it from your amine product with a liquid-liquid extraction at a controlled pH.

Frequently Asked Questions (FAQs)

Q1: What is a reliable, high-level synthetic route to this compound?

While multiple routes exist, a common and logical pathway starts from commercially available 2-amino-3-methylpyridine.

synthesis_workflow A 2-Amino-3-methylpyridine B 2-Acetamido-3-methylpyridine (Protection) A->B Ac₂O C 2-Acetamido-5-bromo-3-methylpyridine (Bromination) B->C NBS/AcOH D 2-Amino-5-bromo-3-methylpyridine (Deprotection) C->D H⁺/H₂O E 5-Bromo-3-methylpyridin-2-yl diazonium tetrafluoroborate D->E 1. NaNO₂/HBF₄ 2. Diazotization F 5-Bromo-2-fluoro-3-methylpyridine E->F Δ (Heat) (Balz-Schiemann) G This compound (Buchwald-Hartwig Amination) F->G Benzophenone Imine, Pd Catalyst, NaOtBu

Caption: A plausible synthetic workflow.

This route offers good control over regiochemistry:

  • Protection: The amino group of 2-amino-3-methylpyridine is protected (e.g., as an acetamide) to moderate its reactivity.[1]

  • Halogenation: A halogen, typically bromine, is introduced at the 5-position. The acetamido group directs this substitution.

  • Deprotection: The protecting group is removed.

  • Diazotization & Fluorination (Balz-Schiemann): The resulting 2-amino-5-bromo-3-methylpyridine is converted to a diazonium salt and then heated to introduce the fluorine atom, displacing N₂. This is often a challenging step.

  • Alternative Fluorination (SNAr): An alternative to the Balz-Schiemann involves converting a different precursor, such as 2,5-dichloro-3-methylpyridine, to 5-chloro-2-fluoro-3-methylpyridine using a fluoride source like KF.[2]

  • Amination: The final amino group is installed, often via a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) on a 2-halo precursor.

Q2: What are the most critical reaction parameters to control for maximizing yield and purity?

Table 1: Critical Parameter Optimization

ParameterStage(s) AffectedRationale & Expert Insight
Temperature Nitration, Diazotization, SNArControls reaction rate vs. side reactions. Exothermic nitrations can run away, leading to decomposition. Diazonium salts are thermally unstable and require sub-zero temperatures.[1] SNAr reactions often require high heat (150-220°C) to proceed.
Solvent Purity SNAr, Organometallic reactionsMust be strictly anhydrous. Water will react with organometallics and can compete with fluoride as a nucleophile in SNAr, leading to hydroxy-byproducts.
Atmosphere Organometallic reactions (e.g., Buchwald-Hartwig)Many catalysts and reagents (e.g., Pd catalysts, phosphine ligands, NaOtBu) are air-sensitive. Reactions must be run under an inert atmosphere (N₂ or Ar) to prevent degradation and catalyst poisoning.
Stoichiometry All stagesPrecise control of reagent ratios is vital. Excess nitrating agent can cause over-nitration. Insufficient base in a coupling reaction can stall the catalytic cycle.
Q3: What are the essential safety precautions for this synthesis?
  • Fluorinating Agents: Reagents used in the Balz-Schiemann reaction (e.g., HBF₄) or other fluorination methods can be sources of HF, which is highly toxic and causes severe burns. Always work in a well-ventilated fume hood and wear appropriate PPE, including neoprene or nitrile gloves, a lab coat, and safety goggles. Have calcium gluconate gel available as a first aid measure for HF exposure.

  • Nitration: The use of concentrated nitric and sulfuric acids is hazardous. This reaction is highly exothermic and can lead to runaway reactions if cooling is insufficient. Add reagents slowly and monitor the internal temperature carefully.

  • Pressure: Some SNAr reactions require high temperatures in a sealed vessel, which can generate significant pressure. Use a pressure-rated reaction vessel and a blast shield.

  • Catalysts and Reagents: Many palladium catalysts are pyrophoric. Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle these reagents under an inert atmosphere.

Exemplary Experimental Protocol: SNAr Route

This protocol is a representative example for the fluorination and amination steps. Note: This is a theoretical protocol and must be adapted and optimized for your specific laboratory conditions.

Step 1: Synthesis of 5-Chloro-2-fluoro-3-methylpyridine

  • Setup: To a 250 mL pressure-rated flask equipped with a magnetic stir bar, add 2,5-dichloro-3-methylpyridine (10.0 g, 61.7 mmol), spray-dried potassium fluoride (7.17 g, 123.4 mmol, 2.0 equiv), and anhydrous DMSO (100 mL).

  • Reaction: Seal the flask and heat the mixture to 180°C with vigorous stirring. Monitor the reaction progress by GC-MS or TLC (e.g., 20% EtOAc/Hexanes). The reaction may take 24-48 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 500 mL of ice-water. Extract the aqueous phase with diethyl ether (3 x 150 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude oil by vacuum distillation or silica gel chromatography to yield the product.

Step 2: Synthesis of this compound (Buchwald-Hartwig Amination)

  • Setup: In a glovebox, charge an oven-dried Schlenk flask with Pd₂(dba)₃ (137 mg, 0.15 mmol, 1.5 mol%), RuPhos (280 mg, 0.60 mmol, 6 mol%), and sodium tert-butoxide (1.44 g, 15.0 mmol, 1.5 equiv).

  • Reagent Addition: Remove the flask from the glovebox. Under a positive pressure of argon, add a solution of the fluoro-pyridine intermediate from Step 1 (e.g., 5-bromo-2-fluoro-3-methylpyridine, 1.92 g, 10.0 mmol) in anhydrous toluene (50 mL), followed by benzophenone imine (2.0 mL, 12.0 mmol, 1.2 equiv).

  • Reaction: Heat the mixture to 100°C and stir for 12-16 hours. Monitor by LC-MS for the disappearance of the starting material.

  • Deprotection & Work-up: Cool the reaction to room temperature. Add 2 M HCl (20 mL) and stir vigorously for 1 hour to hydrolyze the imine. Cool the mixture in an ice bath and basify to pH 10 with 6 M NaOH.

  • Purification: Extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel chromatography (e.g., gradient of 10-40% ethyl acetate in hexanes with 1% triethylamine) to afford the final product.

References

Technical Support Center: Side Reactions in the Fluorination of Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for side reactions encountered during the fluorination of aminopyridines. The introduction of fluorine into heterocyclic frameworks like pyridine is a critical strategy in medicinal chemistry to enhance properties such as metabolic stability and binding affinity.[1][2][3] However, the synthesis of fluorinated aminopyridines is often challenging, with various side reactions leading to reduced yields and complex purification steps.[1][2] This resource offers practical, experience-driven advice in a question-and-answer format to help you navigate these synthetic hurdles.

Section 1: Troubleshooting Common Side Reactions

This section addresses the most frequently encountered side reactions, providing insights into their causes and offering actionable solutions.

FAQ 1: My reaction is producing significant amounts of tar-like material and unidentifiable byproducts. What is causing this, and how can I prevent it?

Answer: The formation of tar and polymeric materials is a common issue when working with aminopyridines, which are susceptible to oxidation and polymerization under harsh reaction conditions, such as strongly acidic or basic media, or in the presence of strong electrophiles.

Root Cause Analysis:

  • Substrate Sensitivity: Aminopyridines are electron-rich heterocycles. The amino group activates the ring, making it prone to oxidation and electrophilic attack, which can initiate polymerization.

  • Harsh Conditions: Strong acids or bases can protonate or deprotonate the aminopyridine, altering its electronic properties and increasing its propensity for side reactions. High temperatures can also accelerate decomposition and polymerization pathways.

Troubleshooting and Preventative Measures:

  • Employ Milder Reaction Conditions: Opt for neutral fluorination methods whenever possible. The use of a mild base like lithium carbonate (Li₂CO₃) at low temperatures has been shown to be effective in preventing the formation of dimeric byproducts in similar heterocyclic systems.

  • Protecting Groups: Consider protecting the amino group with a suitable protecting group (e.g., Boc, Cbz) to reduce its activating effect and prevent its participation in unwanted side reactions. The protecting group can be removed in a subsequent step.

  • Careful Choice of Fluorinating Agent: The reactivity of the fluorinating agent is crucial. Highly reactive agents may lead to non-selective reactions and decomposition. For sensitive substrates, a less aggressive reagent might be beneficial.

FAQ 2: I am observing the formation of pyridone or hydroxypyridine byproducts. How can I minimize this?

Answer: The formation of pyridones is often a result of hydrolysis of either the starting material or the fluorinated product, particularly under aqueous or acidic conditions.

Root Cause Analysis:

  • Water in Reaction Media: Trace amounts of water in solvents or reagents can lead to the hydrolysis of aminopyridines to their corresponding pyridones. This is especially prevalent at elevated temperatures.

  • Reaction with Fluorinating Agent: Some fluorinating agents can react with water to generate species that promote hydroxylation. For example, in certain electrophilic fluorinations, the reaction medium can become acidic, catalyzing hydrolysis.

Troubleshooting and Preventative Measures:

  • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use of anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce hydrolysis.

  • Solvent Choice: The choice of solvent can influence the extent of this side reaction. Aprotic solvents are generally preferred. A co-solvent system of water and chloroform has been reported as effective for the fluorination of 2-aminopyridines with Selectfluor, suggesting that controlled amounts of water can sometimes be beneficial, but this needs careful optimization.[4][5][6]

  • pH Control: If the reaction generates acidic byproducts, the addition of a non-nucleophilic base can help to maintain a neutral pH and suppress hydrolysis.

FAQ 3: My fluorination reaction is suffering from low regioselectivity, yielding a mixture of isomers. How can I improve the selectivity?

Answer: Regioselectivity in the fluorination of substituted aminopyridines is governed by the electronic and steric effects of the substituents on the pyridine ring.

Root Cause Analysis:

  • Directing Effects: The position of the amino group and other substituents on the pyridine ring directs the incoming fluorine atom. The interplay of these directing effects can sometimes lead to a mixture of products. For instance, in 3,5-disubstituted pyridines, a benzyloxy group can direct fluorination to the adjacent position.[4]

  • Fluorinating Agent: Different fluorinating agents can exhibit different regioselectivities based on their mechanism of action (e.g., electrophilic, nucleophilic, or radical).

Troubleshooting and Preventative Measures:

  • Strategic Choice of Fluorinating Agent:

    • Electrophilic Fluorination (e.g., Selectfluor): The regioselectivity is highly dependent on the electron density of the pyridine ring. The amino group is a strong activating group and will direct the electrophilic fluorine to the ortho and para positions.

    • Nucleophilic Aromatic Substitution (SNAr): This approach requires a good leaving group (e.g., Cl, Br, NO₂) on the pyridine ring. The regioselectivity is determined by the position of this leaving group.

    • Balz-Schiemann Reaction: This method proceeds via a diazonium salt and can offer good regioselectivity, but the harsh conditions can be problematic for sensitive substrates.[7][8][9]

  • Use of Directing Groups: In some cases, installing a temporary directing group can control the position of fluorination. This group is then removed after the fluorination step.

  • Catalyst Selection: For C-H activation strategies, the choice of catalyst is crucial for achieving high regioselectivity.[4]

Section 2: Method-Specific Troubleshooting Guides

Guide 1: Balz-Schiemann Reaction

The Balz-Schiemann reaction is a classical method for introducing fluorine into an aromatic ring.[10][11] It involves the diazotization of an aminopyridine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.[7][8][9]

Common Issues and Solutions:

Problem Potential Cause Recommended Solution
Low yield of diazonium salt precipitation Incomplete diazotization; diazonium salt is soluble in the reaction medium.Ensure the reaction is carried out at low temperatures (0-5 °C) to maintain the stability of the diazonium salt.[9] Use of hexafluorophosphates or hexafluoroantimonates instead of tetrafluoroborates can sometimes improve precipitation and yield.[7][8]
Explosive decomposition during heating Diazonium salts are thermally unstable and can decompose violently, especially on a large scale.[7]Perform the thermal decomposition on a small scale with appropriate safety precautions (blast shield). Consider photochemical decomposition under milder conditions (e.g., using UV light) to avoid side products from thermal decomposition.[8]
Formation of azo compounds Dimerization of the diazonium salt can occur, especially under acidic conditions.Optimize the pH of the reaction mixture. Ensure rapid and efficient conversion to the aryl fluoride to minimize the lifetime of the diazonium intermediate.
Hydrolysis to hydroxypyridine Presence of water during the decomposition step.Ensure the isolated diazonium salt is thoroughly dried before thermal decomposition.

Visualizing the Balz-Schiemann Reaction Pathway

Balz_Schiemann cluster_diazotization Step 1: Diazotization cluster_decomposition Step 2: Decomposition cluster_side_reactions Potential Side Reactions Aminopyridine Aminopyridine NaNO2_HBF4 NaNO₂ / HBF₄ (0-5 °C) Aminopyridine->NaNO2_HBF4 Diazonium_Salt Pyridyl Diazonium Tetrafluoroborate NaNO2_HBF4->Diazonium_Salt Heat Heat (Δ) Diazonium_Salt->Heat Azo_Compound Azo Compound Diazonium_Salt->Azo_Compound Dimerization Hydroxypyridine Hydroxypyridine Diazonium_Salt->Hydroxypyridine Hydrolysis Fluoropyridine Fluoropyridine Heat->Fluoropyridine Byproducts N₂ + BF₃ Heat->Byproducts

Caption: Balz-Schiemann reaction workflow and common side reactions.

Guide 2: Electrophilic Fluorination with Selectfluor®

Selectfluor® is a widely used electrophilic fluorinating agent due to its stability and ease of handling.[12] However, its reactivity can be influenced by several factors, leading to side reactions.[4]

Common Issues and Solutions:

Problem Potential Cause Recommended Solution
Low or no conversion Degraded Selectfluor®; inappropriate solvent system.Ensure Selectfluor® has been stored properly in a desiccator. The reaction media is critical; a co-solvent system of water and chloroform has been shown to be effective for the fluorination of 2-aminopyridines.[4][5][6]
Formation of multiple products Over-fluorination or reaction at unintended sites.Optimize the stoichiometry of Selectfluor®. The directing effect of existing functional groups can be exploited to achieve higher regioselectivity.[4] For example, a benzyloxy group can direct fluorination to the adjacent position in 3,5-disubstituted pyridines.[4]
Formation of chlorinated byproducts Selectfluor® contains a chloromethyl group in its structure. Under certain conditions, this can act as a source of chlorine.This is less common but can occur. If observed, consider using a different N-F type electrophilic fluorinating agent.
Radical side reactions While primarily an electrophilic fluorinating agent, Selectfluor® can participate in radical pathways under certain conditions (e.g., photolysis or with radical initiators).Ensure the reaction is performed in the dark and that reagents are free from radical initiators unless a radical pathway is intended.
Experimental Protocol: General Procedure for Electrophilic Fluorination
  • Reaction Setup: To a solution of the aminopyridine substrate in a suitable solvent (e.g., acetonitrile, or a chloroform/water mixture), add Selectfluor® (typically 1.1-1.5 equivalents).[4]

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS. Reactions are often complete within 1-2 hours.[4]

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite®, washing with additional solvent.[4]

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[4]

Visualizing the Decision Process for Electrophilic Fluorination

Selectfluor_Troubleshooting Start Start: Low Yield with Selectfluor® Check_Conversion Low/No Conversion? Start->Check_Conversion Check_Selectivity Multiple Products? Check_Conversion->Check_Selectivity No Degraded_Reagent Check Selectfluor® integrity (storage conditions) Check_Conversion->Degraded_Reagent Yes Solvent_System Optimize solvent system (e.g., MeCN, CHCl₃/H₂O) Check_Conversion->Solvent_System Yes Stoichiometry Adjust Selectfluor® stoichiometry (e.g., 1.1 eq.) Check_Selectivity->Stoichiometry Yes Directing_Groups Consider directing group effects and substrate design Check_Selectivity->Directing_Groups Yes Success Improved Yield and Selectivity Degraded_Reagent->Success Solvent_System->Success Stoichiometry->Success Directing_Groups->Success

Caption: Troubleshooting flowchart for electrophilic fluorination.

Guide 3: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful method for fluorination, particularly for electron-deficient pyridines. It involves the displacement of a leaving group (e.g., Cl, Br, NO₂) by a fluoride source.

Common Issues and Solutions:

Problem Potential Cause Recommended Solution
Low reactivity The pyridine ring is not sufficiently electron-deficient; poor leaving group.The presence of electron-withdrawing groups ortho or para to the leaving group is crucial. Nitro groups are excellent activators. For less activated systems, harsher conditions (high temperature, polar aprotic solvent like DMSO or DMF) may be necessary. The reactivity of halopyridines in SNAr generally follows F > Cl > Br > I (as the leaving group), but for fluorination, the leaving group is typically Cl or Br. The reaction of 2-fluoropyridine with NaOEt in EtOH is 320 times faster than that of 2-chloropyridine, highlighting the activating effect of fluorine for subsequent substitutions.[13]
Defluorination of the product If the product is also susceptible to SNAr, it can react with other nucleophiles present in the reaction mixture.Use a controlled amount of the nucleophile. If possible, choose reaction conditions where the starting material is more reactive than the product.
Competing amination In reactions with aminopyridines, intermolecular amination can compete with fluorination.Protect the amino group before the SNAr reaction.
Hydrolysis of leaving group Presence of water can lead to substitution by hydroxide instead of fluoride.Use an anhydrous fluoride source (e.g., spray-dried KF) and anhydrous polar aprotic solvents.

Visualizing SNAr Mechanism and Side Reactions

SNAr_Fluorination cluster_main SₙAr Main Pathway cluster_side Potential Side Reactions Start_Mat Activated Aminopyridine (with leaving group X) Meisenheimer Meisenheimer Complex (intermediate) Start_Mat->Meisenheimer + F⁻ Hydrolysis_Product Hydroxypyridine Start_Mat->Hydrolysis_Product + H₂O (hydrolysis) Dimerization_Product Dimer/Polymer Start_Mat->Dimerization_Product Self-condensation Fluoride Fluoride Source (e.g., KF) Product Fluorinated Aminopyridine Meisenheimer->Product - X⁻

References

Technical Support Center: 5-Fluoro-3-methylpyridin-2-ylamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Fluoro-3-methylpyridin-2-ylamine. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of optimizing reaction temperature, a critical parameter for achieving high yield and purity. Below, you will find a series of troubleshooting questions and detailed answers grounded in established chemical principles.

Troubleshooting Guide & FAQs: Temperature Optimization

This section directly addresses common issues encountered during the synthesis of this compound, with a focus on the causal relationship between temperature and reaction outcomes.

Q1: My reaction is proceeding very slowly, or not at all, resulting in a low yield. How can I be sure temperature is the culprit?

A1: Temperature is fundamentally linked to reaction kinetics. The synthesis of 2-aminopyridines, often proceeding through a nucleophilic aromatic substitution (SNAr) pathway, requires sufficient thermal energy to overcome the activation barrier.

  • Causality: The amination of a halopyridine precursor is an endergonic process that necessitates energy input. If the temperature is too low, the reacting molecules lack the kinetic energy for effective collisions, leading to an impractically slow reaction rate. Studies on related amination reactions of polyhalogenated pyridines have shown that lowering the temperature from 140°C to 100°C can result in a significant drop in yield, from 99% to as low as 36%.[1][2]

  • Troubleshooting Steps:

    • Confirm Reagent Integrity: First, ensure all starting materials and reagents are pure and active.

    • Incremental Temperature Increase: Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction progress closely using an appropriate analytical method (TLC, LC-MS, or GC-MS).

    • Consider Solvent Choice: The solvent's boiling point dictates the maximum achievable temperature. High-boiling polar aprotic solvents (e.g., DMF, DMSO, NMP) are often used to facilitate these reactions at elevated temperatures.[1][2]

Q2: I increased the temperature to drive the reaction to completion, but now my yield has decreased and I'm observing significant impurity formation. What is happening?

A2: While heat accelerates the desired reaction, excessive temperature can promote undesirable side reactions and degradation pathways. Finding the optimal temperature is a balancing act between reaction rate and selectivity.

  • Causality & Potential Side Reactions:

    • Thermal Decomposition: The starting materials, intermediates, or the this compound product itself may have limited thermal stability.[3] Exceeding this stability threshold can lead to the formation of tar-like substances and a drop in the mass balance.

    • Loss of Regioselectivity: In pyridine synthesis, temperature can influence where a substituent adds to the ring.[4] While the fluorine and methyl groups on the precursor strongly direct the incoming amine, very high temperatures can sometimes overcome these directing effects, leading to isomeric impurities.

    • Competing Reactions: Higher temperatures can activate alternative reaction pathways that are kinetically inaccessible at lower temperatures. This could include dimerization of the starting material or reactions with the solvent.

Below is a troubleshooting workflow for addressing low yield, a common issue in pyridine synthesis.

G start Low Yield or Purity check_temp Is Temperature Optimized? start->check_temp temp_low Reaction Slow / Incomplete? check_temp->temp_low temp_high Excess Impurities / Decomposition? check_temp->temp_high increase_temp Action: Increase Temperature (e.g., in 15°C increments) temp_low->increase_temp Yes monitor Monitor via LC-MS/TLC temp_low->monitor No decrease_temp Action: Decrease Temperature (e.g., in 15°C increments) temp_high->decrease_temp Yes temp_high->monitor No increase_temp->monitor decrease_temp->monitor

Caption: Troubleshooting workflow for temperature-related issues.

Q3: What is a sensible temperature range to begin my optimization experiments?

A3: The ideal temperature is highly dependent on the specific synthetic methodology.

  • For Nucleophilic Aromatic Substitution (SNAr): If you are substituting a leaving group (e.g., chlorine or bromine) with an amine source, a common starting point is between 100°C and 140°C .[1][2] Some systems may require even higher temperatures.

  • For Palladium-Catalyzed Amination (Buchwald-Hartwig): These reactions often proceed under milder conditions. A starting temperature of 80°C to 110°C is generally recommended. Using robust phosphine ligands can sometimes allow for even lower temperatures.[5]

  • For Multi-step Syntheses: Be aware that different steps in a sequence can have vastly different optimal temperatures. For instance, a diazotization step might require cooling to -5°C to 0°C, while a subsequent Schiemann reaction to introduce fluorine could require heating to 130°C.[6]

The following diagram illustrates the conceptual relationship between temperature, reaction rate, and product purity, highlighting the optimal window.

G cluster_0 Effect of Temperature on Reaction Outcome cluster_1 cluster_2 cluster_3 Too Low Low Temperature Zone Optimal Window Optimal Temperature Zone Too Low->Optimal Window Increasing Temperature Too High High Temperature Zone Optimal Window->Too High Increasing Temperature Rate: Too Slow\nPurity: High\n(Unreacted SM) Rate: Too Slow Purity: High (Unreacted SM) Rate: Fast\nPurity: High\n(Desired Product) Rate: Fast Purity: High (Desired Product) Rate: Very Fast\nPurity: Low\n(Side Products) Rate: Very Fast Purity: Low (Side Products)

Caption: Finding the optimal reaction temperature window.

Data Summary and Protocols

Table 1: General Impact of Temperature on Amination Reactions
Temperature RangeTypical Reaction RateAnticipated YieldPotential Purity IssuesRecommended Action
< 80°C Very Slow / NegligibleLow to NoneHigh purity of unreacted starting material.Insufficient activation energy. Increase temperature.[5]
80°C – 120°C Moderate to FastGood to OptimalGenerally high purity. Minor side products may appear.Ideal range for initial optimization studies.
120°C – 160°C Very FastMay be optimal or decreasingIncreased risk of side products and decomposition.[1][2]Proceed with caution. Monitor purity closely.
> 160°C Extremely FastTypically LowSignificant decomposition, potential for tar/polymer formation.Likely exceeds thermal stability of components. Avoid.[3]
Experimental Protocol: Temperature Screening Study

This protocol outlines a parallel synthesis approach to efficiently determine the optimal reaction temperature.

Objective: To identify the temperature that provides the best balance of reaction time, yield, and purity for the synthesis of this compound.

Methodology:

  • Preparation: In a glovebox or under an inert atmosphere, prepare a master mix of all reagents (except for the limiting reagent, if desired) and solvent to ensure consistency across all reactions.

  • Reaction Setup:

    • Dispense equal aliquots of the master mix into four separate reaction vessels suitable for the intended temperature and pressure (e.g., sealed microwave vials or small round-bottom flasks with condensers).

    • Add the limiting reagent to each vessel.

    • Seal or equip each vessel with a condenser and place them in separate pre-heated reaction blocks or oil baths set to different temperatures (e.g., 90°C, 110°C, 130°C, 150°C ).

  • Monitoring:

    • At regular intervals (e.g., every 1-2 hours), carefully take a small aliquot from each reaction.

    • Quench the aliquot and analyze it by TLC or LC-MS to monitor the consumption of starting material and the formation of the desired product and any impurities.

  • Analysis and Workup:

    • Once a reaction appears complete or has reached a plateau, cool it to room temperature.

    • Perform an identical aqueous workup and extraction for each reaction.

    • Isolate the crude product and determine the crude yield.

  • Purification and Characterization:

    • Purify each crude sample using flash column chromatography.

    • Calculate the isolated yield for each temperature point.

    • Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.

References

5-Fluoro-3-methylpyridin-2-ylamine stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for 5-Fluoro-3-methylpyridin-2-ylamine (CAS 886365-56-6). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability and degradation challenges associated with this compound. Due to the limited availability of specific stability data in published literature, this document provides a framework based on established chemical principles of aminopyridines and fluorinated heterocycles. It offers a proactive approach to identifying and mitigating potential issues in your research.

The core of this guide is a series of frequently asked questions (FAQs) and troubleshooting scenarios. We will delve into the likely factors affecting the stability of this compound and provide detailed protocols for conducting forced degradation studies. These studies are essential for elucidating degradation pathways and developing stability-indicating analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that could influence the stability of this compound?

A1: Based on the structure, which combines an aminopyridine core with a fluoro and a methyl substituent, the primary stability concerns are susceptibility to oxidation, photodegradation, and, to a lesser extent, hydrolysis under extreme pH conditions. Aminopyridines are known to be sensitive to oxidative conditions, and the electron-rich nature of the ring, enhanced by the amino group, can make it a target for electrophilic attack and oxidation.[1] The presence of a C-F bond introduces the possibility of photodegradation, a common pathway for halogenated aromatic compounds.[2]

Q2: How should I properly store this compound?

A2: Most suppliers recommend storing the solid compound at 4°C, protected from light.[3] This is a prudent measure to minimize both thermal and photolytic degradation. For solutions, it is advisable to prepare them fresh. If storage of solutions is necessary, they should be kept at low temperatures (2-8°C), protected from light, and potentially under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Q3: What are the likely degradation pathways for this molecule?

A3: While specific pathways for this molecule are not documented, we can infer potential routes from related structures:

  • Oxidation: The primary site of oxidation is likely the amino group or the pyridine nitrogen, leading to the formation of N-oxides or nitro derivatives.

  • Photodegradation: Exposure to light, particularly UV radiation, could lead to the cleavage of the C-F bond, resulting in defluorination.[2] The presence of other substituents on the pyridine ring will influence the lability of this bond.

  • Hydrolysis: While generally less reactive to hydrolysis, under strongly acidic or basic conditions, degradation could be initiated. However, the C-F and C-N bonds in the aromatic ring are typically stable to hydrolysis under moderate conditions.[4]

Q4: Why are forced degradation studies necessary for this compound?

A4: Forced degradation, or stress testing, is a critical component of pharmaceutical development and is mandated by regulatory bodies like the ICH.[5] These studies intentionally degrade the compound under more severe conditions than it would typically encounter. The primary goals are to:

  • Identify likely degradation products.

  • Understand the degradation pathways.

  • Develop and validate a "stability-indicating" analytical method that can accurately separate and quantify the intact compound from its degradants.[6]

Troubleshooting Common Experimental Issues

This section addresses specific problems you might encounter during your experiments and provides a logical approach to resolving them.

Problem 1: I am observing unexpected peaks in my HPLC analysis of a recently prepared solution of this compound.

Possible Causes & Troubleshooting Steps:

  • Oxidative Degradation: The 2-amino group makes the pyridine ring susceptible to oxidation from dissolved oxygen in your solvent or exposure to air.

    • Immediate Action: Sparge your mobile phase and sample diluent with helium or nitrogen. Prepare fresh samples and analyze immediately. .

  • Photodegradation: If your laboratory has significant natural or fluorescent light, the compound may be degrading upon exposure.

    • Immediate Action: Use amber vials or wrap your sample vials in aluminum foil. Minimize the exposure of the stock solution and samples to light.

  • Contaminated Solvent or Glassware: Impurities in the solvent or residues on glassware can react with the compound.

    • Immediate Action: Use fresh, HPLC-grade solvents. Ensure all glassware is scrupulously clean.

Below is a workflow to guide your troubleshooting process.

G start Unexpected Peaks in HPLC check_purity Verify Purity of Starting Material start->check_purity fresh_prep Prepare Fresh Solution in Amber Vial check_purity->fresh_prep sparge Use Degassed Solvents fresh_prep->sparge reanalyze Re-analyze Immediately sparge->reanalyze peaks_persist Peaks Persist? reanalyze->peaks_persist no_peaks Issue Resolved: Likely Oxidation/Photodegradation peaks_persist->no_peaks No forced_degradation Initiate Forced Degradation Study peaks_persist->forced_degradation Yes identify_degradants Identify Degradation Products (LC-MS) forced_degradation->identify_degradants

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Problem 2: The color of my solid this compound has changed from off-white to a yellowish or brownish hue over time.

Possible Causes & Troubleshooting Steps:

  • Oxidation/Degradation: This is the most likely cause. Even in solid form, slow oxidation can occur, especially if the container has been opened multiple times or is not sealed properly. Exposure to light can also cause discoloration.

    • Action: Confirm the purity of the material using a validated analytical method (e.g., HPLC, NMR). If degradation is confirmed, it is recommended to use a fresh, pure batch for sensitive experiments. To prevent this in the future, store the compound under an inert atmosphere (argon or nitrogen) in a tightly sealed container, protected from light at the recommended temperature.

Protocols for Forced Degradation Studies

The following are detailed protocols for conducting forced degradation studies on this compound. The goal is to achieve 5-20% degradation to ensure that the analytical method is challenged appropriately.[7][8]

Analytical Method Development (Starting Point)

A stability-indicating HPLC method is crucial. A good starting point for method development would be a reversed-phase C18 column with a gradient elution.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (determine by UV scan, likely around 254 nm or 270 nm).

  • Injection Volume: 10 µL

  • Sample Concentration: 1 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water).

Protocol 1: Hydrolytic Degradation
  • Preparation: Prepare three solutions of this compound at 1 mg/mL in:

    • 0.1 M HCl (Acidic)

    • Purified Water (Neutral)

    • 0.1 M NaOH (Basic)

  • Stress Condition: Incubate the solutions at 60°C.

  • Time Points: Withdraw aliquots at 0, 2, 6, 12, and 24 hours.

  • Sample Quenching:

    • For the acidic sample, neutralize with an equivalent amount of 0.1 M NaOH.

    • For the basic sample, neutralize with an equivalent amount of 0.1 M HCl.

    • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the samples by the developed HPLC method.

Protocol 2: Oxidative Degradation
  • Preparation: Prepare a solution of this compound at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile). Add 3% hydrogen peroxide.

  • Stress Condition: Keep the solution at room temperature, protected from light.

  • Time Points: Withdraw aliquots at 0, 2, 6, 12, and 24 hours.

  • Sample Quenching: The reaction can be quenched by adding a reducing agent like sodium bisulfite, but care must be taken to ensure it doesn't interfere with the chromatography. Dilution is often sufficient to stop the reaction for analytical purposes.

  • Analysis: Analyze the samples by HPLC.

Protocol 3: Thermal Degradation
  • Solid State: Place a small amount of the solid compound in a vial and heat it in an oven at 80°C.

  • Solution State: Prepare a 1 mg/mL solution in a suitable solvent and heat at 60°C.

  • Time Points: For the solid, take samples at 1, 3, and 5 days. For the solution, follow the time points in Protocol 1.

  • Analysis: For the solid, dissolve in a suitable solvent before HPLC analysis. For the solution, analyze directly after dilution.

Protocol 4: Photolytic Degradation
  • Preparation: Prepare a 1 mg/mL solution of the compound. Place it in a clear glass vial. Prepare a control sample in an amber vial.

  • Stress Condition: Expose the clear vial to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[5]

  • Analysis: Analyze the stressed and control samples by HPLC.

Data Summary Table

The following table outlines the recommended conditions for forced degradation studies and the potential, hypothesized degradation products based on the chemistry of related compounds.

Stress ConditionReagent/ConditionTemperatureDurationPotential Degradation Products
Acid Hydrolysis 0.1 M HCl60°C24 hoursMinimal degradation expected, potential for slow hydrolysis if other labile groups are present.
Base Hydrolysis 0.1 M NaOH60°C24 hoursMinimal degradation expected.
Oxidation 3% H₂O₂Room Temp24 hours5-Fluoro-3-methylpyridin-2-amine-N-oxide, Nitro-derivatives.
Thermal (Solid) Dry Heat80°C5 daysUnspecified decomposition products.
Thermal (Solution) Dry Heat60°C24 hoursUnspecified decomposition products.
Photolytic ICH Q1B LightAmbientAs per ICHDefluorinated products, other radical-mediated degradation products.

Visualizing Potential Degradation Pathways

The following diagram illustrates the hypothesized major degradation pathways for this compound.

G cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photolysis Photodegradation (UV Light) parent This compound n_oxide N-Oxide Derivative parent->n_oxide Oxidation nitro Nitro Derivative parent->nitro Oxidation defluorinated Defluorinated Product parent->defluorinated Photolysis ring_cleavage Ring Cleavage Products defluorinated->ring_cleavage Further Degradation

Caption: Hypothesized degradation pathways for this compound.

References

Technical Support Center: Navigating the Labyrinth of Fluorinated Pyridine Intermediate Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the unique and often complex challenges encountered during the purification of fluorinated pyridine intermediates. For researchers, medicinal chemists, and process development scientists, these molecules are of immense value due to their prevalence in pharmaceuticals and agrochemicals.[1][2] The strategic incorporation of fluorine can dramatically alter a molecule's physicochemical properties, leading to enhanced metabolic stability, binding affinity, and bioavailability.[1][3] However, these same properties introduce significant hurdles in purification.

This guide is structured to provide practical, experience-driven advice in a question-and-answer format, moving beyond simple procedural lists to explain the underlying chemical principles. Our goal is to empower you with the knowledge to troubleshoot effectively and develop robust purification strategies.

Troubleshooting Guide: Common Experimental Issues & Solutions

This section addresses specific problems you may encounter in the lab, offering both diagnostic insights and actionable protocols.

Question 1: My fluorinated pyridine is streaking badly on a standard silica gel TLC plate, and column chromatography is giving poor separation with significant tailing. What's happening and how can I fix it?

Answer: This is a classic problem rooted in the basicity of the pyridine nitrogen and the acidic nature of standard silica gel.

  • The "Why": The lone pair of electrons on the pyridine nitrogen, even when attenuated by fluorine's electron-withdrawing effects, can interact strongly with the acidic silanol (Si-OH) groups on the surface of silica gel.[4] This strong interaction leads to a non-ideal equilibrium during elution, causing the compound to "streak" or "tail" down the column, resulting in poor separation from impurities. The pKa of the pyridinium ion is a key factor; while fluorine substitution lowers the pKa (making the pyridine less basic), significant interaction can still occur.[5]

  • Troubleshooting Protocol:

    • Neutralize the Stationary Phase: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase.

      • Step 1: Start by adding 0.5-1% triethylamine (NEt₃) or ammonia (as a solution in methanol) to your eluent system (e.g., ethyl acetate/hexanes).

      • Step 2: Run a new TLC with the modified eluent. You should observe a significant reduction in tailing and a more compact spot.

      • Step 3: Apply this modified mobile phase to your flash column chromatography for improved separation.

    • Consider Alternative Stationary Phases: If basic modifiers don't resolve the issue or are incompatible with your molecule:

      • Alumina (Neutral or Basic): Alumina is a less acidic stationary phase and can be an excellent alternative for purifying basic compounds.

      • Deactivated Silica: Using commercially available end-capped or deactivated silica gel can minimize silanol interactions.[6]

      • Reverse-Phase Chromatography: If your compound is sufficiently non-polar, C18 or other reverse-phase silica gels can be used. For highly fluorinated compounds, specialized fluorinated stationary phases (like pentafluorophenyl (PFP) or perfluoroalkyl phases) can offer unique selectivity and enhanced retention.[7][8]

Question 2: I'm struggling to separate regioisomers of my fluorinated pyridine. Their Rf values are nearly identical on TLC.

Answer: Separating isomers, particularly positional isomers, is a common and significant challenge because their polarity and molecular weight are often very similar. Success here hinges on exploiting subtle differences in their interaction with the stationary and mobile phases.

  • The "Why": The position of the fluorine atom can subtly influence the molecule's dipole moment and its ability to engage in specific interactions (like hydrogen bonding or π-π stacking). Standard chromatography conditions may not be sufficient to resolve these minor differences.

  • Troubleshooting Protocol:

    • Optimize Selectivity in Normal Phase:

      • Change Mobile Phase Composition: Switching one of the eluent components can alter selectivity. For example, replacing ethyl acetate with dichloromethane (DCM) or methyl tert-butyl ether (MTBE) changes the hydrogen bonding characteristics of the mobile phase.

      • Utilize Specialized Columns: As mentioned, a pentafluorophenyl (PFP) stationary phase can be particularly effective. It offers multiple interaction modes, including hydrophobic, π-π, dipole, and ion-exchange, which can be highly effective for separating isomers of fluorinated aromatics.[8]

    • Employ High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC is the method of choice due to its superior resolving power.[9]

      • Step 1: Analytical Method Development: Develop a separation method on an analytical HPLC system. Screen different columns (e.g., C18, Phenyl-Hexyl, PFP) and mobile phases (e.g., acetonitrile/water vs. methanol/water, with additives like trifluoroacetic acid (TFA) or formic acid).[6]

      • Step 2: Scale-Up: Once baseline separation is achieved, scale the method to a preparative HPLC system to isolate the isomers in sufficient quantity.

    • Consider Crystallization: If the isomers are solid, fractional crystallization can be a powerful, scalable purification technique.

      • Step 1: Solvent Screening: Screen a variety of solvents and solvent pairs (e.g., ethanol/water, ethyl acetate/hexanes, DCM/heptane) to find a system where one isomer is significantly less soluble than the other.

      • Step 2: Controlled Cooling: Dissolve the mixture in a minimal amount of hot solvent and allow it to cool slowly. The less soluble isomer should crystallize out first. Seeding with a pure crystal can aid this process.

Question 3: My final product is contaminated with residual pyridine from the reaction. How do I remove it effectively?

Answer: This is a work-up issue. Pyridine, being a basic and water-miscible organic solvent, can be tricky to remove completely by simple evaporation.

  • The "Why": Pyridine's basicity allows it to be protonated by an acid, forming a water-soluble pyridinium salt. This change in solubility is the key to its removal.

  • Troubleshooting Protocol: Acidic Wash

    • Step 1: Dissolution: Dissolve your crude product in an organic solvent that is immiscible with water, such as ethyl acetate, DCM, or diethyl ether.

    • Step 2: Extraction: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid solution. A 1 M or 5% solution of hydrochloric acid (HCl) is typically effective.[4][10] The basic pyridine will react to form pyridinium chloride, which is highly soluble in the aqueous layer.

    • Step 3: Separation: Drain the aqueous layer. Repeat the acidic wash one or two more times to ensure complete removal.

    • Step 4: Neutralization and Drying: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any excess acid, followed by a wash with brine to remove bulk water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Alternative Method: Azeotropic Removal

    • For trace amounts of pyridine, co-evaporation with a solvent like toluene can be effective.[4] Toluene forms a low-boiling azeotrope with pyridine, facilitating its removal during rotary evaporation.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling and purifying fluorinated pyridine intermediates? A1: Fluorinated organic compounds can have unique toxicological profiles and should always be handled with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety glasses. Some fluorinating agents and their byproducts can be highly toxic or corrosive.[4] It is crucial to consult the Safety Data Sheet (SDS) for every compound you are working with.

Q2: My fluorinated pyridine seems to be degrading on the silica gel column. What could be the cause? A2: While the carbon-fluorine bond is very strong, the overall stability of the molecule can be compromised.[4] The acidic nature of silica gel can catalyze the degradation of sensitive compounds. If you suspect instability, switching to a more inert stationary phase like neutral alumina or using a deactivated silica gel is recommended. Additionally, minimizing the time the compound spends on the column by using a faster flow rate can help.[4]

Q3: Is distillation a viable method for purifying fluorinated pyridines? A3: Yes, distillation can be very effective, especially for thermally stable, lower-boiling point compounds.[11][12][13] However, there are key considerations:

  • Azeotropes: Pyridine and its derivatives can form azeotropes with water, making it difficult to remove water completely by simple distillation.[14] Prior drying with agents like KOH or CaH₂ is often necessary.[14]

  • Close Boiling Points: Impurities with similar boiling points (e.g., regioisomers or homologs) will be difficult to separate. In these cases, fractional distillation with a high-efficiency column (e.g., a Vigreux or packed column) is required.

  • Thermal Stability: Ensure your compound is stable at its boiling point before attempting distillation on a large scale.

Q4: How does the position and number of fluorine atoms affect the choice of purification strategy? A4: The degree and pattern of fluorination profoundly impact a molecule's properties, which in turn dictates the purification strategy.

  • Basicity (pKa): Each fluorine atom added to the pyridine ring decreases its basicity due to the inductive effect.[5] A less basic pyridine will have weaker interactions with acidic silica gel, potentially reducing tailing.

  • Lipophilicity (logD): Fluorination generally increases lipophilicity, but the effect is not always linear and can be counterintuitive depending on the substitution pattern.[5] This change in lipophilicity will affect the compound's retention in both normal- and reverse-phase chromatography.

  • Chromatographic Behavior: Highly fluorinated compounds exhibit unique "fluorophilicity." They can be strongly retained on fluorinated stationary phases, allowing for excellent separation from non-fluorinated or less-fluorinated impurities.[8][15]

Q5: What are the best analytical techniques to assess the purity of my final fluorinated pyridine intermediate? A5: A combination of methods is always recommended for rigorous purity assessment.[9]

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. Crucially, ¹⁹F NMR is invaluable for confirming the presence and purity of fluorinated compounds. The absence of unexpected fluorine-containing signals is a strong indicator of purity.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a sensitive measure of purity by separating the sample chromatographically and confirming the molecular weight of the main component and any impurities.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for volatile and thermally stable compounds, providing high-resolution separation and mass information.[16]

Visualized Workflows

General Purification Strategy for a Crude Fluorinated Pyridine

Purification_Workflow cluster_start Initial Work-up & Analysis cluster_purification Primary Purification cluster_final Final Polish & Verification Crude Crude Reaction Mixture Workup Aqueous Work-up (e.g., Acidic Wash) Crude->Workup Analysis Initial Purity Check (TLC, LC-MS) Workup->Analysis Column Column Chromatography (Silica, Alumina, or RP) Analysis->Column Primary Method Distill Distillation (If Volatile & Stable) Analysis->Distill Alternative Crystallize Crystallization (If Solid) Analysis->Crystallize Alternative Prep_HPLC Preparative HPLC (For Isomers/High Purity) Column->Prep_HPLC If Needed Final_Analysis Final Purity Analysis (NMR, LC-MS, GC-MS) Column->Final_Analysis Distill->Final_Analysis Crystallize->Final_Analysis Prep_HPLC->Final_Analysis Pure_Product Pure Fluorinated Pyridine Intermediate Final_Analysis->Pure_Product

Caption: A decision workflow for purifying fluorinated pyridine intermediates.

Troubleshooting Chromatography Tailing

Tailing_Troubleshooting Start Problem: Severe Tailing on Silica Gel Add_Base Add Basic Modifier to Eluent (e.g., 1% NEt₃) Start->Add_Base Check_TLC Run TLC with Modified Eluent Add_Base->Check_TLC Change_Stationary Change Stationary Phase Check_TLC->Change_Stationary Tailing Persists Success Problem Resolved: Proceed with Column Check_TLC->Success Tailing Fixed Use_Alumina Use Neutral/Basic Alumina Change_Stationary->Use_Alumina Use_RP Use Reverse-Phase (C18) or Fluorinated Phase Change_Stationary->Use_RP Use_Alumina->Success Use_RP->Success

Caption: A troubleshooting tree for addressing peak tailing in chromatography.

References

Technical Support Center: Synthesis of 5-Fluoro-3-methylpyridin-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist Last Updated: January 5, 2026

Introduction: The Challenge of Purity in Aminofluoropyridine Synthesis

5-Fluoro-3-methylpyridin-2-ylamine is a critical building block in modern medicinal chemistry, valued for the unique properties imparted by its fluorine and methyl substituents. However, its synthesis is not without challenges. The primary route, a Nucleophilic Aromatic Substitution (SNAr) on a dihalogenated precursor, is often complicated by issues of regioselectivity, leading to isomeric impurities that are difficult to separate and can compromise the integrity of downstream applications.

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help researchers, scientists, and drug development professionals navigate the complexities of this synthesis and consistently achieve high purity.

Troubleshooting Guide: A Problem-Oriented Approach

This section is designed to address specific issues you may encounter during the synthesis.

Question 1: My final product shows two distinct spots on TLC and two isomeric masses in LC-MS. What is the likely impurity and how do I control it?

Answer:

This is the most common issue encountered and is almost certainly due to a lack of regioselectivity during the amination step. When starting from a precursor like 2,5-difluoro-3-methylpyridine, the ammonia nucleophile can attack either the C2 or C5 position.

  • Desired Reaction: Attack at the C2 position yields This compound .

  • Side Reaction: Attack at the C5 position yields the regioisomeric impurity, 2-Fluoro-3-methylpyridin-5-ylamine .

The electronic environment of the pyridine ring makes the C2 position generally more electrophilic and thus more susceptible to nucleophilic attack. However, this preference can be eroded by suboptimal reaction conditions.

Root Cause Analysis & Solutions:

  • Reaction Temperature is Too High: Elevated temperatures provide enough energy to overcome the activation barrier for the less favored C5 attack, leading to a mixture of isomers.

    • Solution: Maintain a lower, controlled reaction temperature. For amination with aqueous ammonia, a temperature range of 80-100°C in a sealed vessel is often sufficient. Avoid aggressive heating above 120°C. Monitor the reaction progress by TLC or HPLC to find the optimal balance between reaction time and selectivity.

  • Solvent Choice: The polarity and hydrogen-bonding capability of the solvent can influence regioselectivity.[1] Aprotic polar solvents like DMSO or NMP are often used, but their properties can affect the stability of the intermediate Meisenheimer complexes for each pathway differently.

    • Solution: If isomer formation is high, consider switching to a less polar aprotic solvent or a protic solvent like n-propanol.[2] Running solvent screens in parallel on a small scale can identify the optimal medium for your specific substrate.

  • Pressure Control: When using ammonia, the reaction is typically run in a sealed pressure vessel to maintain a sufficient concentration of the nucleophile. Inconsistent pressure can lead to variable reaction rates and selectivity.

    • Solution: Ensure your reaction vessel is properly sealed and can maintain consistent pressure throughout the heating cycle. Use a pressure-rated reactor for safety and reproducibility.

// Nodes sub [label="2,5-Difluoro-\n3-methylpyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; nh3 [label="NH3 (aq)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Pathway 1 (Desired) ts1 [label="Transition State\n(C2 Attack)", shape=diamond, fillcolor="#E6F4EA", fontcolor="#202124"]; prod1 [label="Desired Product:\n5-Fluoro-3-methyl-\npyridin-2-ylamine", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Pathway 2 (Side Reaction) ts2 [label="Transition State\n(C5 Attack)", shape=diamond, fillcolor="#FCE8E6", fontcolor="#202124"]; prod2 [label="Regioisomeric Impurity:\n2-Fluoro-3-methyl-\npyridin-5-ylamine", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges sub -> ts1 [label=" Favored Pathway\n (Lower Temp)", color="#34A853"]; nh3 -> ts1 [style=dotted]; ts1 -> prod1;

sub -> ts2 [label=" Unfavored Pathway\n (Higher Temp)", color="#EA4335"]; nh3 -> ts2 [style=dotted]; ts2 -> prod2; } .dot Caption: Control of reaction temperature is critical to favor the desired C2 attack pathway.

Question 2: My reaction is sluggish and I have a significant amount of unreacted starting material. Can I just increase the temperature?

Answer:

While increasing the temperature will accelerate the reaction, it is a risky strategy, as explained in Question 1. It will likely decrease your regioselectivity and lead to a more complex purification. First, consider other parameters.

Root Cause Analysis & Solutions:

  • Insufficient Ammonia Concentration: The reaction rate is dependent on the concentration of the nucleophile.

    • Solution: Use a more concentrated solution of aqueous ammonia (e.g., 28-30%). Ensure the reaction vessel is well-sealed to prevent the loss of ammonia gas upon heating. Alternatively, using ammonia dissolved in an organic solvent like methanol or 1,4-dioxane can sometimes improve solubility and reaction rates.

  • Poor Mixing: In a biphasic system (if using an organic co-solvent) or with solid starting material, inefficient stirring can limit the reaction rate.

    • Solution: Ensure vigorous and efficient stirring throughout the reaction. For larger scales, mechanical stirring is superior to magnetic stirring.

  • Deactivation of Starting Material: The presence of strong acids can protonate the pyridine nitrogen, deactivating the ring towards nucleophilic attack.

    • Solution: Ensure all reagents and solvents are free from acidic contaminants. The reaction itself is basic, which should not be an issue unless there is significant contamination.

Question 3: I'm seeing a byproduct with a mass corresponding to the replacement of a fluorine atom with a hydroxyl group. What is causing this?

Answer:

You are observing a hydrolysis side reaction, leading to the formation of a pyridone impurity (e.g., 5-fluoro-3-methylpyridin-2(1H)-one ). This occurs when water acts as a nucleophile instead of ammonia.

Root Cause Analysis & Solutions:

  • Excessively High Temperatures: Hydrolysis becomes more competitive with amination at very high temperatures (>150°C), especially with prolonged reaction times.

    • Solution: Adhere to the recommended temperature range (80-120°C). The goal is to find a temperature that drives the amination to completion in a reasonable timeframe without promoting significant hydrolysis.

  • Low Ammonia Concentration: If the concentration of ammonia is too low (e.g., due to evaporation from a poorly sealed vessel), water, being the solvent, can more effectively compete as the nucleophile.

    • Solution: Use concentrated aqueous ammonia and ensure a tightly sealed reaction system. This maintains a high molar ratio of ammonia to water, favoring the desired amination pathway.

Frequently Asked Questions (FAQs)

Q: What is the best starting material? 2,5-difluoro-3-methylpyridine or 2-chloro-5-fluoro-3-methylpyridine? A: Both can be effective. Fluorine is typically a better leaving group than chlorine in SNAr reactions on electron-deficient rings, meaning the reaction with 2,5-difluoro-3-methylpyridine may proceed under milder conditions.[3] However, the C-Cl bond is weaker, and selectivity can sometimes be tuned based on the different reactivities of the halogens. The choice often comes down to the commercial availability and cost of the starting material.

Q: How can I effectively purify the final product away from the regioisomeric impurity? A: This is challenging as the isomers often have very similar polarities.

  • Fractional Crystallization: This is the most effective method on a larger scale. The two isomers may have different solubilities in a given solvent system. Experiment with solvent/anti-solvent systems like Isopropanol/Heptane, Toluene/Heptane, or Ethyl Acetate/Hexane. Seeding with a pure crystal of the desired product can be beneficial.

  • Column Chromatography: While effective for small-scale purification, it can be costly and time-consuming for large quantities. A standard silica gel column using a gradient of ethyl acetate in hexanes or dichloromethane in methanol can typically resolve the two isomers.

  • Acid/Base Extraction: An initial aqueous acid wash (e.g., dilute HCl) will extract both basic aminopyridine isomers into the aqueous layer, separating them from non-basic impurities like unreacted starting material. After neutralization with a base (e.g., NaOH), the products can be back-extracted into an organic solvent. This will not, however, separate the isomers from each other.

Q: What analytical techniques are best for identifying the regioisomeric impurity? A:

  • 1H NMR: The coupling constants between the fluorine atom and the adjacent aromatic protons will be different for each isomer. The desired product (5-Fluoro) will show a characteristic coupling pattern for the proton at C4 and C6. The isomeric impurity (2-Fluoro) will have a different pattern.

  • LC-MS: This is excellent for confirming the presence of an isomer (same mass, different retention time) and for tracking the success of purification steps.

  • GC-MS: Can also be used to separate and identify the volatile isomers.

Key Data & Protocols

Table 1: Common Impurities and Their Identification
Impurity NameStructureFormation PathwayRecommended Analytical Method
2-Fluoro-3-methyl-pyridin-5-ylamine (Structure of regioisomer)Lack of regioselectivity in SNArLC-MS (same M/Z, different RT), 1H NMR (different coupling constants)
2,5-Difluoro-3-methylpyridine (Structure of starting material)Incomplete reactionGC-MS, LC-MS
5-Fluoro-3-methyl-pyridin-2(1H)-one (Structure of pyridone)Hydrolysis by water at high temp.LC-MS (M/Z = [M-F+OH])
Protocol 1: Optimized Synthesis of this compound

Disclaimer: This procedure should only be performed by trained chemists in a suitable laboratory environment with appropriate safety precautions.

  • Reactor Setup: To a 100 mL pressure-rated glass reactor equipped with a magnetic stir bar, add 2,5-difluoro-3-methylpyridine (5.0 g, 38.7 mmol).

  • Reagent Addition: Add concentrated aqueous ammonia (28-30%, 50 mL).

  • Reaction: Seal the reactor tightly. Place the reactor in a pre-heated oil bath at 95°C. Stir the mixture vigorously for 12-18 hours.

    • Self-Validation Check: Monitor the reaction by taking a small aliquot (after cooling), diluting with ethyl acetate, and analyzing by TLC or LC-MS to check for the disappearance of the starting material.

  • Workup: After the reaction is complete, cool the reactor to room temperature. Carefully vent any excess pressure in a fume hood. Transfer the reaction mixture to a separatory funnel.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (1 x 50 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as a solid.

  • Purification: Recrystallize the crude solid from a mixture of isopropanol and heptane to yield pure this compound.

References

Troubleshooting guide for reactions involving 5-Fluoro-3-methylpyridin-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Fluoro-3-methylpyridin-2-ylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for reactions involving this versatile building block. The following sections offer solutions to common experimental challenges, backed by scientific principles and literature-supported evidence.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, properties, and reactivity of this compound.

Q1: What are the key physicochemical properties of this compound?

This compound is a substituted pyridine derivative. Its key properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₆H₇FN₂[1]
Molecular Weight126.13 g/mol [1]
AppearanceLight yellow to brown solid[2]
StorageStore under inert gas (nitrogen or Argon) at 2–8 °C[2]

Q2: How should I handle and store this compound to ensure its stability?

To maintain the integrity of this compound, it is crucial to store it in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., argon or nitrogen)[2]. Keep the container tightly sealed to prevent moisture and air exposure. Avoid contact with strong oxidizing agents, strong acids, and strong bases[3]. For handling, use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood[3][4].

Q3: What are the primary safety concerns associated with this compound?

This compound is classified as an irritant. It can cause skin and serious eye irritation[4]. Inhalation of dust or vapors should be avoided. In case of contact with skin or eyes, rinse immediately and thoroughly with water[4]. Always consult the Safety Data Sheet (SDS) before use for complete safety information[3][4].

Q4: What makes this compound a challenging substrate in cross-coupling reactions?

The structure of this compound presents unique challenges in popular cross-coupling reactions like Suzuki and Buchwald-Hartwig aminations. The lone pair of electrons on both the pyridine nitrogen and the exocyclic amino group can coordinate with and inhibit the palladium catalyst, effectively slowing down or halting the catalytic cycle[5][6]. The electron-donating nature of the amino group can also decrease the reactivity of the C-X bond (where X is a halide) towards oxidative addition, a critical step in the catalytic cycle[6].

Troubleshooting Guide for Cross-Coupling Reactions

This section provides a detailed guide to troubleshoot common issues encountered during Suzuki-Miyaura and Buchwald-Hartwig amination reactions with this compound.

Problem 1: Low or No Product Formation

A lack of product is a common frustration. The following table outlines potential causes and solutions.

Potential Cause Explanation Recommended Solution(s)
Catalyst Inhibition The Lewis basic nitrogen atoms of the pyridine ring and the amino group can bind to the palladium center, leading to catalyst deactivation.[5][6]1. Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which are known to be effective for heteroaryl couplings.[6] 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition.[6] 3. Use a Pre-catalyst: Modern pre-catalysts, like Buchwald G3 pre-catalysts, can provide a more active and stable catalytic species.[6]
Inactive Catalyst System For reactions involving aryl chlorides, the oxidative addition step is often slow and requires a more active catalyst system. Standard catalysts like Pd(PPh₃)₄ may not be effective.[5]1. Use a Pd(0) Source: Employ a direct Pd(0) source or ensure conditions are suitable for the complete reduction of a Pd(II) precatalyst. 2. Ligand Choice: Use electron-rich and sterically hindered phosphine ligands to facilitate oxidative addition.[5]
Suboptimal Base The choice of base is critical. An inappropriate base can lead to side reactions or fail to promote the catalytic cycle effectively.[6]1. Screen Bases: Weaker bases like K₂CO₃ or Cs₂CO₃ are often effective. For more challenging couplings, stronger bases like K₃PO₄ may be necessary.[5][6]
Oxygen Contamination Inadequate degassing of the reaction mixture can lead to oxidation and deactivation of the Pd(0) catalyst.[6]1. Inert Atmosphere: Ensure the reaction is set up and run under a strictly inert atmosphere (argon or nitrogen).[6] 2. Degassed Solvents: Use properly degassed solvents.
Problem 2: Formation of Byproducts

The presence of significant byproducts can complicate purification and reduce the yield of the desired product.

Observed Byproduct Identification Potential Cause Recommended Solution(s)
Protodeboronation Product Formation of the arene corresponding to the boronic acid starting material.Hydrolysis of the boronic acid, often promoted by aqueous conditions.[5][6]1. Use Boronic Esters: Pinacol esters or MIDA boronates are more stable towards hydrolysis.[6] 2. Anhydrous Conditions: Conduct the reaction under strictly anhydrous conditions.[6]
Dehalogenation Product Replacement of the halide on the starting material with a hydrogen atom.The palladium catalyst can react with sources of hydride in the reaction mixture (e.g., solvent, amine bases).[5][6]1. Avoid Hydride Sources: Choose a solvent less prone to acting as a hydride source.[6] 2. Optimize Reaction Time: Shorter reaction times, if sufficient for product formation, can minimize this side reaction.[6]
Homocoupling Product Dimerization of the boronic acid starting material.Can be caused by the presence of Pd(II) species, often resulting from incomplete reduction of a Pd(II) precatalyst or oxidation of the Pd(0) catalyst by oxygen.[5]1. Use a Pd(0) Source: Employ a direct Pd(0) source or ensure complete reduction of a Pd(II) precatalyst. 2. Inert Atmosphere: Maintain a strict inert atmosphere to prevent oxidation of the catalyst.[5]

Experimental Protocols

The following are generalized, step-by-step protocols for common cross-coupling reactions. Optimization may be required for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Add this compound derivative, arylboronic acid, and base to a dry flask. prep2 Evacuate and backfill with inert gas (3x). prep1->prep2 reac1 Add degassed solvent. prep2->reac1 reac2 Add Pd catalyst and ligand. reac1->reac2 reac3 Heat to 80-110 °C with stirring. reac2->reac3 reac4 Monitor by TLC or LC-MS. reac3->reac4 work1 Cool to room temperature. reac4->work1 work2 Dilute with organic solvent, wash with water and brine. work1->work2 work3 Dry organic layer, filter, and concentrate. work2->work3 work4 Purify by column chromatography. work3->work4

Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • This compound derivative (e.g., the corresponding halide)

  • Arylboronic acid (1.5 - 2.0 equivalents)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • K₃PO₄ (2.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Degassed water (optional, a small amount can be beneficial)

Procedure:

  • To an oven-dried reaction vessel, add the this compound derivative, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (and a small amount of degassed water if desired) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

Buchwald_Hartwig_Troubleshooting start Low or No Product Formation q1 Is the catalyst system appropriate? start->q1 q2 Is the base optimal? q1->q2 Yes sol1 Use bulky, electron-rich ligands (e.g., XPhos, SPhos). Consider a modern pre-catalyst. q1->sol1 No q3 Are there signs of side reactions? q2->q3 Yes sol2 Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). q2->sol2 No sol3 Address specific side reactions (see byproduct table). q3->sol3 Yes end Reaction Optimized q3->end No sol1->q2 sol2->q3 sol3->end

Caption: A decision tree for troubleshooting Buchwald-Hartwig amination.

Materials:

  • Aryl halide (e.g., 2-bromo-5-fluoro-3-methylpyridine)

  • Amine (1.2 equivalents)

  • Pd(OAc)₂ (1-2 mol%)

  • Xantphos (1.5-3 mol%)

  • Cs₂CO₃ (1.4 equivalents)

  • Anhydrous toluene or dioxane

Procedure:

  • In a glovebox, add Pd(OAc)₂, Xantphos, and Cs₂CO₃ to an oven-dried reaction vessel.

  • Add the aryl halide and the amine.

  • Add the anhydrous solvent.

  • Seal the vessel and heat to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

References

Technical Support Hub: Enhancing the Reactivity of 5-Fluoro-3-methylpyridin-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Fluoro-3-methylpyridin-2-ylamine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the unique reactivity of this substituted aminopyridine. Here, we provide in-depth, field-tested insights in a direct question-and-answer format to troubleshoot common experimental challenges and enhance reaction success.

Compound Overview & Reactivity Profile

This compound is a valuable building block characterized by a complex electronic profile. The pyridine nitrogen and the C5-fluoro substituent act as electron-withdrawing groups, decreasing the overall electron density of the ring. Conversely, the C2-amino and C3-methyl groups are electron-donating, activating the molecule. This push-pull relationship governs its reactivity, presenting both opportunities and challenges in synthesis. The primary amino group is a potent nucleophile, while the pyridine nitrogen can act as a Lewis base, often leading to catalyst inhibition in metal-catalyzed reactions.[1][2]

Visualizing the Electronic Landscape

The interplay of electron-donating and -withdrawing groups dictates the primary sites of reactivity on the molecule. Understanding this is key to predicting reaction outcomes and designing effective synthetic strategies.

Reactivity_Map cluster_molecule This compound cluster_effects Electronic Effects cluster_sites Predicted Reactive Sites mol N_acylation N-Acylation / Alkylation (Primary Amine) mol->N_acylation Most Nucleophilic Site N_coordination N-Coordination (Pyridine Ring) mol->N_coordination Catalyst Poisoning Site CH_activation C4/C6-H Activation mol->CH_activation Potential for Direct Functionalization EDG Electron-Donating Groups (Activating) NH2 -NH2 (Strong EDG) EDG->NH2 CH3 -CH3 (Weak EDG) EDG->CH3 EWG Electron-Withdrawing Groups (Deactivating) F -F (Strong EWG, Inductive) EWG->F PyN Pyridine N (EWG) EWG->PyN

Caption: Electronic influences on this compound reactivity.

Troubleshooting Guide: Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions involving 2-aminopyridines are notoriously challenging.[3] The endocyclic pyridine nitrogen and the exocyclic amino group can chelate to the metal center, leading to catalyst deactivation or "poisoning."[1][2] This section addresses common failures and how to mitigate them.

Question 1: My Suzuki-Miyaura coupling reaction with an aryl bromide is giving low to no yield. What is the primary cause of failure?

Answer: The most common failure mode for Suzuki couplings with 2-aminopyridine substrates is catalyst inhibition.[1] The Lewis basic nitrogen atoms of your starting material can coordinate strongly to the palladium center, preventing it from participating in the catalytic cycle.[1][4] Additionally, 2-halopyridines are generally less reactive than their corresponding benzene analogs, requiring more active catalyst systems to promote the initial oxidative addition step.[1]

Troubleshooting Steps:

  • Ligand Selection is Critical: Standard ligands like PPh₃ are often ineffective.[1] Switch to bulky, electron-rich biaryl phosphine ligands. These ligands form stable, highly active palladium complexes that are less susceptible to inhibition and more effective at activating C-Br bonds.

  • Choice of Base and Solvent: The base is not just a stoichiometric reagent; it plays a crucial role in the transmetallation step.[5][6] A solvent system of 1,4-dioxane/water is often effective, but for sensitive substrates, anhydrous conditions with toluene may be preferable.[7]

  • Thorough Degassing: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), leading to side reactions like boronic acid homocoupling.[1] Ensure your solvent is rigorously degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout.

ParameterStandard Condition (Often Fails)Recommended Starting PointAdvanced Optimization
Pd Precursor Pd(PPh₃)₄Pd₂(dba)₃ or Pd(OAc)₂Pd₂(dba)₃
Ligand PPh₃SPhos or XPhosRuPhos or BrettPhos
Base Na₂CO₃K₃PO₄ or Cs₂CO₃K₃PO₄
Solvent Toluene1,4-Dioxane / H₂O (5:1)Toluene (anhydrous)
Temperature 80 °C100-110 °C110 °C
Question 2: I am attempting a Buchwald-Hartwig amination with a secondary amine and observing significant decomposition of my starting material. Why is this happening?

Answer: Buchwald-Hartwig reactions with 2-aminopyridines require carefully optimized conditions to avoid side reactions.[8] The combination of a strong base (like NaOtBu or LHMDS) and high temperatures can lead to undesired pathways. The primary amino group on your substrate can also compete as a nucleophile, leading to complex product mixtures.

Troubleshooting Workflow:

Buchwald_Troubleshooting Start Low Yield / Decomposition in Buchwald-Hartwig Amination Check_Base Is the base too strong? (e.g., NaOtBu at >100°C) Start->Check_Base Check_Ligand Is the ligand appropriate? (e.g., using PPh3) Check_Base->Check_Ligand No Sol_Base Switch to a weaker base: Cs2CO3 or K3PO4 Check_Base->Sol_Base Yes Check_Temp Is the temperature too high? Check_Ligand->Check_Temp No Sol_Ligand Use a specialized ligand: XPhos or RuPhos Check_Ligand->Sol_Ligand Yes Sol_Temp Lower temperature to 80-100°C Check_Temp->Sol_Temp Yes Success Reaction Optimized Check_Temp->Success No, consult advanced protocols Sol_Base->Success Sol_Ligand->Success Sol_Temp->Success

Caption: Decision workflow for troubleshooting a failed Buchwald-Hartwig reaction.

Key Recommendations:

  • Use Weaker Bases: For sensitive substrates, switch from sodium tert-butoxide to cesium carbonate or potassium phosphate.[9]

  • Ligand Choice: As with Suzuki couplings, bulky biarylphosphine ligands are essential. Xantphos is another excellent choice for C-N bond formation involving pyridines.[9]

  • Protecting Groups: If self-coupling or oligomerization is an issue, consider temporarily protecting the C2-amino group as a Boc-carbamate or a pivalamide. This reduces its nucleophilicity and potential for catalyst inhibition.

Troubleshooting Guide: Amide Bond Formation

The exocyclic amino group of this compound is a good nucleophile, but its reactivity can be attenuated by the electron-withdrawing effects of the ring.

Question 3: My amide coupling reaction with a carboxylic acid using a standard coupling reagent (like DCC or EDC) is sluggish and gives low yields. What can I do?

Answer: While the C2-amino group is nucleophilic, direct condensation with a carboxylic acid using carbodiimides alone can be inefficient. The reaction often requires activation of the carboxylic acid to a more potent electrophile.[10] Furthermore, the basicity of the pyridine nitrogen can interfere with the coupling reagents.

Optimization Strategies:

  • In Situ Acid Activation: The most reliable method is to convert the carboxylic acid into a more reactive species in situ.

    • Acid Halides: Convert the carboxylic acid to an acid chloride using (COCl)₂ or SOCl₂. Acid fluorides, generated with reagents like Cyanuric Fluoride, are also highly effective and often provide cleaner reactions.[11]

    • Activated Esters: Use coupling additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) in combination with EDC or DCC.[10] These form activated esters that are more reactive towards the aminopyridine. HOAt is particularly effective for hindered or less nucleophilic amines.[10]

  • Use Modern Coupling Reagents: Switch to uronium/aminium-based reagents which are generally more efficient and lead to fewer side reactions.

    • HATU or HBTU: These reagents, in the presence of a non-nucleophilic base like DIPEA or 2,4,6-collidine, are highly effective for forming amide bonds with challenging substrates.[12]

  • Reaction Conditions: Ensure the reaction is anhydrous. Perform the reaction in a suitable aprotic solvent like DMF or CH₂Cl₂.

Coupling MethodReagentsBaseKey Advantage
Carbodiimide + Additive EDC, HOBt/HOAtDIPEA or NMMCost-effective, reduces side reactions compared to DCC alone.
Uronium/Aminium HATU or HBTUDIPEA or CollidineHigh efficiency, fast reaction times, good for hindered amines.[12]
Acid Chloride Carboxylic Acid + (COCl)₂Pyridine or DIPEAHighly reactive, suitable for unreactive amines.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound? A: The compound should be stored in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and acids.[13][14] Keep the container tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition.

Q2: Can I perform an electrophilic aromatic substitution on the pyridine ring? A: Direct electrophilic substitution (e.g., nitration, halogenation) on the pyridine ring is extremely difficult. The ring is electron-deficient, and under strongly acidic conditions, the pyridine nitrogen will be protonated, further deactivating the ring towards electrophilic attack. Functionalization is better achieved through metal-catalyzed cross-coupling or C-H activation strategies.[15]

Q3: Is the fluorine atom at the C5 position reactive? A: The C-F bond is generally very strong and not susceptible to nucleophilic aromatic substitution (SNAr) under standard conditions. The ring is not sufficiently activated for nucleophilic attack at this position. However, fluoropyridines, especially 2-fluoropyridines, can undergo SNAr reactions much faster than their chloro-analogs, but this reactivity is highly dependent on the substitution pattern.[16][17] For this specific molecule, the C-F bond is considered robust.

Q4: What is the best way to monitor the progress of my reactions? A: Thin-Layer Chromatography (TLC) is a quick and effective method. Use a solvent system like ethyl acetate/hexanes. Staining with potassium permanganate or visualization under UV light should allow you to distinguish the starting material from the product. For more precise monitoring and confirmation of product mass, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[1][8]

Optimized Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is designed as a robust starting point for coupling this compound (assuming it has been converted to the corresponding halide, e.g., 2-amino-5-bromo-3-fluoro-x-methylpyridine) with an arylboronic acid.

  • Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4.4 mol%).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[1]

  • Solvent Addition: Add degassed 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC. Reactions are typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black. Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1][7]

Protocol 2: HATU-Mediated Amide Coupling

This protocol describes the formation of an amide bond between this compound and a carboxylic acid.

  • Setup: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv) and HATU (1.05 equiv).

  • Solvent: Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Cool the solution to 0 °C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) dropwise and stir the mixture for 15-20 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add a solution of this compound (1.1 equiv) in a minimal amount of anhydrous DMF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitoring: Monitor the consumption of the starting material by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude amide by flash chromatography or recrystallization.

References

Technical Support Center: Catalyst Selection for 5-Fluoro-3-methylpyridin-2-ylamine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding catalyst selection for reactions involving the versatile building block, 5-Fluoro-3-methylpyridin-2-ylamine. The unique electronic properties of this substrate, characterized by the electron-withdrawing fluorine atom and the coordinating primary amine and pyridine nitrogen, present specific challenges in achieving high-yield and selective transformations. This resource is designed to help you navigate these challenges by explaining the causality behind experimental choices and providing validated protocols.

Table of Contents

  • Frequently Asked Questions (FAQs)

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  • Troubleshooting Guides by Reaction Type

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  • Experimental Protocols

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  • References

Frequently Asked Questions (FAQs)

My cross-coupling reaction with this compound is failing. What are the most common reasons?

Low or no yield in palladium-catalyzed cross-coupling reactions with pyridine substrates is a common challenge.[1] The primary issues often stem from catalyst deactivation, suboptimal reaction conditions, or problems with the reagents. A systematic approach is key to identifying the root cause.

Key Areas to Investigate:

  • Catalyst Inhibition and Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, forming inactive species and hindering the catalytic cycle.[1][2] Additionally, the active Pd(0) catalyst is sensitive to oxygen and can be oxidized to inactive Pd(II) species.[1]

  • Inappropriate Ligand Choice: The ligand is crucial for stabilizing the palladium center and facilitating the reaction.[3] For pyridine substrates, bulky and electron-rich phosphine ligands are often required to shield the palladium from the coordinating pyridine nitrogen.[1][4]

  • Suboptimal Base and Solvent: The choice of base and solvent can significantly affect the reaction outcome. The base not only acts as a proton scavenger but also participates in the catalytic cycle.[5] The solvent must be anhydrous and capable of dissolving all reaction components.[1]

  • Poor Reagent Quality: Impurities in starting materials, solvents, or the base can act as catalyst poisons.[1][3] Boronic acids, in particular, can undergo degradation.[1]

How do I choose the right ligand for my Palladium-catalyzed reaction?

The ligand plays a critical role in stabilizing the palladium catalyst and promoting the desired reaction pathway.[1] For an electron-rich and sterically hindered substrate like this compound, the choice of ligand is paramount.

Ligand Selection Strategy:

  • For Suzuki-Miyaura Couplings: Traditional phosphine ligands like PPh₃ can be effective in some cases.[6] However, for challenging substrates, bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) developed by the Buchwald group are often superior.[6][7] These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.

  • For Buchwald-Hartwig Aminations: This reaction is highly dependent on the ligand. Bulky biarylphosphine ligands like RuPhos and BrettPhos, or ferrocene-based diphosphine ligands like Josiphos-type ligands, are often necessary to overcome catalyst deactivation by the pyridine nitrogen.[4][7] N-heterocyclic carbene (NHC) ligands can also be highly effective.[2][8]

Decision Workflow for Ligand Selection

Ligand_Selection Start Start: Reaction Type? Suzuki Suzuki-Miyaura (C-C Coupling) Start->Suzuki C-C Buchwald Buchwald-Hartwig (C-N Coupling) Start->Buchwald C-N Simple Simple Substrates? Suzuki->Simple Primary_Amine Primary Amine Coupling? Buchwald->Primary_Amine Complex Complex/Hindered Substrates? Simple->Complex No PPh3 Try PPh3 or similar simple phosphine ligands. Simple->PPh3 Yes Buchwald_Ligands Use Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos). Complex->Buchwald_Ligands Yes Secondary_Amine Secondary Amine Coupling? Primary_Amine->Secondary_Amine No BrettPhos Consider BrettPhos for monoarylation. Primary_Amine->BrettPhos Yes RuPhos RuPhos is often a good choice. Secondary_Amine->RuPhos Yes

Caption: Ligand selection decision tree for cross-coupling reactions.

I'm observing significant catalyst deactivation (e.g., formation of Palladium black). How can I prevent this?

The formation of palladium black is a clear indication of catalyst decomposition into catalytically inactive palladium metal.[2] This is a common issue in reactions with heteroaryl substrates.

Strategies to Prevent Catalyst Deactivation:

  • Use Appropriate Ligands: Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are essential for stabilizing the Pd(0) catalytic species and preventing aggregation.[2] These ligands create a sterically hindered environment around the palladium center.

  • Control the Temperature: High temperatures can accelerate the rate of catalyst decomposition.[1][2] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Ensure an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation and the formation of palladium black.[1][2] Rigorous degassing of solvents and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) is crucial.

  • Optimize Ligand-to-Metal Ratio: An insufficient ligand-to-palladium ratio can lead to the formation of palladium black.[1] A ligand-to-metal ratio of 2:1 or higher is often recommended.

What is the optimal base and solvent system for reactions with this substrate?

The choice of base and solvent is highly interdependent and can significantly influence the outcome of the reaction.

ParameterRecommendation for Suzuki-MiyauraRecommendation for Buchwald-HartwigRationale
Base K₃PO₄, K₂CO₃, Cs₂CO₃[9][10]NaOtBu, LHMDS, K₃PO₄[11]The base's strength and solubility are critical. Stronger, non-nucleophilic bases are often needed for C-N coupling. Weak inorganic bases are generally preferred for their functional group tolerance.[11][12]
Solvent Toluene/H₂O, Dioxane/H₂O[6][13]Toluene, Dioxane, THF[11]Aprotic solvents are generally used. The addition of water in Suzuki couplings can be beneficial.[13][14] Solvents must be anhydrous for Buchwald-Hartwig reactions to avoid hydrolysis of the strong base.
Can I perform a direct C-H activation on this compound?

Direct C-H activation/arylation of pyridine derivatives is a powerful tool for forming C-C bonds without the need for pre-functionalization.[15] However, controlling regioselectivity can be challenging.

  • Palladium Catalysis: Palladium catalysts can be used for the direct arylation of fluorinated 2-arylpyridines.[16] The position of C-H activation is often directed by the most acidic C-H bond.[16]

  • Ruthenium and Rhodium Catalysis: Ruthenium and Rhodium catalysts have also been shown to be effective for the direct arylation of pyridines, often with different regioselectivity compared to palladium.[15][16]

  • Challenges: The presence of the amino group on your substrate can complicate C-H activation by coordinating to the metal center. Protection of the amine may be necessary.

Troubleshooting Guides by Reaction Type

Suzuki-Miyaura Coupling

Issue: Low or no product yield.

Potential CauseTroubleshooting Step
Catalyst Inhibition Switch to a bulkier, more electron-rich ligand like SPhos or XPhos.[6]
Inefficient Transmetalation Ensure your boronic acid is of high quality. Consider using the corresponding boronic ester, which can be more stable.[13]
Protodeboronation Use anhydrous solvents and ensure the base is thoroughly dried.[1]
Homocoupling of Boronic Acid Rigorously degas your solvent and maintain a strict inert atmosphere to exclude oxygen.[17]
Buchwald-Hartwig Amination

Issue: Low or no product yield.

Potential CauseTroubleshooting Step
Catalyst Poisoning The primary amine on the substrate can compete with the desired coupling partner. Consider protecting the amine if it is not the intended nucleophile.
Slow Reductive Elimination Switch to a more sterically hindered ligand like BrettPhos or RuPhos to promote the final step of the catalytic cycle.[7]
Base Incompatibility Strong bases like NaOtBu can be incompatible with certain functional groups.[11] Consider screening weaker bases like K₃PO₄.
Hydrodehalogenation Ensure all reagents and solvents are scrupulously dry, as water can be a proton source for this side reaction.[17]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for specific substrates.

Suzuki_Workflow A 1. Add Reactants to Flask (this compound, Boronic Acid, Base) B 2. Add Pd Pre-catalyst and Ligand A->B C 3. Seal, Evacuate, and Backfill with Inert Gas (3x) B->C D 4. Add Degassed Solvent C->D E 5. Heat to Reaction Temp and Stir D->E F 6. Monitor by TLC/LC-MS E->F G 7. Work-up and Purify F->G

References

Validation & Comparative

Navigating the Aminopyridine Landscape: A Comparative Guide to 5-Fluoro-3-methylpyridin-2-ylamine and 2-Amino-5-fluoropyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics.[1] Its derivatives, particularly aminopyridines, offer a versatile platform for creating molecules with high specificity for a range of biological targets. This guide provides a detailed comparative analysis of two closely related fluorinated aminopyridines: 5-Fluoro-3-methylpyridin-2-ylamine and its unmethylated counterpart, 2-Amino-5-fluoropyridine. While direct comparative studies are scarce, this document synthesizes available data, structure-activity relationship (SAR) principles, and field-proven experimental insights to illuminate the nuanced differences in their potential biological activities and applications.

Unveiling the Contenders: A Tale of Two Scaffolds

2-Amino-5-fluoropyridine has established itself as a valuable building block in both the pharmaceutical and agrochemical industries.[2] It is a key intermediate in the synthesis of various drugs, including the peptide deformylase inhibitor LBM415, which has shown potential as an antibacterial agent.[3] The presence of the fluorine atom at the 5-position is known to enhance the pharmacokinetic properties of resulting drug candidates.[2]

This compound, while less extensively documented, represents a structurally analogous scaffold with a critical modification: a methyl group at the 3-position. This seemingly minor addition can profoundly impact the molecule's steric and electronic properties, leading to divergent biological activities and therapeutic potentials.

Physicochemical Properties: A Head-to-Head Comparison

The introduction of a methyl group in this compound is expected to alter its physicochemical properties compared to 2-Amino-5-fluoropyridine. An increase in lipophilicity (logP) and a potential change in the basicity (pKa) of the pyridine nitrogen and the amino group are anticipated.

Property2-Amino-5-fluoropyridineThis compound (Predicted)
Molecular Formula C₅H₅FN₂C₆H₇FN₂
Molecular Weight 112.11 g/mol 126.13 g/mol
CAS Number 21717-96-4[4]886365-56-6[5]
Appearance Pale cream to brown or yellow crystals or powder[6]Solid (Appearance may vary)
Melting Point 93-97 °C[7]Not widely reported
Predicted logP LowerHigher
Predicted pKa Lower basicity of pyridine nitrogenHigher basicity of pyridine nitrogen

Note: Some properties for this compound are predicted based on chemical principles and may vary.

The Decisive Factor: Impact of 3-Methylation on Biological Activity

The presence of the methyl group at the 3-position in this compound is the primary driver of potential differences in biological activity compared to 2-Amino-5-fluoropyridine. This substitution can influence:

  • Steric Interactions: The methyl group can introduce steric hindrance, potentially preventing or altering the binding of the molecule to a target protein's active site. This can be detrimental to activity, as seen in some kinase inhibitors where methylation of the pyridine ring leads to a steric clash with the hinge region of the kinase domain.[8] Conversely, it could also enhance selectivity by preventing binding to off-target proteins.

  • Electronic Effects: The electron-donating nature of the methyl group can increase the electron density of the pyridine ring, potentially modulating its reactivity and the basicity of the ring nitrogen.

  • Metabolic Stability: The methyl group can serve as a site for metabolic oxidation by cytochrome P450 enzymes. This can be a liability, leading to faster clearance, or it can be exploited for the design of prodrugs.

SAR_Comparison cluster_0 2-Amino-5-fluoropyridine cluster_1 This compound A No Steric Hindrance at C3 C Potentially Broader Kinase Inhibition A->C Allows for broader target engagement B Lower Lipophilicity B->C Different solubility and permeability profiles D Steric Hindrance at C3 F Potentially Altered Kinase Selectivity D->F May enhance selectivity or reduce affinity G Potential Metabolic Hotspot D->G Methyl group can be oxidized E Higher Lipophilicity E->F Impacts cell permeability and target engagement

Comparative Biological Activities and Applications

While 2-Amino-5-fluoropyridine is a well-established intermediate, the specific applications of this compound are less defined in publicly available literature. However, by examining the use of these scaffolds in different therapeutic areas, we can infer their potential activities.

Kinase Inhibition: A Tale of Potency and Selectivity

The 2-aminopyridine scaffold is a privileged structure in the design of kinase inhibitors.[1] Both 2-Amino-5-fluoropyridine and this compound can serve as hinge-binding motifs in ATP-competitive inhibitors.

  • 2-Amino-5-fluoropyridine: Its derivatives have been explored as inhibitors of various kinases. The unsubstituted 3-position allows for flexibility in designing substituents at other positions to achieve desired potency and selectivity.

  • This compound: The 3-methyl group can significantly impact kinase inhibitory activity. In a study on FGFR4 inhibitors, methylation of the central pyridine ring was found to be detrimental to activity due to steric clashes.[8] However, in other contexts, this steric bulk could be leveraged to enhance selectivity for kinases with a larger ATP-binding pocket or to avoid binding to anti-targets. For instance, in the development of dual FLT3/Aurora kinase inhibitors, strategic placement of substituents on the aminopyridine core was crucial for achieving the desired selectivity profile.

Antimicrobial Activity: Building on a Proven Scaffold

2-Amino-5-fluoropyridine is a precursor to the antibacterial candidate LBM415.[3] This highlights the potential of this scaffold in developing new anti-infective agents. The fluorine atom is often incorporated into antimicrobial compounds to improve their activity and pharmacokinetic profile.[6]

The introduction of a methyl group in this compound could modulate the antimicrobial spectrum and potency. While direct data is unavailable, the increased lipophilicity might enhance cell wall penetration in certain bacteria. However, it could also alter the binding to the molecular target.

Experimental Protocols for Activity Assessment

To empirically determine and compare the activities of these two compounds, standardized in vitro assays are essential. Below are representative protocols for assessing kinase inhibition and antimicrobial activity.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method to assess the inhibitory activity of the compounds against a target kinase.

Objective: To determine the IC₅₀ value of this compound and 2-Amino-5-fluoropyridine against a specific protein kinase.

Materials:

  • Target kinase enzyme

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (dissolved in DMSO)

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.

  • Kinase Reaction Setup:

    • Add 2.5 µL of kinase buffer to each well of a 384-well plate.

    • Add 1 µL of the serially diluted test compound or DMSO (for positive and negative controls).

    • Add 2.5 µL of a mixture of the target kinase and its substrate to each well.

    • Incubate for 10 minutes at room temperature to allow compound binding.

  • Initiate Kinase Reaction:

    • Add 2.5 µL of ATP solution to each well to start the reaction.

    • Incubate the plate at 30°C for 1 hour.

  • Detect Kinase Activity:

    • Add 5 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Kinase_Assay_Workflow A Prepare Serial Dilutions of Compounds B Add Kinase, Substrate, and Compound to Plate A->B C Initiate Reaction with ATP B->C D Incubate at 30°C C->D E Stop Reaction and Deplete ATP D->E F Add Detection Reagent to Generate Luminescence E->F G Measure Luminescence F->G H Calculate IC50 G->H

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method to determine the antimicrobial activity of the compounds.

Objective: To determine the lowest concentration of this compound and 2-Amino-5-fluoropyridine that inhibits the visible growth of a microorganism.

Materials:

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds (dissolved in a suitable solvent)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader (optional, for OD measurement)

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in CAMHB, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds and the positive control antibiotic in CAMHB directly in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, measure the optical density (OD) at 600 nm. The MIC is the concentration at which there is a significant reduction in OD compared to the growth control.

Conclusion: Strategic Choices in Scaffold Design

The comparison between this compound and 2-Amino-5-fluoropyridine underscores a fundamental principle in drug discovery: subtle structural modifications can lead to significant changes in biological activity. While 2-Amino-5-fluoropyridine offers a well-validated and versatile starting point for the synthesis of bioactive molecules, the introduction of a methyl group in this compound presents both challenges and opportunities. The potential for steric hindrance must be carefully considered in the context of the target's binding site, while the altered electronic and lipophilic properties may be harnessed to fine-tune a compound's pharmacokinetic and pharmacodynamic profile. Ultimately, the choice between these two scaffolds will depend on the specific therapeutic target and the desired activity profile, with empirical testing through robust experimental protocols being the final arbiter of their respective utilities in the quest for novel medicines.

References

A Researcher's Guide to Differentiating Isomers of Fluoro-methylpyridin-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

The substituted aminopyridine scaffold is a cornerstone in modern medicinal chemistry, serving as a vital pharmacophore in a multitude of therapeutic agents, particularly in oncology and neuroscience.[1][2][3] The precise placement of substituents on the pyridine ring dramatically influences the molecule's steric profile, electronic distribution, and physicochemical properties. These modifications, in turn, dictate the compound's pharmacokinetic behavior and its binding affinity to biological targets.[2][4]

This guide provides an in-depth comparison of key positional isomers of fluoro-methylpyridin-2-ylamine, a class of compounds frequently utilized as synthetic intermediates in drug discovery programs.[5] We will explore how the seemingly subtle shift of a fluorine or methyl group necessitates distinct analytical strategies for differentiation and can lead to significant changes in molecular properties. This comparison is designed for researchers, scientists, and drug development professionals who require a robust understanding of these isomers for successful synthesis, characterization, and application.

For the purpose of this guide, we will focus on a representative pair of isomers to illustrate the key principles of differentiation: 5-Fluoro-4-methylpyridin-2-ylamine and 3-Fluoro-4-methylpyridin-2-ylamine .

Chapter 1: The Isomeric Landscape and Physicochemical Properties

The location of the fluorine atom relative to the amino and methyl groups fundamentally alters the molecule's electronic landscape. A fluorine atom is strongly electron-withdrawing, which influences the basicity (pKa) of the pyridine nitrogen and the exocyclic amino group.[6] These parameters are critical as they govern a molecule's ionization state at physiological pH, directly impacting solubility, membrane permeability, and the potential for ionic interactions with protein targets.

Causality Behind Property Differences: The pKa of a substituted pyridine is a sensitive function of the substituent's electronic effect (inductive and resonance). An electron-withdrawing group like fluorine will decrease the electron density on the pyridine nitrogen, making it a weaker base and thus lowering its pKa.[6][7] The magnitude of this effect is position-dependent. Similarly, the calculated LogP (cLogP), an indicator of lipophilicity, is affected by the overall polarity and intramolecular interactions, which differ between isomers.

Table 1: Comparative Physicochemical Properties of Selected Isomers

Property5-Fluoro-4-methylpyridin-2-ylamine3-Fluoro-4-methylpyridin-2-ylamineRationale for Importance
Molecular Formula C₆H₇FN₂C₆H₇FN₂Confirms isomeric relationship.
Molecular Weight 126.13 g/mol 126.13 g/mol Identical for isomers.
Melting Point 76-78 °C[8]Not availableDifferences in crystal lattice energy.
Calculated LogP 0.70.6Predicts lipophilicity and membrane permeability.
Calculated pKa Data not availableData not availableDictates ionization state, solubility, and target binding.

Chapter 2: Spectroscopic Differentiation: The Power of NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguously distinguishing between these isomers. While ¹H and ¹³C NMR provide valuable information, ¹⁹F NMR and the distinct coupling patterns in ¹H NMR are particularly diagnostic.

  • ¹H NMR: The chemical shifts of the pyridine ring protons are highly sensitive to the electronic effects of the substituents. In the 5-fluoro isomer, the proton at C6 will be a doublet due to coupling with the fluorine at C5. In the 3-fluoro isomer, the proton at C5 will be a doublet of doublets, coupling to both the fluorine at C3 and the proton at C6.

  • ¹³C NMR: The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant, providing a clear marker for the fluorine's position. The chemical shifts of all ring carbons will differ between the isomers due to the varied electronic environments.[9][10]

  • ¹⁹F NMR: This technique is exceptionally useful. The chemical shift of the fluorine signal will be unique for each isomer, providing a distinct "fingerprint."

The underlying principle for these spectroscopic differences is the change in electron density and magnetic environment around each nucleus, caused by the repositioning of the highly electronegative fluorine atom.[11]

Chapter 3: Analytical Separation: A Validated HPLC Protocol

Achieving baseline separation of closely related isomers is critical for purification and quality control. High-Performance Liquid Chromatography (HPLC) is the method of choice. Given the basic nature of the aminopyridine moiety, a reverse-phase method with an acidic mobile phase modifier is a robust starting point.[12][13]

Rationale for Method Selection: A C18 stationary phase is chosen for its versatility in separating moderately polar compounds. The addition of an acid like formic or trifluoroacetic acid to the mobile phase serves two purposes: it protonates the basic nitrogen atoms of the isomers, leading to consistent interactions with the stationary phase and sharper peak shapes, and it suppresses the interaction of free silanol groups on the silica support.[12] The differential polarity and hydrogen bonding capacity of the isomers, stemming from the fluorine's position, allow for their separation.[14][15] Fluorinated stationary phases can also offer alternative selectivity for separating fluorinated compounds.[16]

Protocol: Reverse-Phase HPLC Separation
  • System Preparation:

    • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • System Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at the initial gradient conditions.

  • Sample Preparation:

    • Prepare a stock solution of the isomer mixture (or individual isomers) at 1 mg/mL in a 50:50 mixture of Acetonitrile:Water.

    • Dilute the stock solution to a working concentration of ~50 µg/mL using the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 270 nm.[14]

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient from 5% to 60% B

      • 15-17 min: Linear gradient from 60% to 95% B

      • 17-20 min: Hold at 95% B

      • 20-21 min: Return to 5% B

      • 21-25 min: Re-equilibration at 5% B

  • Data Analysis:

    • Integrate the peaks to determine retention time (tR) and peak area for each isomer. The isomer with the slightly lower polarity is generally expected to elute later.

Workflow Visualization

HPLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A System Equilibration C Inject Sample A->C B Sample Preparation B->C D Run Gradient Program C->D E UV Detection D->E F Integrate Peaks E->F G Identify Isomers by Retention Time F->G

Caption: A typical workflow for the HPLC-based separation and analysis of isomers.

Chapter 4: Implications for Biological Activity

The 2-aminopyridine moiety is a well-established "hinge-binder" in many protein kinase inhibitors, forming crucial hydrogen bonds with the backbone of the kinase hinge region.[1] The basicity of the pyridine nitrogen (pKa) and the electronic nature of the ring are paramount for this interaction.

The shift in the fluorine's position from C3 to C5 has profound electronic implications:

  • 3-Fluoro Isomer: The fluorine atom at position 3 exerts a strong inductive electron-withdrawing effect, significantly lowering the basicity of the adjacent pyridine nitrogen (N1). This can weaken the key hydrogen bond interaction in a kinase hinge region.

  • 5-Fluoro Isomer: With the fluorine at position 5, the inductive effect on N1 is attenuated by distance. This isomer is expected to be more basic than its 3-fluoro counterpart, potentially leading to a stronger hinge-binding interaction and higher potency, assuming other factors like steric hindrance are not prohibitive.

These electronic differences can be the deciding factor in a compound's biological activity, illustrating why precise isomeric control and characterization are non-negotiable in drug development.[4]

Hypothetical Kinase Inhibition Pathway

Kinase_Pathway ATP ATP Kinase Kinase Active Site ATP->Kinase Binds Substrate Substrate Protein Substrate->Kinase Binds Product Phosphorylated Product Kinase->Product Phosphorylates ADP ADP Kinase->ADP Blocked Inhibition Isomer Aminopyridine Inhibitor Isomer->Kinase Competes with ATP

Caption: Competitive inhibition of a protein kinase by a fluoro-methylpyridin-2-ylamine isomer.

Conclusion

The comparison of fluoro-methylpyridin-2-ylamine isomers underscores a fundamental principle in chemical and pharmaceutical science: structure dictates function. Positional isomers, while sharing the same molecular formula, are distinct chemical entities with unique physicochemical, spectroscopic, and biological profiles. For the researcher, a thorough understanding of the analytical techniques required to differentiate and control these isomers—primarily NMR for structural elucidation and HPLC for separation and purity assessment—is essential for the integrity of their research and the successful advancement of drug discovery projects.

References

A Comparative Efficacy Analysis of 5-Fluoro-3-methylpyridin-2-ylamine Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of rational drug design. This guide provides an in-depth comparative analysis of the efficacy of 5-Fluoro-3-methylpyridin-2-ylamine derivatives, a promising class of compounds in oncological research. While direct comparative studies on a homologous series of this compound derivatives are not extensively available in public literature, this guide synthesizes data from structurally related fluorinated 2-aminopyridine analogues to project their therapeutic potential and guide future research. The focus will be on their activity as kinase inhibitors, a prevalent mechanism of action for this compound class.[1][2][3][4][5]

The 2-aminopyridine moiety serves as a versatile pharmacophore, capable of forming key hydrogen bond interactions within the ATP-binding pocket of various kinases.[1][3] The introduction of a fluorine atom at the 5-position and a methyl group at the 3-position of the pyridine ring is a deliberate design choice. The fluorine atom, with its high electronegativity and small van der Waals radius, can enhance binding affinity, improve metabolic stability, and modulate the physicochemical properties of the molecule.[5][6] The methyl group can provide additional hydrophobic interactions and influence the conformational presentation of the molecule to its target.

This guide will delve into the efficacy of these derivatives against various cancer-relevant kinases, supported by experimental data from peer-reviewed studies. We will explore the methodologies behind these findings and visualize the pertinent signaling pathways to provide a comprehensive resource for researchers in drug discovery and development.

Comparative Efficacy of Fluorinated 2-Aminopyridine Derivatives as Kinase Inhibitors

The primary therapeutic potential of 2-aminopyridine derivatives lies in their ability to inhibit protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[1][3][4] Different substitution patterns on the 2-aminopyridine core can confer selectivity and potency against various kinase targets. Below is a comparative summary of the in vitro efficacy of representative fluorinated 2-aminopyridine and related derivatives against key oncogenic kinases.

Compound Class Target Kinase(s) Representative Derivative(s) Cancer Cell Line(s) IC50 (nM) *Reference(s)
2-Aminopyridine Derivatives ALK, ROS1Derivative 18d Karpas-299 (ALK-positive)40 (cell viability)[3]
ALK (wild-type)Derivative 18d N/A19 (enzymatic)[3]
ALK (L1196M mutant)Derivative 18d N/A45 (enzymatic)[3]
ALK (G1202R mutant)Derivative 18d N/A22 (enzymatic)[3]
ROS1Derivative 18d N/A2.3 (enzymatic)[3]
2-Aminopyridine Spiro Derivatives ROS1 (G2032R mutant)Derivative C01 CD74-ROS1G2032R42.3 (cell viability)[4]
2-Aminopyrimidine Derivatives PLK4Derivative 8h N/A6.7 (enzymatic)[7]
CDK/HDAC Dual Inhibitors CDK9Compound 8e N/A88.4 (enzymatic)[2]
HDAC1Compound 8e N/A168.9 (enzymatic)[2]
FLT3Compound 9e N/A30.4 (enzymatic)[2]
HDAC1Compound 9e N/A52.4 (enzymatic)[2]
HDAC3Compound 9e N/A14.7 (enzymatic)[2]

*IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity or cell viability.

The data clearly indicates that fluorinated 2-aminopyridine and its bioisosteres, like 2-aminopyrimidines, can be engineered to be potent inhibitors of various kinases implicated in cancer. For example, derivative 18d shows excellent potency against both wild-type and drug-resistant mutant forms of ALK, a key driver in certain types of non-small cell lung cancer.[3] Similarly, the spiro derivative C01 demonstrates significant activity against the challenging ROS1G2032R mutant.[4] Furthermore, the 2-aminopyrimidine derivative 8h is a highly potent inhibitor of PLK4, a kinase involved in cell cycle regulation.[7] The dual CDK/HDAC inhibitors 8e and 9e showcase the versatility of the 2-aminopyridine scaffold in designing multi-targeted agents.[2]

Experimental Protocols

To ensure scientific integrity and enable reproducibility, detailed experimental protocols for key assays are provided below.

In Vitro Kinase Inhibition Assay (Example: ALK Kinase Assay)

This protocol is a representative method for determining the enzymatic inhibitory activity of a compound against a specific kinase.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of a test compound against Anaplastic Lymphoma Kinase (ALK).

Materials:

  • Recombinant human ALK enzyme

  • ATP (Adenosine triphosphate)

  • Biotinylated peptide substrate

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (solubilized in DMSO)

  • 384-well plates

  • Detection reagent (e.g., HTRF KinEASE-STK S1 kit)

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 2 µL of the compound dilutions to the wells of a 384-well plate.

  • Add 10 µL of the ALK enzyme solution (pre-diluted in kinase buffer) to each well.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 10 µL of a mixture of ATP and the biotinylated peptide substrate (pre-diluted in kinase buffer).

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 10 µL of the detection reagent.

  • Incubate for 60 minutes at room temperature.

  • Read the plate on a compatible plate reader to measure the signal.

  • Calculate the percent inhibition for each compound concentration relative to the control wells (containing DMSO only).

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the anti-proliferative effect of a compound on cancer cell lines.

Objective: To determine the IC50 of a test compound on the viability of a cancer cell line (e.g., Karpas-299).

Materials:

  • Karpas-299 cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (solubilized in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 20% SDS in 50% DMF)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the Karpas-299 cells in 96-well plates at a density of 5,000 cells per well in 100 µL of medium.

  • Incubate the plates for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Add 100 µL of the compound dilutions to the respective wells.

  • Incubate for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Aspirate the medium and add 150 µL of solubilization buffer to each well.

  • Incubate for 4 hours at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percent viability for each compound concentration relative to the control wells (containing DMSO only).

  • Determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

Visualizing the mechanism of action and experimental design is crucial for a comprehensive understanding.

ALK_Signaling_Pathway Ligand (e.g., Pleiotrophin) Ligand (e.g., Pleiotrophin) ALK Receptor Tyrosine Kinase ALK Receptor Tyrosine Kinase Ligand (e.g., Pleiotrophin)->ALK Receptor Tyrosine Kinase Binds and dimerizes P P ALK Receptor Tyrosine Kinase->P Autophosphorylation STAT3 STAT3 P->STAT3 PI3K PI3K P->PI3K RAS RAS P->RAS Nucleus Nucleus STAT3->Nucleus AKT AKT PI3K->AKT MAPK MAPK RAS->MAPK AKT->Nucleus MAPK->Nucleus Gene Expression Gene Expression Nucleus->Gene Expression Cell Proliferation, Survival, Differentiation Cell Proliferation, Survival, Differentiation Gene Expression->Cell Proliferation, Survival, Differentiation This compound Derivative This compound Derivative This compound Derivative->ALK Receptor Tyrosine Kinase Inhibits

Caption: Simplified ALK signaling pathway and the inhibitory action of a this compound derivative.

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Efficacy Evaluation cluster_2 Mechanism of Action Studies Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Verification Structural Verification (NMR, MS) Purification->Structural_Verification Kinase_Assay Enzymatic Kinase Assay (IC50 Determination) Structural_Verification->Kinase_Assay Cell_Viability_Assay Cell Viability Assay (e.g., MTT on Cancer Cells) Kinase_Assay->Cell_Viability_Assay Western_Blot Western Blot (Target Phosphorylation) Cell_Viability_Assay->Western_Blot Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Western_Blot->Cell_Cycle_Analysis

Caption: General experimental workflow for the evaluation of this compound derivatives.

Conclusion and Future Directions

The strategic design of this compound derivatives and their analogues has yielded potent and selective kinase inhibitors with significant anti-cancer potential. The incorporation of fluorine and a methyl group on the 2-aminopyridine scaffold provides a robust platform for developing novel therapeutics. The comparative data presented in this guide, although synthesized from structurally related compounds, strongly suggests that this class of molecules can be tailored to inhibit a range of oncogenic kinases, including those that have developed resistance to existing therapies.

Future research should focus on the systematic synthesis and evaluation of a homologous series of this compound derivatives to establish a clear structure-activity relationship. In vivo efficacy studies in relevant animal models are also a critical next step to translate the promising in vitro data into tangible therapeutic outcomes. Furthermore, detailed ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies will be essential for the clinical advancement of any lead compounds.

References

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. This is particularly true for pyridine-containing compounds, which are prevalent in a vast array of biologically active molecules. The unique physicochemical properties of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced therapeutic potential. This guide provides an in-depth, objective comparison of the biological activity of fluorinated versus non-fluorinated pyridines, supported by experimental data, detailed protocols, and mechanistic insights to inform rational drug design.

The Transformative Influence of Fluorination

The substitution of a hydrogen atom with fluorine, the most electronegative element, can induce significant changes in a molecule's properties. These alterations are not merely incremental; they can fundamentally shift how a compound interacts with biological systems. The strong carbon-fluorine bond, the small van der Waals radius of fluorine (comparable to hydrogen), and its ability to alter electron distribution are key factors that medicinal chemists leverage to optimize drug candidates.[1]

This guide will explore the multifaceted effects of fluorinating the pyridine ring across four critical aspects of a drug's performance:

  • Acidity and Basicity (pKa): How fluorination impacts the ionization state of the pyridine nitrogen and other functional groups, which in turn affects solubility, receptor interaction, and cell permeability.

  • Metabolic Stability: The role of fluorine in blocking metabolic "soft spots," thereby increasing a compound's half-life and bioavailability.

  • Membrane Permeability: The influence of fluorine on a molecule's ability to traverse cellular membranes, a crucial step in reaching its target.

  • Binding Affinity: How the electronic and conformational changes induced by fluorination can enhance a compound's interaction with its biological target.

A Quantitative Look at the Fluorine Effect

The following sections provide a detailed comparison of fluorinated and non-fluorinated pyridine derivatives, with quantitative data summarized in tables to highlight the impact of this single-atom substitution.

Acidity and Basicity (pKa): A Tale of Two Moieties

The basicity of the pyridine nitrogen is a critical determinant of its behavior in a physiological environment. Fluorination of the pyridine ring generally leads to a decrease in the pKa of the pyridinium ion, making it less basic. This is due to the strong electron-withdrawing inductive effect of the fluorine atom, which reduces the electron density on the nitrogen and makes it less available to accept a proton.[2] This modulation of pKa can be a powerful tool for optimizing a drug's properties. For instance, reducing basicity can improve membrane permeability and bioavailability.[1]

Compound ClassCompound/AnalogDescriptionpKa (Acidic)pKa (Basic)Reference
Pyridin-2-olPyridin-2-olNon-fluorinated11.6-[3]
PDE9 InhibitorCompound 9a Non-fluorinated8.89.4[4]
PDE9 InhibitorCompound 8a Fluorinated analog of 9a7.68.3[4]
PDE9 InhibitorCompound 9b Non-fluorinated8.99.5[4]
PDE9 InhibitorCompound 8b Fluorinated analog of 9b7.48.1[4]
PDE9 InhibitorCompound 9c Non-fluorinated8.59.2[4]
PDE9 InhibitorCompound 8c Fluorinated analog of 9c7.37.9[4]

pKa values are for the acidic proton on the amide and the basic proton on the pyrrolidine, respectively, for the PDE9 inhibitors.

Metabolic Stability: Blocking the Path of Degradation

One of the most well-documented advantages of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) superfamily. By strategically replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively "block" or slow down oxidative metabolism. This leads to a longer in vivo half-life, increased exposure, and potentially a reduced dosing frequency.[5][6]

Compound ClassCompound/AnalogDescriptiont½ (min)CLint (µL/min/mg protein)SpeciesReference
Piperazin-1-ylpyridazineCompound 1 Non-fluorinated~3>231Mouse/Human[7]
Piperazin-1-ylpyridazineCompound 7 para-Fluoro analog of 1>60<11.5Mouse/Human[7]
IndoleUT-155Non-fluorinated indole12.35-Mouse[5]
Indazole32a4-Fluoro-indazole analog34.66-Mouse[5]
Membrane Permeability: Navigating the Cellular Maze

A drug's ability to permeate cell membranes is crucial for its absorption and distribution to the target site. Fluorination can influence membrane permeability through its effects on lipophilicity and pKa. The impact on lipophilicity (logP/logD) is context-dependent; while a single fluorine atom can either increase or decrease lipophilicity, polyfluorination often leads to a decrease.[8] By reducing the basicity of a nearby nitrogen, fluorination can increase the proportion of the neutral, more lipophilic species at physiological pH, thereby enhancing passive diffusion across membranes.[1]

Compound ClassCompound/AnalogDescriptionEfflux Ratio (MDCK-MDR1)Reference
PDE9 InhibitorCompound 9a Non-fluorinated2.5[4]
PDE9 InhibitorCompound 8a Fluorinated analog of 9a4.6[4]
PDE9 InhibitorCompound 9b Non-fluorinated1.8[4]
PDE9 InhibitorCompound 8b Fluorinated analog of 9b5.2[4]
PDE9 InhibitorCompound 9e Non-fluorinated3.1[4]
PDE9 InhibitorCompound 8e Fluorinated analog of 9e5.2[4]

An efflux ratio greater than 2.5 suggests the compound is a substrate for P-glycoprotein (P-gp), which can limit brain penetration.

Binding Affinity: Fine-Tuning the Lock and Key

The introduction of fluorine can significantly impact a compound's binding affinity for its target protein. The electronic perturbations caused by fluorine can alter hydrogen bonding networks and dipole-dipole interactions within the binding pocket.[8] Furthermore, the conformational preferences of a molecule can be influenced by fluorination, potentially pre-organizing it into a more favorable conformation for binding. These subtle yet powerful effects can lead to a substantial improvement in potency and selectivity.[9]

Compound ClassCompound/AnalogDescriptionTargetIC50 (nM)Reference
Pyridine DerivativeCompound 19 Hydroxylated-4750[10]
Pyridine DerivativeCompound 25 Fluorinated analog-24890[10]
PARP InhibitorCompound 1a Non-fluorinatedPARP21200[8]
PARP InhibitorCompound 1b 7-Fluoro analog of 1aPARP2800[8]

Experimental Protocols

To ensure the validity and reproducibility of comparative studies, standardized experimental protocols are essential. Below are detailed methodologies for the key assays discussed in this guide.

Determination of pKa by Potentiometric Titration

This method determines the pKa of a compound by measuring the pH of a solution as a titrant of known concentration is added.

Protocol:

  • Sample Preparation: Dissolve a precisely weighed amount of the test compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Titration Setup: Place the sample solution in a temperature-controlled vessel with a magnetic stirrer. Calibrate a pH meter with standard buffers and immerse the electrode in the solution.

  • Titration: Add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve. The pH at the half-equivalence point corresponds to the pKa.[3]

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, which are rich in drug-metabolizing enzymes.

Protocol:

  • Preparation: Thaw human liver microsomes on ice. Prepare a stock solution of the test compound (fluorinated or non-fluorinated analog) in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube or a 96-well plate, combine the liver microsomes, a phosphate buffer (pH 7.4), and the test compound at a final concentration typically around 1 µM. Pre-incubate the mixture at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Calculation: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k. The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein).[5]

Caco-2 Permeability Assay

This assay uses a monolayer of Caco-2 cells, which differentiate to form a barrier with properties similar to the human intestinal epithelium, to predict in vivo drug absorption.

Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports in a transwell plate for 21-28 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Measurement (Apical to Basolateral):

    • Wash the cell monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the test compound solution to the apical (donor) compartment.

    • At specified time points, collect samples from the basolateral (receiver) compartment and replace with fresh buffer.

  • Permeability Measurement (Basolateral to Apical): To determine the efflux ratio, perform the experiment in the reverse direction by adding the test compound to the basolateral compartment and sampling from the apical compartment.

  • Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment. The efflux ratio is calculated by dividing the Papp (B→A) by the Papp (A→B).

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that predicts passive membrane permeability.

Protocol:

  • Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., phosphatidylcholine) in an organic solvent (e.g., dodecane) to form an artificial membrane.

  • Donor and Acceptor Plates: The wells of a donor plate are filled with the test compound solution (at a specific pH). The wells of an acceptor plate are filled with a buffer solution.

  • Incubation: The filter plate is placed on top of the acceptor plate, and the donor solution is added to the filter plate. The "sandwich" is incubated for a set period.

  • Analysis: The concentration of the test compound that has permeated into the acceptor plate is determined by UV-Vis spectroscopy or LC-MS/MS.

  • Data Calculation: The permeability coefficient (Pe) is calculated based on the concentrations in the donor and acceptor wells and the incubation time.[11]

Competitive Binding Assay

This assay determines the binding affinity of an unlabeled test compound by measuring its ability to displace a labeled ligand from a target protein.

Protocol:

  • Assay Setup: Prepare a reaction mixture containing the target protein, a labeled ligand (e.g., fluorescently or radiolabeled) at a concentration close to its dissociation constant (Kd), and a buffer.

  • Competition: Add increasing concentrations of the unlabeled test compound (the competitor) to the reaction mixture.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Detection: Measure the amount of labeled ligand that remains bound to the target. This can be done using various techniques such as fluorescence polarization, scintillation counting, or surface plasmon resonance.

  • Data Analysis: Plot the percentage of bound labeled ligand as a function of the competitor concentration. The IC50 value (the concentration of the competitor that displaces 50% of the labeled ligand) is determined from the resulting dose-response curve. The inhibition constant (Ki) of the test compound can then be calculated from the IC50 value using the Cheng-Prusoff equation.[7]

Visualizing the Concepts

To further elucidate the experimental workflows and the underlying mechanisms, the following diagrams are provided.

G cluster_0 Metabolic Stability Assay Workflow prep Prepare Microsomes & Test Compound incubate Incubate at 37°C with NADPH prep->incubate sample Sample at Time Points (0, 5, 15, 30, 60 min) incubate->sample quench Quench Reaction (Cold Acetonitrile) sample->quench process Centrifuge & Collect Supernatant quench->process analyze LC-MS/MS Analysis process->analyze calculate Calculate t½ & CLint analyze->calculate

Caption: A generalized workflow for an in vitro microsomal stability assay.

G cluster_0 Mechanism of Metabolic Blocking parent_h Parent Compound (C-H) cyp450 CYP450 Enzymes parent_h->cyp450 Vulnerable Site parent_f Fluorinated Analog (C-F) parent_f->cyp450 Resistant Site metabolite Metabolite (Hydroxylated) cyp450->metabolite Oxidation no_metabolism Metabolism Blocked cyp450->no_metabolism

Caption: Fluorination blocks metabolic oxidation at susceptible sites.

Conclusion

The strategic incorporation of fluorine is a highly effective and versatile tool in medicinal chemistry for enhancing the biological activity and pharmacokinetic properties of pyridine-containing drug candidates. As demonstrated through the comparative data, fluorination can profoundly influence pKa, metabolic stability, membrane permeability, and binding affinity. However, the effects are highly context-dependent, relying on the position of fluorination and the overall molecular architecture. A thorough understanding of these principles, coupled with robust in vitro assays, empowers researchers to make more informed decisions in the optimization of lead compounds, ultimately increasing the probability of success in the development of novel and improved therapeutics.

References

Comparative Analysis of 5-Fluoro-3-methylpyridin-2-ylamine and its Structural Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The strategic incorporation of fluorine and methyl groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of drug candidates. Among these, the 2-aminopyridine framework has emerged as a privileged structure, present in a multitude of biologically active compounds. This guide provides an in-depth comparative analysis of 5-Fluoro-3-methylpyridin-2-ylamine and its key structural analogs, offering insights into their synthesis, characterization, and differential biological activities. By examining the subtle yet impactful positional variations of the fluoro and methyl substituents, we aim to elucidate the structure-activity relationships (SAR) that govern their efficacy as potential therapeutic agents.

Introduction to the 2-Aminopyridine Scaffold

The 2-aminopyridine moiety is a versatile building block in drug discovery, recognized for its ability to form key hydrogen bond interactions with biological targets.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and kinase inhibitory effects.[1] The introduction of a fluorine atom can significantly alter a molecule's metabolic stability, membrane permeability, and binding affinity, while a methyl group can provide steric bulk and enhance hydrophobic interactions.[2][3] The interplay of these substituents on the pyridine ring of this compound and its isomers is a critical area of investigation for the development of novel therapeutics.

Structural Analogs under Comparison

This guide will focus on a comparative analysis of three key structural isomers:

  • Compound A: this compound

  • Compound B: 3-Fluoro-5-methylpyridin-2-ylamine

  • Compound C: 6-Fluoro-5-methylpyridin-2-ylamine (a conceptual analog for broader SAR discussion)

The primary distinction between these analogs lies in the relative positions of the fluorine and methyl groups, which profoundly influences their electronic properties, lipophilicity, and three-dimensional shape. These differences, in turn, dictate their interactions with biological targets.

Comparative Synthesis and Characterization

The synthesis of these fluorinated and methylated 2-aminopyridine derivatives typically involves multi-step sequences, often starting from commercially available substituted pyridines. Common synthetic strategies include nucleophilic aromatic substitution and cross-coupling reactions.

General Synthetic Workflow

Synthetic Workflow General Synthetic Approach for Fluoro-Methyl-2-Aminopyridines Start Substituted Pyridine Precursor (e.g., dihalopyridine, nitropyridine) Step1 Introduction of Amino Group (e.g., Buchwald-Hartwig amination, Chichibabin reaction) Start->Step1 Step2 Introduction of Fluoro Group (e.g., Balz-Schiemann reaction, nucleophilic substitution) Step1->Step2 Step3 Introduction of Methyl Group (e.g., Suzuki coupling, Stille coupling) Step2->Step3 Product Final Fluoro-Methyl-2-Aminopyridine Analog Step3->Product

Caption: A generalized synthetic pathway for preparing the target analogs.

Experimental Protocol: Synthesis of a 2-Amino-3,5-disubstituted Pyridine Derivative

The following protocol is a representative example for the synthesis of a disubstituted 2-aminopyridine, which can be adapted for the specific target analogs.

Step 1: Nitration of 2-Amino-5-chloropyridine

  • To a stirred solution of 2-amino-5-chloropyridine (1.0 eq) in concentrated sulfuric acid at 0°C, slowly add fuming nitric acid (1.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Pour the mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 2-amino-5-chloro-3-nitropyridine.

Step 2: Reduction of the Nitro Group

  • Suspend the 2-amino-5-chloro-3-nitropyridine (1.0 eq) in ethanol.

  • Add iron powder (3.0 eq) and a catalytic amount of ammonium chloride.

  • Reflux the mixture for 4 hours, monitoring the reaction by TLC.

  • Filter the hot reaction mixture through a pad of celite and wash with hot ethanol.

  • Evaporate the solvent under reduced pressure to obtain the crude 2,3-diamino-5-chloropyridine.

Step 3: Introduction of the Fluoro Group (Modified Balz-Schiemann Reaction)

  • Dissolve the diamino derivative in a solution of tetrafluoroboric acid at 0°C.

  • Add a solution of sodium nitrite dropwise while maintaining the temperature below 5°C.

  • Stir the mixture for 30 minutes, then heat gently to induce decomposition of the diazonium salt.

  • Neutralize the reaction mixture and extract the product with an appropriate organic solvent.

  • Purify the crude product by column chromatography to yield the desired fluorinated analog.

Characterization: The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[4]

Comparative Biological Activity

Kinase Inhibition

The 2-aminopyridine scaffold is a common feature in many kinase inhibitors, where the amino group often forms a crucial hydrogen bond with the hinge region of the kinase domain. The positioning of the fluoro and methyl groups can influence the overall binding affinity and selectivity.

CompoundPutative Target(s)Reported Activity (IC₅₀/Kᵢ)Rationale for Differential Activity
Analogs of Compound A (5-Fluoro-3-methyl) Protein Kinase CK2, PIM-1Varies (nM to µM range)[5]The 5-fluoro substituent can act as a hydrogen bond acceptor and influence the pKa of the 2-amino group, potentially enhancing hinge binding. The 3-methyl group can occupy a hydrophobic pocket.
Analogs of Compound B (3-Fluoro-5-methyl) PI3KVaries (nM range)[6]A fluorine at the 3-position can have a more direct electronic influence on the pyridine nitrogen, altering its basicity and interaction with the kinase. The 5-methyl group would be positioned in a different region of the binding pocket.
Analogs of Compound C (6-Fluoro-5-methyl) PLK4Varies (nM to µM range)[7]A 6-fluoro group can sterically and electronically influence the 2-amino group's interaction with the hinge region. The adjacent 5-methyl group would further modulate the compound's conformation and fit within the active site.

Expertise & Experience: The choice of substituent placement is a critical aspect of kinase inhibitor design. A fluorine atom at the 5-position is often well-tolerated and can improve metabolic stability. A methyl group at the 3-position can provide a beneficial steric interaction in a hydrophobic pocket adjacent to the hinge-binding region. The combination and positioning of these groups must be carefully considered in the context of the specific kinase target's active site topology.

Antibacterial Activity

Substituted 2-aminopyridines have also shown promise as antibacterial agents. The mechanism of action can vary, but often involves the disruption of essential bacterial processes.

CompoundTarget Organism(s)Reported Activity (MIC)Rationale for Differential Activity
Analogs of Compound A (5-Fluoro-3-methyl) Gram-positive bacteria (e.g., S. aureus, B. subtilis)Varies (µg/mL range)[1]The lipophilicity and electronic properties conferred by the 5-fluoro and 3-methyl groups can influence the compound's ability to penetrate the bacterial cell wall and interact with intracellular targets.
Analogs of Compound B (3-Fluoro-5-methyl) Gram-positive and Gram-negative bacteriaVaries (µg/mL range)[8]The altered electronic distribution due to the 3-fluoro group could lead to a different spectrum of activity, potentially affecting different bacterial targets or having altered cell penetration properties.
Analogs of Compound C (6-Fluoro-5-methyl) Broad-spectrum activityVaries (µg/mL range)[9]The 6-fluoro substituent may enhance interactions with specific bacterial enzymes or proteins, while the 5-methyl group contributes to overall lipophilicity and membrane transport.

Trustworthiness: The antibacterial activity of these compounds should be evaluated using standardized microbroth dilution assays to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains. These assays should be performed in accordance with CLSI guidelines to ensure reproducibility and comparability of the data.

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay (Example: CK2)

This protocol describes a radiometric assay to determine the inhibitory activity of the compounds against a specific protein kinase.[5]

Materials:

  • Recombinant human CK2 catalytic subunit (CK2α)

  • Substrate peptide (e.g., RRRADDSDDDDD)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microcentrifuge tube, combine the kinase reaction buffer, substrate peptide, and the test compound solution.

  • Initiate the kinase reaction by adding [γ-³²P]ATP and the CK2α enzyme.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 10 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.

Kinase Inhibition Assay Workflow for In Vitro Kinase Inhibition Assay Start Prepare Reagents (Kinase, Substrate, ATP, Buffer, Compounds) Reaction Incubate Reaction Mixture (30°C) Start->Reaction Stop Stop Reaction (Spot on Phosphocellulose Paper) Reaction->Stop Wash Wash Paper (Remove unincorporated ATP) Stop->Wash Quantify Quantify Radioactivity (Scintillation Counting) Wash->Quantify Analyze Calculate IC50 Value Quantify->Analyze

Caption: A streamlined workflow for determining kinase inhibitory activity.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of the compounds against bacterial strains.[1]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial twofold dilutions of the test compounds in CAMHB in a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The comparative analysis of this compound and its structural analogs highlights the profound impact of substituent positioning on biological activity. While the available data suggests that these compounds hold promise as kinase inhibitors and antibacterial agents, a direct, head-to-head comparison of the specific isomers under standardized assay conditions is necessary to definitively establish their relative potency and selectivity. Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of these analogs against a panel of relevant kinases and bacterial strains. Such studies will provide a clearer understanding of the SAR and guide the rational design of more potent and selective drug candidates based on the versatile 2-aminopyridine scaffold.

References

A Comparative Guide to the Structural Validation of 5-Fluoro-3-methylpyridin-2-ylamine via Multinuclear NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. For drug development professionals and researchers, the precise arrangement of atoms within a molecule dictates its function, efficacy, and safety. This guide provides an in-depth, expert-led comparison of Nuclear Magnetic Resonance (NMR) techniques for the structural validation of 5-Fluoro-3-methylpyridin-2-ylamine, a substituted pyridine derivative of interest in medicinal chemistry. We will move beyond a simple recitation of data to explain the causality behind experimental choices, ensuring a self-validating analytical approach.

The Imperative of Unambiguous Structure Elucidation

This guide will focus on a comprehensive NMR strategy, leveraging ¹H, ¹³C, and ¹⁹F nuclei, along with two-dimensional correlation experiments, to definitively confirm the structure of this compound and differentiate it from plausible isomeric alternatives.

Theoretical NMR Analysis: Predicting the Spectral Signature

Before stepping into the laboratory, a proficient scientist first predicts the expected NMR spectra based on established principles of chemical shifts and coupling constants. This theoretical framework is crucial for interpreting the experimental data accurately.

¹H NMR Spectroscopy: A First Look at the Proton Environment

The proton NMR spectrum provides the initial fingerprint of the molecule. For this compound, we anticipate the following signals:

  • Aromatic Protons: Two distinct signals in the aromatic region, corresponding to the protons at the C4 and C6 positions. The electron-donating amine group and the electron-withdrawing fluorine atom will influence their chemical shifts. The proton at C6, being ortho to the nitrogen, is expected to be the most downfield.

  • Methyl Protons: A singlet in the aliphatic region, corresponding to the three equivalent protons of the methyl group at the C3 position.

  • Amine Protons: A broad signal for the -NH₂ protons. The chemical shift of this signal is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[1][2][3][4]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state. For our target molecule, we expect six distinct signals:

  • Aromatic Carbons: Five signals corresponding to the carbons of the pyridine ring. The carbons directly bonded to the fluorine (C5) and the amine group (C2) will exhibit characteristic chemical shifts and C-F coupling.

  • Methyl Carbon: One signal in the aliphatic region for the methyl carbon.

¹⁹F NMR Spectroscopy: The Fluorine Perspective

¹⁹F NMR is a highly sensitive technique that provides a clear window into the local environment of the fluorine atom.[5][6] A single signal is expected for the fluorine atom at the C5 position. The key diagnostic feature will be its coupling to adjacent protons, particularly the proton at C4 and C6, which will result in a characteristic multiplet.[5][7]

Comparative Analysis: Differentiating Isomers

To highlight the power of this multi-faceted NMR approach, let's consider a common isomeric impurity: 2-Fluoro-3-methylpyridin-5-amine . While mass spectrometry would show the same molecular weight for both isomers, their NMR spectra would be distinctly different.

FeatureThis compound (Target)2-Fluoro-3-methylpyridin-5-amine (Isomer)Rationale for a Differentiating Structure
¹H NMR Aromatic Signals Two distinct aromatic protons.Two distinct aromatic protons.While both have two aromatic protons, their chemical shifts and coupling patterns will differ due to the different positions of the substituents.
¹H-¹⁹F Coupling The fluorine at C5 will primarily couple to the protons at C4 and C6.The fluorine at C2 will primarily couple to the proton at C4.The long-range coupling patterns are a definitive indicator of the fluorine's position.
¹³C-¹⁹F Coupling A large one-bond C-F coupling for C5 and smaller multi-bond couplings to other ring carbons.A large one-bond C-F coupling for C2 and different multi-bond coupling patterns.The magnitude and pattern of C-F coupling provide unambiguous evidence of the fluorine's attachment point.[8][9]
HMBC Correlations Key correlations will be observed between the methyl protons and C2, C3, and C4, and between the amine protons and C2 and C3.Key correlations will be observed between the methyl protons and C2, C3, and C4, and between the amine protons and C4, C5, and C6.The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for piecing together the molecular framework by identifying 2- and 3-bond correlations between protons and carbons.[10][11]

Experimental Protocols for Unambiguous Validation

To obtain high-quality, interpretable data, the following experimental workflow is recommended.

Workflow for NMR-Based Structural Elucidation

G cluster_0 Sample Preparation cluster_1 1D NMR Acquisition cluster_2 2D NMR Acquisition cluster_3 Data Analysis & Validation Sample Dissolve 5-10 mg of sample in 0.6 mL of deuterated solvent (e.g., DMSO-d6) H1 ¹H NMR Sample->H1 C13 ¹³C{¹H} NMR H1->C13 F19 ¹⁹F{¹H} NMR C13->F19 HSQC ¹H-¹³C HSQC F19->HSQC HMBC ¹H-¹³C HMBC HSQC->HMBC COSY ¹H-¹H COSY HMBC->COSY Analysis Correlate all spectra to assemble the final structure COSY->Analysis Comparison Compare experimental data with theoretical predictions and alternative isomers Analysis->Comparison

Caption: Recommended workflow for comprehensive NMR-based structural validation.

Step-by-Step Methodologies

1. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often a good choice as it can help in observing exchangeable protons like those of the amine group.[12]

  • Ensure the sample is fully dissolved to achieve optimal spectral resolution.

2. ¹H NMR Spectroscopy:

  • Acquire a standard one-dimensional proton NMR spectrum.

  • Integrate all signals to determine the relative number of protons for each resonance.

  • Analyze the chemical shifts and coupling patterns (multiplicity and coupling constants) to make initial assignments.

3. ¹³C NMR Spectroscopy:

  • Acquire a proton-decoupled ¹³C NMR spectrum to obtain sharp singlets for each unique carbon.

  • A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

4. ¹⁹F NMR Spectroscopy:

  • Acquire a proton-decoupled ¹⁹F NMR spectrum.

  • If necessary, a proton-coupled ¹⁹F spectrum can be acquired to observe ¹H-¹⁹F coupling constants, which are crucial for confirming the fluorine's position.

5. 2D Correlation Spectroscopy (COSY, HSQC, HMBC):

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, helping to establish the connectivity of the proton network within the molecule.[10]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbons, allowing for the unambiguous assignment of protonated carbons.[10][11][13]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for structure elucidation. It reveals correlations between protons and carbons that are two or three bonds apart, enabling the connection of different molecular fragments and the assignment of quaternary (non-protonated) carbons.[10][11][13]

Key HMBC Correlations for Structural Confirmation

The following diagram illustrates the expected key HMBC correlations that would definitively confirm the structure of this compound.

G cluster_0 Structure of this compound cluster_1 Expected HMBC Correlations mol H_Me Methyl Protons (H) C2 C2 H_Me->C2 C3 C3 H_Me->C3 C4 C4 H_Me->C4 H_NH2 Amine Protons (H) H_NH2->C2 H_NH2->C3 H4 H4 H4->C2 H4->C3 C5 C5 H4->C5 C6 C6 H4->C6 H6 H6 H6->C2 H6->C4 H6->C5

Caption: Key expected HMBC correlations for structural confirmation.

Conclusion: A Self-Validating Approach to Structural Integrity

The structural validation of a molecule like this compound is not a matter of running a single experiment. It requires a holistic and logical approach that combines theoretical predictions with a suite of carefully chosen NMR experiments. By systematically analyzing the ¹H, ¹³C, and ¹⁹F NMR spectra in conjunction with 2D correlation data from COSY, HSQC, and HMBC experiments, researchers can build an unassailable case for the correct structure. This comprehensive methodology not only confirms the identity of the target molecule but also provides the evidence needed to rule out isomeric impurities, thereby ensuring the integrity and reliability of subsequent research and development efforts. The principles and workflows outlined in this guide are broadly applicable to the structural elucidation of a wide range of complex organic molecules, serving as a valuable resource for scientists in the field.

References

A Comparative Guide to Aminopyridine-Derived Kinase Inhibitors: A Case Study in ALK-Positive Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: January 2026

The aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1] Its ability to form critical hydrogen bonds within the ATP-binding pocket of various kinases makes it a versatile starting point for drug design. This guide provides a comparative analysis of aminopyridine-derived kinase inhibitors, focusing on their application in Anaplastic Lymphoma Kinase (ALK)-positive non-small cell lung cancer (NSCLC). We will compare the first-generation inhibitor, Crizotinib, with the second-generation inhibitor, Alectinib, highlighting the causal relationships between structural modifications, biochemical potency, and clinical outcomes.

The EML4-ALK Fusion: A Key Oncogenic Driver in NSCLC

In a subset of NSCLC patients (approximately 3-5%), an inversion on chromosome 2 leads to the fusion of the Echinoderm microtubule-associated protein-like 4 (EML4) gene with the ALK gene.[2] The resulting EML4-ALK fusion protein contains a constitutively active ALK tyrosine kinase domain.[3] This aberrant kinase activity drives uncontrolled activation of downstream signaling pathways, including RAS/MAPK, PI3K/AKT, and JAK/STAT, promoting cell proliferation and survival.[4][5] Targeting this constitutively active kinase with small molecule inhibitors has become a cornerstone of therapy for this specific NSCLC subtype.[6]

Here, we visualize the central role of the EML4-ALK fusion protein and the points of intervention for ALK inhibitors.

EML4_ALK_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus EML4_ALK EML4-ALK Fusion Protein (Constitutively Active) RAS RAS EML4_ALK->RAS PI3K PI3K EML4_ALK->PI3K JAK JAK EML4_ALK->JAK Inhibitors Alectinib / Crizotinib (ALK Kinase Inhibition) EML4_ALK->Inhibitors Block ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Kinase_Assay_Workflow start Start prep Prepare Assay Plate: - Purified Kinase (e.g., ALK) - Kinase Substrate (Peptide) - Assay Buffer start->prep add_inhibitor Add Inhibitor: Serial dilutions of Alectinib or Crizotinib prep->add_inhibitor initiate_reaction Initiate Reaction: Add ATP Solution (e.g., ³²P-ATP or cold ATP) add_inhibitor->initiate_reaction incubation Incubate at RT (e.g., 30-60 minutes) initiate_reaction->incubation stop_reaction Stop Reaction: Add EDTA or other stop solution incubation->stop_reaction detection Detect Phosphorylation: - Filter binding (³²P) - Fluorescence/Luminescence (e.g., LanthaScreen™) stop_reaction->detection analysis Data Analysis: Plot % Inhibition vs. [Inhibitor] Calculate IC50 Value detection->analysis end End analysis->end

References

A Comparative In-Vitro Analysis of 5-Fluoro-3-methylpyridin-2-ylamine Based Compounds for Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in-vitro evaluation of novel compounds derived from 5-Fluoro-3-methylpyridin-2-ylamine, a heterocyclic scaffold of increasing interest in medicinal chemistry. Pyridine derivatives are integral to a multitude of pharmacologically active agents, and strategic modifications to this core can yield potent and selective therapeutic candidates.[1][2] This document outlines a systematic approach to compare the biological performance of newly synthesized analogs against established benchmarks, with a focus on anticancer applications.

The primary objective of this guide is to equip researchers, scientists, and drug development professionals with the rationale and detailed methodologies for a robust preclinical assessment. We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established scientific principles. All key claims and protocols are supported by authoritative sources to foster trustworthiness and reproducibility.

Introduction to the this compound Scaffold

The pyridine nucleus is a privileged scaffold in drug discovery, known for its ability to form key interactions with a variety of biological targets.[1] The introduction of a fluorine atom, a methyl group, and an amine at specific positions on the pyridine ring, as in this compound, offers a unique combination of electronic and steric properties. These features can be exploited to modulate a compound's metabolic stability, membrane permeability, and target-binding affinity. While direct biological activity data for the parent compound is limited, its derivatives are promising candidates for targeted therapies, particularly in oncology.

This guide will use a hypothetical set of derivatives (Compound X, Compound Y) based on the this compound core and compare their in-vitro performance against a known pyridine-based anticancer agent, such as a hypothetical "Reference Compound A," and a standard chemotherapeutic drug like Taxol.[1][3]

Comparative In-Vitro Testing Workflow

A tiered approach to in-vitro testing is essential for efficiently identifying promising lead compounds. This workflow begins with a broad assessment of cytotoxicity across relevant cancer cell lines, followed by more specific assays to elucidate the mechanism of action.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Selectivity Profiling Compound Synthesis Compound Synthesis Cytotoxicity Assays (MTT) Cytotoxicity Assays (MTT) Compound Synthesis->Cytotoxicity Assays (MTT) Test Compounds (X, Y) Reference Compound A Taxol In-Vitro Kinase Assay In-Vitro Kinase Assay Cytotoxicity Assays (MTT)->In-Vitro Kinase Assay Active Compounds Normal Cell Line Cytotoxicity Normal Cell Line Cytotoxicity Cytotoxicity Assays (MTT)->Normal Cell Line Cytotoxicity Potent Compounds Cell-Based Pathway Analysis Cell-Based Pathway Analysis In-Vitro Kinase Assay->Cell-Based Pathway Analysis Target Identified

Caption: A tiered workflow for the in-vitro evaluation of novel compounds.

Tier 1: Comparative Cytotoxicity Profiling

The initial step is to assess the anti-proliferative activity of the synthesized compounds against a panel of human cancer cell lines. The choice of cell lines should be relevant to the intended therapeutic area. For this guide, we will consider a panel representing common cancer types:

  • MCF-7: Breast adenocarcinoma

  • A549: Lung carcinoma

  • Huh-7: Hepatocellular carcinoma[3]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.[3][4]

Comparative Cytotoxicity Data

The following table presents hypothetical IC50 (half-maximal inhibitory concentration) values for our test compounds compared to controls. Lower IC50 values indicate higher potency.

CompoundMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)Huh-7 (Liver) IC50 (µM)
Compound X 8.515.212.1
Compound Y 2.15.84.3
Reference Compound A 10.218.914.5
Taxol 0.050.080.12

Interpretation of Results: In this hypothetical dataset, Compound Y demonstrates significantly greater potency across all tested cell lines compared to Compound X and the Reference Compound A, though it is less potent than the broad-spectrum cytotoxic agent, Taxol. This makes Compound Y a promising candidate for further investigation.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate cancer cells (MCF-7, A549, Huh-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (Compound X, Y), Reference Compound A, and Taxol in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using non-linear regression analysis.

Tier 2: Mechanistic Investigation - In-Vitro Kinase Assay

Given that many pyridine-based inhibitors target protein kinases, a logical next step is to assess the ability of the most potent compound (Compound Y) to inhibit a relevant kinase.[5] For this example, we will assume a hypothetical target kinase, "Kinase Z."

G Kinase_Z Kinase_Z Phosphorylated_Substrate Phosphorylated_Substrate Kinase_Z->Phosphorylated_Substrate Phosphorylation Substrate Substrate Substrate->Phosphorylated_Substrate ATP ATP ADP ADP ATP->ADP Compound_Y Compound Y (Inhibitor) Compound_Y->Kinase_Z Inhibition

Caption: Inhibition of Kinase Z by Compound Y.

Comparative Kinase Inhibition Data
CompoundKinase Z Inhibition IC50 (nM)
Compound Y 75
Reference Compound A 1250

Interpretation of Results: Compound Y demonstrates potent inhibition of Kinase Z, suggesting this is a likely mechanism for its cytotoxic effects. Its potency is significantly higher than that of Reference Compound A.

Experimental Protocol: In-Vitro Kinase Assay

This protocol describes a common method for determining kinase activity by measuring the amount of ADP produced.[6][7]

  • Reaction Setup: In a 96-well plate, prepare a master mix containing the kinase buffer, the substrate peptide for Kinase Z, and ATP.

  • Compound Addition: Add serial dilutions of Compound Y and Reference Compound A to the wells.

  • Kinase Initiation: Add recombinant Kinase Z enzyme to each well to start the reaction.[6] Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a detection reagent that couples ADP production to a measurable signal (e.g., luminescence, fluorescence).

  • Signal Detection: Read the signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 values.

Tier 3: Selectivity Profiling

A critical aspect of drug development is ensuring that a compound selectively targets cancer cells while sparing normal, healthy cells.[8] This can be assessed by testing the cytotoxicity of promising compounds on a non-cancerous cell line, such as human fetal lung fibroblasts (MRC-5) or Madin-Darby Canine Kidney (MDCK) cells.[3][4]

Comparative Selectivity Data
CompoundCancer Cell Line (MCF-7) IC50 (µM)Normal Cell Line (MRC-5) IC50 (µM)Selectivity Index (SI = Normal IC50 / Cancer IC50)
Compound Y 2.1> 50> 23.8
Taxol 0.050.153

Interpretation of Results: Compound Y exhibits a high selectivity index, indicating it is significantly more toxic to cancer cells than to normal cells. This is a highly desirable characteristic for a therapeutic candidate. Taxol, a broader cytotoxic agent, shows a much lower selectivity index.

Conclusion

This guide outlines a systematic and robust in-vitro testing cascade for the evaluation of novel compounds derived from the this compound scaffold. By employing a tiered approach that encompasses primary cytotoxicity screening, mechanistic kinase assays, and selectivity profiling, researchers can efficiently identify and prioritize lead candidates for further preclinical and clinical development. The hypothetical data presented for Compound Y demonstrates the profile of a promising candidate with potent, target-specific, and selective anticancer activity. The provided protocols serve as a foundation for establishing these assays in a drug discovery setting.

References

Lack of Publicly Available Data for Efficacy of 5-Fluoro-3-methylpyridin-2-ylamine in Targeted Cancer Therapies

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive review of publicly accessible scientific literature, patent databases, and chemical repositories has revealed a significant lack of data regarding the efficacy and mechanism of action of 5-Fluoro-3-methylpyridin-2-ylamine as a targeted agent in cancer therapies. Consequently, it is not possible to construct a scientifically rigorous and evidence-based comparison guide on this specific topic as requested.

While the chemical structure of this compound belongs to the broader class of aminopyridines and fluoropyridines, which are scaffolds of high interest in modern medicinal chemistry and have been successfully incorporated into approved cancer therapeutics, there is no specific, publicly available research that details the biological activity of this particular compound in a cancer context.

Our extensive search did not yield any of the following critical information required to develop the requested guide:

  • Primary Research Articles: No peer-reviewed studies were identified that investigate the anti-cancer properties of this compound, either in vitro or in vivo.

  • Clinical Trial Data: There are no registered clinical trials evaluating the safety or efficacy of this compound in cancer patients.

  • Patents: A search of patent databases did not reveal any filings that claim the use of this compound for the treatment of cancer or identify a specific biological target.

  • Mechanism of Action: There is no published information detailing the molecular target or signaling pathway that this compound might modulate to exert a therapeutic effect.

Although related chemical structures have shown promise as inhibitors of various protein kinases, it would be speculative and scientifically unsound to extrapolate any potential activity to this compound without direct experimental evidence.

For professionals in the field of drug discovery and development, it is crucial to base research and comparative analyses on validated and published data. At present, this compound appears to be a compound with no established role or documented evaluation in the context of targeted cancer therapy. While it may be available from chemical suppliers for research purposes, its biological effects in cancer models remain uncharacterized in the public domain.

Therefore, any consideration of this compound for a targeted therapy program would require foundational research, including initial screening against cancer cell lines and target identification studies, before any meaningful comparison to existing therapies could be made. Without such foundational data, a comparison guide cannot be produced that meets the necessary standards of scientific integrity and trustworthiness.

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Fluoro-3-methylpyridin-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 5-Fluoro-3-methylpyridin-2-ylamine is foundational to scientific progress. However, with the power of synthesis comes the profound responsibility of ensuring safety and environmental stewardship. This guide moves beyond mere compliance, offering a procedural and logical framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards. Our goal is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly, protecting both personnel and the environment.

Core Principle: Mandated Professional Disposal

The single most critical directive for the disposal of this compound is that it must be managed by a licensed professional waste disposal service.[1] This compound, and any materials contaminated with it, must not be discarded into common trash receptacles or poured down the drain.[1] As a halogenated pyridine derivative, it falls under specific regulatory scrutiny that necessitates specialized handling and disposal methods, often involving high-temperature incineration or other forms of chemical destruction to ensure its complete breakdown.[2][3]

Hazard Profile and Risk Assessment

Understanding the "why" behind stringent disposal protocols begins with a clear-eyed assessment of the compound's hazard profile. While specific toxicological data for this compound may be limited, its classification as a halogenated aminopyridine allows us to infer a risk profile based on structurally similar compounds.

Aminopyridines are known for their potential toxicity, and fluorinated organic compounds present unique disposal challenges.[4][5][6][7] The Safety Data Sheet (SDS) for any related chemical, such as 2-Fluoro-5-methylpyridine or other aminopyridines, is the primary source of information and must be consulted before handling.[1][8]

Table 1: Key Properties and Hazard Classifications

PropertyValueSource
Chemical Name This compound-
CAS Number 886365-56-6[9]
Molecular Formula C₆H₇FN₂[9]
Molecular Weight 126.13 g/mol [9]
Inferred Hazard Class Acute Toxicity (Oral, Dermal)[7][10]
Skin Corrosion/Irritation[7][10][11]
Serious Eye Damage/Irritation[7][10][11]
Specific Target Organ Toxicity[10][12]
Environmental Hazard Hazardous to water[13]

The causality behind these classifications is rooted in the molecule's structure. The pyridine ring and amino group can interfere with biological processes, while the fluorine atom enhances its stability and can lead to the formation of hazardous decomposition products like hydrogen fluoride under thermal stress.[8]

Pre-Disposal Protocol: Safe Laboratory Practices

Proper disposal begins long before the waste container is full. It starts with meticulous handling and segregation at the point of generation.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound in any form (pure, in solution, or as waste), ensure a complete barrier between you and the chemical.

  • Hand Protection: Wear chemical-resistant gloves (e.g., butyl rubber or nitrile, always check the manufacturer's compatibility chart).[14]

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.[10]

  • Body Protection: A fully buttoned laboratory coat is mandatory.[11][14]

Step 2: Engineering Controls

All handling of this compound and its waste must be conducted within a properly functioning chemical fume hood.[1][14] This is a non-negotiable control to prevent inhalation of any vapors or aerosols.

Step 3: Waste Segregation

This is a critical step for both safety and cost-effectiveness.

  • Designate a Halogenated Organic Waste Container: Do not mix halogenated waste with non-halogenated organic waste.[15] Co-mingling can lead to complex and expensive disposal procedures.[15]

  • Solid vs. Liquid: Collect solid waste (e.g., contaminated filter paper, weighing boats) and liquid waste in separate, appropriate containers.

  • Avoid Incompatibles: Store this waste away from strong oxidizing agents and strong acids to prevent potentially violent reactions.[8][14]

Step-by-Step Disposal Workflow

The following protocol provides a self-validating system for the compliant disposal of this compound waste.

Methodology
  • Container Selection:

    • Choose a container made of a material compatible with the waste (e.g., borosilicate glass or high-density polyethylene for liquids).

    • The container must have a secure, leak-proof screw cap.[15]

    • Ensure the container is clean and dry before the first addition of waste.

  • Waste Labeling:

    • As soon as the first drop of waste is added, affix a "Hazardous Waste" label.

    • Clearly write the full chemical name: "Waste this compound" and list any solvents or other components.

    • Indicate the relevant hazards (e.g., "Toxic," "Irritant").

  • Accumulation and Storage:

    • Keep the waste container tightly closed at all times, except when adding waste.[8][15]

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be clearly marked and have secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

    • Maintain a log sheet near the container to record the amounts of waste added.

  • Final Disposal:

    • Once the container is full (or when the experiment is complete), do not allow it to accumulate.

    • Contact your institution's Environmental Health & Safety (EHS) department or a designated waste management officer.

    • Follow their specific procedures for waste pickup, which will involve scheduling a collection by their licensed hazardous waste contractor.

Visualized Disposal Workflow

The following diagram outlines the logical flow for the proper management of this compound waste in a laboratory setting.

G Disposal Workflow: this compound start Waste Generation (in Fume Hood with PPE) ppe_check 1. Select & Prepare Appropriate Waste Container start->ppe_check labeling 2. Affix Hazardous Waste Label & List All Contents ppe_check->labeling accumulation 3. Add Waste to Container (Keep Closed When Not in Use) labeling->accumulation storage 4. Store in Designated SAA with Secondary Containment accumulation->storage log 5. Maintain Waste Log for Accountability storage->log ehs_contact 6. Container Full or Project Ends: Contact EHS for Pickup log->ehs_contact end_node Waste Transferred to Licensed Disposal Service ehs_contact->end_node

Caption: Logical workflow for compliant chemical waste disposal.

Emergency Procedures for Spills

In the event of a small, manageable spill within a fume hood:

  • Alert personnel in the immediate area.

  • Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the spill.[14]

  • Scoop the absorbed material into a designated solid hazardous waste container using non-sparking tools.[8]

  • Wipe the area with a suitable solvent and place the cleaning materials in the same waste container.

  • For large spills or any spill outside of a fume hood, evacuate the area and contact your EHS emergency line immediately.

By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility. The rigorous management of chemical waste is not an impediment to research but an integral part of scientific excellence and integrity.

References

Navigating the Safe Handling of 5-Fluoro-3-methylpyridin-2-ylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The procedural guidance herein is synthesized from established safety principles for aromatic amines and fluoro-organic compounds, aiming to build a foundation of trust and safety in your laboratory operations.

I. Hazard Assessment and Risk Mitigation

Due to the absence of a specific Safety Data Sheet (SDS) for 5-Fluoro-3-methylpyridin-2-ylamine, a conservative approach to hazard assessment is mandated. Based on data from structurally similar compounds, such as other fluoro-pyridines and aromatic amines, we must assume the compound may possess the following hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][4]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation or damage.[2][3][4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3][5]

These potential hazards necessitate a multi-layered approach to risk mitigation, beginning with the implementation of appropriate engineering controls and personal protective equipment.

II. Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). It is advisable to consult the glove manufacturer's chemical resistance guide.[6]To prevent skin contact, which may cause irritation or toxic effects.[4][7] Disposable nitrile gloves offer good short-term protection against a variety of chemicals.[6]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles are mandatory.[6] A face shield should be worn over safety glasses when there is a risk of splashing or explosion.[6]To protect the eyes from splashes and airborne particles that could cause serious irritation or damage.[4]
Skin and Body Protection A flame-retardant lab coat, fully buttoned, is required.[6] Long pants and closed-toe shoes that cover the entire foot must be worn.[6]To protect the skin from accidental contact and contamination of personal clothing.
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8] If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[6]Aromatic amines and their derivatives can be harmful if inhaled, potentially causing respiratory irritation.[2][3][5]

III. Safe Handling Workflow: A Step-by-Step Protocol

The following workflow provides a procedural guide for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_sds Consult SDS of Analogous Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_weigh Weigh Compound in Fume Hood prep_hood->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Experiment handle_transfer->handle_reaction cleanup_decon Decontaminate Surfaces handle_reaction->cleanup_decon emergency_spill Spill Containment handle_reaction->emergency_spill cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_disposal Arrange for Professional Disposal cleanup_waste->cleanup_disposal emergency_exposure First Aid for Exposure emergency_spill->emergency_exposure

Safe Handling Workflow Diagram

Experimental Protocol: Step-by-Step Handling

  • Preparation:

    • Thoroughly review the Safety Data Sheets (SDS) of structurally similar compounds to understand the potential hazards.

    • Ensure all necessary PPE is available and in good condition. Don the appropriate PPE as outlined in the table above.[4]

    • Verify that the chemical fume hood is functioning correctly (check airflow monitor).

  • Handling:

    • Perform all manipulations of the solid compound, including weighing and transferring, within the certified chemical fume hood to prevent inhalation of dust.[8]

    • Use spark-proof tools and equipment if the compound is flammable.[9]

    • Keep the container tightly closed when not in use to prevent the release of vapors.[9]

    • Avoid contact with skin, eyes, and clothing.[7]

  • Cleanup and Disposal:

    • After handling, decontaminate all surfaces and equipment with an appropriate solvent.

    • Collect all waste, including contaminated PPE, in a clearly labeled, sealed container for hazardous waste.[8]

    • The primary method for disposal is through a licensed professional waste disposal service.[8] Do not dispose of this chemical down the drain or in regular waste streams.[7][8]

IV. Emergency Procedures: Be Prepared

In the event of an emergency, prompt and correct action is crucial.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][4] Remove contaminated clothing and seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

  • Spill: Evacuate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal.[7]

By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, ensuring the well-being of laboratory personnel and the integrity of their research.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.